Product packaging for Ravtansine(Cat. No.:CAS No. 796073-69-3)

Ravtansine

Cat. No.: B1676225
CAS No.: 796073-69-3
M. Wt: 780.4 g/mol
InChI Key: JFCFGYGEYRIEBE-YVLHJLIDSA-N
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Description

Ravtansine is an organic molecular entity.
This compound is a tubulin-binding maytansinoid. This compound binds to tubulin at the maytansine-binding site, which disrupts microtubule assembly/disassembly dynamics and inhibits mitosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H54ClN3O10S B1676225 Ravtansine CAS No. 796073-69-3

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFGYGEYRIEBE-YVLHJLIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796073-69-3
Record name Ravtansine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
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Record name DM4
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Ravtansine on Microtubule Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, a potent maytansinoid derivative, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy stems from its profound impact on microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides a comprehensive overview of the core mechanism of action of ravtansine on microtubule dynamics, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.

This compound's Interaction with Tubulin and Microtubules

Ravatansine exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.

The Maytansinoid Binding Site

Ravatansine and other maytansinoids bind to a specific pocket on β-tubulin, often referred to as the "maytansine site".[1][2][3] This site is distinct from the binding sites of other well-known microtubule-targeting agents such as colchicine and vinca alkaloids.[1] The maytansine binding site is located at an exposed tip of the β-tubulin subunit, which is critical for the longitudinal association of tubulin dimers during microtubule elongation.[1][3]

Inhibition of Microtubule Polymerization

By occupying this critical site, this compound sterically hinders the head-to-tail alignment of tubulin heterodimers, thereby inhibiting their assembly into protofilaments and, consequently, the formation of microtubules.[1][3] At higher concentrations, this compound can lead to a net depolymerization of existing microtubules.[4]

Suppression of Microtubule Dynamics

Even at substoichiometric concentrations, where it does not cause bulk depolymerization, this compound potently suppresses the dynamic instability of microtubules.[5][6] Microtubule dynamics are characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), a process vital for their physiological functions, particularly during mitosis.[6] this compound dampens these dynamics by inhibiting the addition of tubulin dimers to the microtubule plus-ends.[2] This suppression of dynamics is a key aspect of its antimitotic activity.[5]

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell death.

Mitotic Arrest at G2/M Phase

The primary consequence of this compound's effect on microtubules is the disruption of the mitotic spindle, the intricate microtubule-based machinery responsible for chromosome segregation during cell division.[2] This leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[6][7]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[5][6] The cell's inability to properly align and segregate its chromosomes triggers a complex signaling cascade that activates the apoptotic machinery.

The signaling pathway from mitotic arrest to apoptosis involves several key players:

  • Anaphase-Promoting Complex/Cyclosome (APC/C) : Prolonged mitotic arrest can lead to the degradation of key mitotic proteins, such as Cyclin B1, which is mediated by the APC/C. This can contribute to "mitotic slippage," where the cell exits mitosis without proper chromosome segregation, often leading to aneuploidy and subsequent cell death.

  • Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is a critical determinant of the cell's fate. Microtubule-targeting agents can modulate the expression and activity of these proteins. For instance, the mitotic arrest can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the degradation of Mcl-1, tipping the balance towards apoptosis.

  • Caspase Activation : The apoptotic signal converges on the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway of apoptosis is often initiated, involving the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Prolonged mitotic arrest can also lead to a partial activation of the apoptotic pathway, causing limited DNA damage through the caspase-activated DNase (CAD), which can induce p53.[1][2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of maytansinoids with tubulin and their effects on microtubule polymerization.

MaytansinoidBinding Affinity (KD) to TubulinReference(s)
Maytansine0.86 ± 0.2 µM[9]
S-methyl DM10.93 ± 0.22 µM[9][10]
MaytansinoidIC50 for Microtubule Polymerization InhibitionReference(s)
Maytansine1 ± 0.02 µM[9]
S-methyl DM14 ± 0.1 µM[9]
S-methyl DM41.7 ± 0.4 µM[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340 nm.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Ravatansine or other test compounds

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization and the final polymer mass can be quantified.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network and mitotic spindle in cells treated with this compound.

Principle: Cells are fixed and permeabilized, and microtubules are labeled with a specific primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

  • Cell culture medium

  • Ravatansine

  • Coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-tubulin antibody.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and mitotic spindles using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

Materials:

  • Cell culture medium

  • Ravatansine

  • Trypsin-EDTA

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • The resulting DNA content histogram is used to determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

Visualizations

Ravtansine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ravatansine Ravatansine Tubulin α/β-Tubulin Heterodimers Ravatansine->Tubulin Binds to β-tubulin (Maytansine Site) Ravtansine_Tubulin Ravtansine_Tubulin Tubulin->Ravtansine_Tubulin Microtubule Microtubule MitoticSpindle Disrupted Mitotic Spindle Microtubule->MitoticSpindle Disrupts Dynamics Ravatansine_Tubulin Ravatansine-Tubulin Complex Ravatansine_Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Induces

Caption: this compound's core mechanism of action on microtubule dynamics.

Apoptosis_Signaling_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspases Caspase Cascade Ravatansine Ravatansine Microtubule_Disruption Microtubule Disruption Ravatansine->Microtubule_Disruption Mitotic_Arrest Prolonged Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_inactivation Phosphorylation & Inactivation of Bcl-2 Mitotic_Arrest->Bcl2_inactivation Mcl1_degradation Degradation of Mcl-1 Mitotic_Arrest->Mcl1_degradation Bax_Bak_activation Activation of Bax/Bak Bcl2_inactivation->Bax_Bak_activation Mcl1_degradation->Bax_Bak_activation Mitochondrion Mitochondrion Bax_Bak_activation->Mitochondrion Promotes Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Cleavage of Cellular Substrates Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Tubulin_Polymerization Tubulin Polymerization Assay Quantitative_Data Determine IC50 & Kd Tubulin_Polymerization->Quantitative_Data Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Immunofluorescence Immunofluorescence Microscopy Treatment->Immunofluorescence Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Microscopy_Result Visualize Microtubule Network & Mitotic Spindle Disruption Immunofluorescence->Microscopy_Result Flow_Result Quantify G2/M Arrest Flow_Cytometry->Flow_Result

References

Ravtansine (DM4): A Technical Guide to Chemical Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, also known as DM4, is a potent thiol-containing maytansinoid, a derivative of maytansine.[1][2] It functions as a cytotoxic payload in antibody-drug conjugates (ADCs) by inhibiting tubulin polymerization, a critical process for cell division.[3][4] This disruption of microtubule assembly ultimately leads to mitotic arrest and apoptotic cell death in targeted cancer cells.[1] The complex structure of maytansinoids, coupled with their high cytotoxicity, has spurred significant interest in their application for targeted cancer therapy.[2] This guide provides a detailed overview of the chemical synthesis and purification of Ravtansine (DM4), intended for researchers and professionals in the field of drug development.

Chemical Synthesis of this compound (DM4)

The synthesis of this compound (DM4) is a semi-synthetic process that starts from a naturally derived maytansinoid precursor. The key transformation involves the modification of the amino acid side chain at the C-3 position of the maytansinoid core. The full chemical name for this compound (DM4) is N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.[2]

A common precursor for the synthesis of DM4 is Ansamitocin P-3, a maytansinoid that can be isolated from microbial fermentation. The synthesis involves the deacylation of the C-3 ester and subsequent re-acylation with a custom-synthesized thiol-containing side chain.

Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Product Formation A Ansamitocin P-3 B Maytansinol A->B  Deacylation  (e.g., LiAlH4 or Red-Al) E Coupling Reaction B->E C 4-(methyldithio)-4-methylpentanoic acid D Activated Ester of Side Chain (e.g., N-hydroxysuccinimide ester) C->D  Activation  (e.g., DCC/NHS) D->E F Protected DM4 (Disulfide form) E->F  Esterification G Ravatansine (DM4) (Thiol form) F->G  Reduction of Disulfide  (e.g., DTT)

Figure 1: General workflow for the semi-synthesis of this compound (DM4).

Experimental Protocols

Step 1: Preparation of Maytansinol from Ansamitocin P-3

  • Reaction Setup: Ansamitocin P-3 is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: The solution is cooled to a low temperature (typically -40 to -78 °C), and a reducing agent like lithium aluminium hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is added dropwise.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography - TLC), the excess reducing agent is carefully quenched with a suitable reagent, such as ethyl acetate, followed by the addition of a saturated aqueous solution of sodium potassium tartrate.

  • Extraction and Purification: The product, maytansinol, is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude maytansinol is then purified by column chromatography.

Step 2: Synthesis of the Thiol-Containing Side Chain

The synthesis of the N2' side chain, 4-mercapto-4-methyl-1-oxopentanoic acid, is typically performed as its more stable disulfide-protected form, 4-(methyldithio)-4-methylpentanoic acid.

  • Side Chain Synthesis: The synthesis of 4-(methyldithio)-4-methylpentanoic acid can be achieved through various organic synthesis routes, often starting from commercially available precursors.

  • Activation: The carboxylic acid of the side chain is activated to facilitate the subsequent esterification with maytansinol. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) or a similar coupling agent.

Step 3: Coupling of Maytansinol with the Activated Side Chain

  • Reaction: Maytansinol is reacted with the activated side-chain ester in the presence of a base, such as 4-dimethylaminopyridine (DMAP), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Monitoring: The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The resulting disulfide-protected DM4 is then purified by column chromatography.

Step 4: Reduction to Yield this compound (DM4)

  • Reduction: The disulfide bond of the purified intermediate is reduced to the free thiol, yielding this compound (DM4). This is typically achieved using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5]

  • Purification: The final product, this compound (DM4), is purified by preparative HPLC to achieve high purity.

Quantitative Data
StepProductTypical Yield (%)Purity (%)Analytical Method
1Maytansinol70-85>95TLC, NMR
2Activated Side Chain80-90>98NMR, Mass Spec
3Protected DM460-75>90HPLC, NMR
4This compound (DM4)85-95>98HPLC, Mass Spec

Purification of this compound (DM4)

The purification of this compound (DM4) is a critical step to ensure its suitability for conjugation to antibodies and for therapeutic use. High-Performance Liquid Chromatography (HPLC) is the primary method used for both the analysis and purification of DM4.

Purification Workflow

G A Crude this compound (DM4) from Synthesis B Preparative Reversed-Phase HPLC A->B C Fraction Collection (Based on UV detection at 252 nm) B->C D Purity Analysis of Fractions (Analytical HPLC) C->D E Pooling of Pure Fractions D->E F Lyophilization E->F G Highly Pure this compound (DM4) F->G

Figure 2: Workflow for the purification of this compound (DM4).

Experimental Protocol: Preparative HPLC
  • Column: A reversed-phase C18 column is typically used for the purification of maytansinoids.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed. A typical gradient might run from 30% to 90% acetonitrile over 30 minutes.

  • Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength of 252 nm, which is characteristic of the maytansinoid chromophore.

  • Fraction Collection: Fractions are collected based on the elution profile, with the main peak corresponding to this compound (DM4) being collected.

  • Analysis and Pooling: The purity of the collected fractions is assessed by analytical HPLC. Fractions with the desired purity (typically >98%) are pooled together.

  • Lyophilization: The pooled fractions are lyophilized to remove the mobile phase and obtain the final product as a solid.

Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify any impurities.

  • Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of this compound (DM4).

Conclusion

The chemical synthesis and purification of this compound (DM4) are multi-step processes that require careful control of reaction conditions and rigorous purification to achieve the high purity required for its use in antibody-drug conjugates. The methodologies outlined in this guide provide a framework for researchers and drug development professionals working with this potent cytotoxic agent. Adherence to detailed experimental protocols and the use of appropriate analytical techniques are paramount to ensure the quality and consistency of the final product.

References

N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine (DM4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, commonly known as DM4, is a potent microtubule-disrupting agent and a derivative of maytansine.[1][2] Its high cytotoxicity makes it a critical component in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. This technical guide provides an in-depth overview of the core properties of DM4, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

DM4 is a thiol-containing maytansinoid, a structural modification that facilitates its conjugation to antibodies, typically via disulfide bonds.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C38H54ClN3O10S[2]
Molecular Weight 780.37 g/mol [2]
Appearance Powder[2]
Melting Point 185-187 °C (decomposes)[2]
Boiling Point (Predicted) 943.2 ± 65.0 °C[2]
Density (Predicted) 1.29 ± 0.1 g/cm³[2]
pKa (Predicted) 9.82 ± 0.70[2]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

As a maytansinoid, DM4 exerts its cytotoxic effects by potently inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a mitotic block in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3]

The signaling cascade initiated by microtubule disruption is complex and involves the activation of the c-Jun N-terminal kinase (JNK) pathway. This activation can be triggered through both Ras and apoptosis signal-regulating kinase (ASK1). The activated JNK then phosphorylates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself, thereby inactivating them. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

G cluster_0 Cellular Entry & Microtubule Disruption cluster_1 Signal Transduction Cascade cluster_2 Apoptotic Execution DM4 DM4 Tubulin Tubulin Polymerization DM4->Tubulin Inhibits Microtubules Microtubule Dynamics Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Disruption leads to Ras Ras Mitotic_Arrest->Ras ASK1 ASK1 Mitotic_Arrest->ASK1 JNK JNK Activation Ras->JNK ASK1->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Mitochondria Mitochondrial Permeabilization Bcl2->Mitochondria Inhibition of Inactivation leads to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of DM4 A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H G cluster_conjugation DM4 Antibody Conjugation Workflow Reduce Reduce antibody disulfide bonds (TCEP) Conjugate React reduced antibody with sSPDB-DM4 Reduce->Conjugate Prepare Prepare sSPDB-DM4 linker-payload Prepare->Conjugate Quench Quench reaction Conjugate->Quench Purify Purify ADC (SEC) Quench->Purify Characterize Characterize ADC (DAR) Purify->Characterize

References

Tubulin Binding Affinity and Kinetics of Ravtansine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravtansine is a potent microtubule-targeting agent belonging to the maytansinoid family of cytotoxic compounds. It is utilized as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells. The therapeutic efficacy of this compound is intrinsically linked to its interaction with tubulin, the fundamental protein component of microtubules. This technical guide provides an in-depth analysis of the tubulin binding affinity and kinetics of this compound's active maytansinoid metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

The active cytotoxic component of this compound is a maytansinoid derivative, DM4. Upon internalization of the ADC into a target cell, the linker is cleaved, releasing a thiol-containing maytansinoid which is then intracellularly converted to its active S-methylated metabolite. This guide will focus on the interaction of these active maytansinoid metabolites with tubulin.

Mechanism of Action

Maytansinoids, the active components of this compound, exert their cytotoxic effects by disrupting microtubule dynamics. They bind to a specific site on β-tubulin, known as the rhizoxin binding site, which is distinct from the binding sites of other well-known microtubule inhibitors like colchicine and vinca alkaloids. This binding event inhibits tubulin polymerization by preventing the longitudinal association of tubulin heterodimers. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.

Ravtansine_Mechanism_of_Action Mechanism of Action of this compound's Active Metabolite ADC This compound (ADC) Internalization Internalization into Target Cancer Cell ADC->Internalization Linker_Cleavage Linker Cleavage Internalization->Linker_Cleavage Active_Metabolite Release of Active Metabolite (e.g., S-methyl DM4) Linker_Cleavage->Active_Metabolite Tubulin_Binding Binding to β-tubulin (Rhizoxin Site) Active_Metabolite->Tubulin_Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Signaling pathway of this compound's cytotoxic effect.

Quantitative Data: Tubulin Binding Affinity and Polymerization Inhibition

The following tables summarize the key quantitative data for the interaction of maytansinoids with tubulin.

CompoundKD (μM)Assay MethodReference
Maytansine0.86 ± 0.23Intrinsic Fluorescence Quenching[1]
S-methyl DM10.93 ± 0.22Intrinsic Fluorescence Quenching[1]
Table 1: Dissociation Constants (KD) for Maytansinoid Binding to Soluble Tubulin.
CompoundIC50 (μM)Assay MethodReference
Maytansine~1.0Sedimentation Assay[1]
S-methyl DM1~4.0Sedimentation Assay[1]
S-methyl DM4~1.7Sedimentation Assay[1]
Table 2: Inhibition of Microtubule Polymerization (IC50).

Tubulin Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for determining the kinetics of biomolecular interactions in real-time and without the need for labeling. A typical SPR experiment involves immobilizing tubulin on a sensor chip and flowing the maytansinoid analyte over the surface. The change in the refractive index at the surface, caused by the binding and dissociation of the analyte, is measured and used to calculate the kon and koff values.

Experimental Protocols

Tubulin Purification

For in vitro assays, tubulin is typically purified from bovine or porcine brain through multiple cycles of temperature-dependent assembly and disassembly, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs). The purified tubulin is then stored in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2) at -80°C.

Intrinsic Fluorescence Quenching Assay for KD Determination

This assay measures the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding to determine the dissociation constant (KD)[1].

Fluorescence_Quenching_Assay Workflow for K_D Determination by Fluorescence Quenching cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Tubulin_Sol Prepare Tubulin Solution (e.g., 3 µM in PEM buffer) Incubation Incubate Tubulin with Varying Maytansinoid Concentrations (30°C for 45 min) Tubulin_Sol->Incubation Maytansinoid_Sol Prepare Serial Dilutions of Maytansinoid (e.g., DM4) Maytansinoid_Sol->Incubation Spectrofluorometer Measure Tryptophan Fluorescence (Excitation: 295 nm, Emission: 335 nm) Incubation->Spectrofluorometer Correction Correct for Inner Filter Effects Spectrofluorometer->Correction Fractional_Occupancy Calculate Fractional Occupancy (α) Correction->Fractional_Occupancy Double_Reciprocal Plot 1/α vs. 1/[Free Ligand] (Double Reciprocal Plot) Fractional_Occupancy->Double_Reciprocal KD_Calculation Determine K_D from the x-intercept Double_Reciprocal->KD_Calculation

Figure 2. Experimental workflow for K_D determination.

Protocol Steps:

  • Sample Preparation: A solution of purified tubulin (e.g., 3 µM) in PEM buffer is prepared. A series of dilutions of the maytansinoid are also prepared.

  • Incubation: The tubulin solution is incubated with varying concentrations of the maytansinoid at 30°C for 45 minutes to allow the binding to reach equilibrium.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the tubulin is measured using a spectrofluorometer with an excitation wavelength of 295 nm and an emission wavelength of 335 nm.

  • Data Analysis: The fluorescence intensity data is corrected for inner filter effects. The fractional receptor occupancy (α) is calculated for each maytansinoid concentration. A double reciprocal plot of 1/α versus 1/[Free Ligand] is generated, and the dissociation constant (KD) is determined from the x-intercept of the linear fit.

Tubulin Polymerization Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity of the solution[1].

Tubulin_Polymerization_Assay Workflow for IC50 Determination of Tubulin Polymerization cluster_setup Assay Setup cluster_polymerization Polymerization and Measurement cluster_data_analysis Data Analysis Tubulin_Mix Prepare Tubulin Mix (Tubulin, GTP, PEM buffer) Plate_Setup Add Compound Dilutions and Tubulin Mix to a 96-well plate Tubulin_Mix->Plate_Setup Compound_Dilutions Prepare Serial Dilutions of Maytansinoid Compound_Dilutions->Plate_Setup Incubate_Read Incubate at 37°C and Monitor Absorbance at 340 nm over time Plate_Setup->Incubate_Read Plot_Data Plot Absorbance vs. Time for each concentration Incubate_Read->Plot_Data Determine_Inhibition Calculate Percent Inhibition at a specific time point Plot_Data->Determine_Inhibition IC50_Curve Plot % Inhibition vs. Log[Compound] Determine_Inhibition->IC50_Curve Calculate_IC50 Determine IC50 from the curve IC50_Curve->Calculate_IC50

Figure 3. Experimental workflow for IC50 determination.

Protocol Steps:

  • Assay Setup: A reaction mixture containing purified tubulin, GTP (to promote polymerization), and PEM buffer is prepared. Serial dilutions of the maytansinoid are added to the wells of a 96-well plate.

  • Polymerization Initiation and Measurement: The tubulin mixture is added to the wells to initiate polymerization. The plate is incubated at 37°C, and the absorbance at 340 nm is monitored over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: The absorbance readings are plotted against time for each compound concentration. The percentage of inhibition of tubulin polymerization at a specific time point (e.g., when the control reaction has reached its maximum) is calculated for each concentration. An IC50 curve is generated by plotting the percent inhibition versus the logarithm of the compound concentration, and the IC50 value is determined from this curve.

Conclusion

This compound, through its active maytansinoid metabolites, is a potent inhibitor of tubulin polymerization. The available data indicates a high binding affinity of these metabolites to the rhizoxin site on β-tubulin. While specific kinetic parameters (kon and koff) are not yet fully characterized in the public domain, the established affinity and potent inhibition of microtubule assembly underscore the molecular basis of this compound's powerful cytotoxic activity. Further studies employing techniques such as Surface Plasmon Resonance would be valuable to fully elucidate the binding kinetics and further inform the development of next-generation maytansinoid-based therapeutics.

References

The Potent Anti-Tumor Activity of S-methyl DM4: A Technical Overview of its Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, Mass. – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the characterization of S-methyl DM4, a critical metabolite of several antibody-drug conjugates (ADCs). This document provides an in-depth analysis of its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

S-methyl DM4 is the primary and highly potent cellular metabolite of ADCs that utilize the maytansinoid DM4 as their cytotoxic payload, particularly those with disulfide linkers.[1] Following the binding of an ADC to its target antigen on a cancer cell, the complex is internalized and trafficked to the lysosome. Inside the lysosome, the antibody component is degraded, releasing the DM4 payload, which is subsequently reduced and S-methylated to form S-methyl DM4.[1] This metabolite then exerts its powerful anti-tumor effect by disrupting the microtubule network essential for cell division.

Mechanism of Action: A Potent Microtubule Disruptor

S-methyl DM4, like its parent maytansinoid compounds, is a potent inhibitor of tubulin polymerization.[2] It binds to tubulin, a key protein in the formation of microtubules, and suppresses microtubule dynamic instability.[2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] While S-methyl DM4 has been shown to be a weaker inhibitor of overall microtubule assembly in biochemical assays compared to maytansine, it is a more potent suppressor of microtubule dynamics, a key factor in its high cytotoxicity.[2]

Quantitative Assessment of In Vitro Activity

The cytotoxic activity of S-methyl DM4 has been evaluated across various cancer cell lines, demonstrating picomolar to nanomolar potency. The half-maximal inhibitory concentration (IC50) values highlight its significant cell-killing capabilities.

MetaboliteCell LineIC50 (pM)Reference
S-methyl DM4 SK-BR-3< 30[Source Text]

Further comparative data on the cytotoxicity of S-methyl DM4 and other maytansinoid metabolites across a broader range of cancer cell lines can be found in Widdison, W. et al. (2015). Metabolites of Antibody-Maytansinoid Conjugates: Characteristics and in Vitro Potencies. Molecular Pharmaceutics, 12(6), 1762–1773.

In biochemical assays, S-methyl DM4 demonstrates a clear inhibitory effect on tubulin polymerization, a key aspect of its mechanism of action.

CompoundAssayIC50 (µM)Reference
S-methyl DM4 Inhibition of Microtubule Assembly1.7 ± 0.4[2]
Maytansine Inhibition of Microtubule Assembly1.0 ± 0.02[2]
S-methyl DM1 Inhibition of Microtubule Assembly4.0 ± 0.1[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of S-methyl DM4 activity. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of S-methyl DM4 in the appropriate cell culture medium. Remove the existing medium from the cells and add the S-methyl DM4 dilutions. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that allows for the compound to exert its effect, typically 72 to 96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of S-methyl DM4 relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

  • Tubulin Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice.

  • Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing tubulin, a GTP-containing buffer, and various concentrations of S-methyl DM4 or a control compound.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Kinetic Reading: Measure the increase in absorbance at 340 nm over time. The scattering of light by the forming microtubules leads to an increase in turbidity.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of polymerization is calculated by comparing the extent of polymerization at various S-methyl DM4 concentrations to the control.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of compounds in a physiological setting.

  • Cell Implantation: Implant human tumor cells (xenograft) subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: While direct in vivo efficacy data for S-methyl DM4 is not widely available, studies are typically conducted with the parent ADC. Administer the ADC intravenously to the tumor-bearing mice. Include a vehicle control group and a group treated with a non-binding ADC as controls.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control groups.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action, a typical cytotoxicity assay workflow, and the molecular mechanism of S-methyl DM4.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation DM4_release DM4 Release Degradation->DM4_release Reduction Reduction DM4_release->Reduction S-methylation S-methylation Reduction->S-methylation S_methyl_DM4 S-methyl DM4 S-methylation->S_methyl_DM4 Microtubule_disruption Microtubule Disruption S_methyl_DM4->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Caption: ADC mechanism of action leading to S-methyl DM4 formation.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with S-methyl DM4 (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_72h Incubate 72h Treat_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Microtubule_Inhibition S_methyl_DM4 S-methyl DM4 Tubulin Tubulin Dimers S_methyl_DM4->Tubulin Binds to Dynamics_Suppressed Dynamic Instability Suppressed S_methyl_DM4->Dynamics_Suppressed Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Mitotic_Arrest Mitotic Arrest Dynamics_Suppressed->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

The Genesis and Preclinical Journey of Ravtansine (DM4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, more commonly known as DM4, is a highly potent, thiol-containing maytansinoid, a synthetic derivative of maytansine.[1][][3] Maytansine itself, originally isolated from the shrub Maytenus ovatus, demonstrated powerful anticancer properties but was ultimately limited in clinical applications due to severe systemic toxicity.[4][5] This challenge spurred the development of maytansinoid analogs like DM4, specifically engineered for targeted delivery to cancer cells as the cytotoxic payload of antibody-drug conjugates (ADCs).[][5] By covalently attaching DM4 to a monoclonal antibody via a cleavable linker, its formidable cell-killing power can be precisely directed to tumor-associated antigens, significantly enhancing the therapeutic window and minimizing off-target effects.[][6] This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of Ravtansine (DM4).

Discovery and Synthesis

The core innovation behind DM4 was the creation of a maytansine analog with a thiol group, enabling its conjugation to antibodies through disulfide linkers.[][5] This was a critical step in harnessing the sub-nanomolar cytotoxic potential of maytansinoids for targeted therapy.[4] The synthesis of DM4 involves the esterification of maytansinol, a derivative of the natural product Ansamitocin P-3, with a custom-synthesized N-acyl-N-methyl-L-alanine side chain that contains a sterically hindered disulfide bond.[7][8] This hindered design enhances the stability of the resulting ADC in circulation.[6]

General Synthesis Workflow

The synthesis of DM4 and its subsequent conjugation to a monoclonal antibody (mAb) is a multi-step process. It begins with the microbial fermentation of Actinosynnema pretiosum to produce Ansamitocin P-3. This precursor is then converted to maytansinol, which serves as the core structure for esterification with a synthesized thiol-containing side chain, ultimately yielding DM4. The DM4 is then linked to the mAb.

G cluster_0 Upstream Processing cluster_1 DM4 Synthesis cluster_2 ADC Conjugation A Microbial Fermentation (Actinosynnema pretiosum) B Isolation & Purification A->B C Ansamitocin P-3 B->C D Reductive De-acylation C->D E Maytansinol (P-0) D->E G Esterification (DCC/ZnCl2 Coupling) E->G F Side Chain Synthesis (e.g., N-acyl-N-methyl-L-alanine) F->G H Ravatansine (DM4) G->H L Conjugation Reaction H->L I Monoclonal Antibody (mAb) J Linker Activation (e.g., SPDB) I->J K mAb-Linker Intermediate J->K K->L M Antibody-Drug Conjugate (mAb-SPDB-DM4) L->M

Caption: High-level workflow for the synthesis of DM4 and its conjugation to a monoclonal antibody.

Mechanism of Action

DM4 exerts its cytotoxic effect by potently disrupting microtubule dynamics, a process essential for cell division.[1][] As the payload of an ADC, it is delivered specifically to cells expressing the target antigen recognized by the antibody component.

The mechanism unfolds as follows:

  • Binding: The ADC binds to its target antigen on the surface of a cancer cell.[9]

  • Internalization: The ADC-antigen complex is internalized by the cell via endocytosis.[9][10]

  • Trafficking & Cleavage: The complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker (e.g., a disulfide bond), releasing the active DM4 payload into the cytoplasm.[9][10]

  • Microtubule Disruption: DM4 binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[9][11]

  • Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).[11]

Furthermore, DM4 and its active metabolite, S-methyl-DM4, are cell-permeable, enabling them to diffuse into adjacent tumor cells that may not express the target antigen. This phenomenon, known as the bystander effect , enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors.[12][13]

G A ADC in Circulation B ADC Binds to Target Antigen A->B Targeting C Receptor-Mediated Endocytosis B->C D Endosome Formation C->D E Trafficking to Lysosome D->E F Linker Cleavage (Acidic Environment) E->F G Free DM4 Released in Cytoplasm F->G H DM4 Binds to Tubulin G->H L Bystander Effect G->L I Inhibition of Microtubule Assembly H->I J Cell Cycle Arrest (G2/M) I->J K Apoptosis J->K M Neighboring Tumor Cell L->M

Caption: Mechanism of action for a DM4-containing Antibody-Drug Conjugate (ADC).

Preclinical Development Data

The preclinical evaluation of DM4-based ADCs has demonstrated potent and specific anti-tumor activity across a range of cancer models.

In Vitro Cytotoxicity

DM4-ADCs consistently show high potency in vitro, with half-maximal inhibitory concentrations (IC50) often in the picomolar to low nanomolar range against antigen-positive cancer cell lines.[4][13]

ADC TargetCell LineCancer TypeIC50 / EC50Citation(s)
MesothelinNCI-H226Mesothelioma0.72 nmol/L[12]
CD123MOLM-14Acute Myeloid Leukemia~1-10 nmol/L[13]
CD123MV-4-11Acute Myeloid Leukemia~1-10 nmol/L[13]
CanAgCOLO 205Colon CarcinomaPotent Killing (Specific value not stated)[7]
N/A (Free Drug)KB cellsHuman Nasopharynx Carcinoma8 pmol/L[4]
N/A (Free Drug)P-388 cellsMurine Lymphocytic Leukemia0.6 pmol/L[4]
N/A (Free Drug)L1210 cellsMurine Leukemia2 pmol/L[4]
In Vivo Efficacy in Xenograft Models

In vivo studies using immunodeficient mice bearing human tumor xenografts have corroborated the potent anti-tumor activity observed in vitro. Anetumab this compound (BAY 94-9343), a mesothelin-targeting DM4-ADC, has shown significant dose-dependent efficacy.

ADC (Target)Xenograft ModelDose (DM4 amount)ScheduleOutcomeCitation(s)
Anetumab this compound (Mesothelin)MIA PaCa-2/meso0.2 mg/kgQ3Dx3Complete tumor eradication[12]
Anetumab this compound (Mesothelin)HT-29/meso0.2 mg/kgQ3Dx3Complete tumor eradication[12]
Anetumab this compound (Mesothelin)Mixed (20% Mesothelin+)0.2 mg/kgQ3Dx382% reduction in mean tumor size vs. vehicle[12]
huC242-DM4 (CanAg)COLO 205Not specifiedNot specifiedRemarkable antitumor activity[5][7]
Pharmacokinetics

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion of ADCs and their released payloads. Data from clinical trials of various DM4-ADCs provide insight into the behavior of these complex molecules in vivo.

AnalyteADCMean Half-life (t1/2)Mean Plasma Concentration (Free DM4)Citation(s)
Anetumab this compound (ADC)Anetumab this compound66.8 hoursN/A[14]
Total AntibodyAnetumab this compound104.0 hoursN/A[14]
Free DM4Anetumab this compound42.6 hoursN/A[14]
Free DM4Indatuximab this compoundNot specified6.3–27.6 nmol/L[13]

Key Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the preclinical development of a DM4-based ADC.

Protocol: Synthesis of this compound (DM4)

This protocol is a representative summary based on the esterification method described by Widdison et al.[5][7]

  • Precursor Synthesis: Synthesize the N-acyl-N-methyl-L-alanine side chain bearing a sterically hindered methyldithio group. This involves multi-step organic synthesis to create the desired carboxylic acid derivative (e.g., 4-(methyldithio)pentanoic acid).

  • Acylation: React the synthesized side chain with N-methyl-L-alanine to form the final acyl amino acid side chain.

  • Esterification (Coupling):

    • Dissolve maytansinol (the C-3 alcohol precursor) in a suitable aprotic solvent such as dichloromethane (CH2Cl2).

    • Add the synthesized acyl amino acid side chain to the solution.

    • Introduce a coupling reagent, such as 1,3-dicyclohexylcarbodiimide (DCC), along with a Lewis acid catalyst like zinc chloride (ZnCl2), to facilitate the ester bond formation between the C-3 hydroxyl group of maytansinol and the carboxylic acid of the side chain.[7]

    • Allow the reaction to proceed at room temperature until completion, monitoring by HPLC.

  • Purification:

    • Quench the reaction and remove the dicyclohexylurea byproduct by filtration.

    • Purify the crude product using normal-phase HPLC or preparative thin-layer chromatography (TLC) on silica gel to isolate the diastereomeric maytansinoid esters.[7]

  • Characterization: Confirm the structure and purity of the final DM4 product using mass spectrometry and NMR spectroscopy.

Protocol: Conjugation of DM4 to an Antibody via SPDB Linker

This protocol outlines the steps for conjugating DM4 to a monoclonal antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.

  • Antibody Modification:

    • Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., borate buffer, pH 8.0).

    • Add a solution of the SPDB linker (dissolved in an organic solvent like DMA) to the antibody solution. The molar excess of linker will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature to allow the N-hydroxysuccinimide (NHS) ester of the linker to react with lysine amine groups on the antibody.

  • Purification of Modified Antibody: Remove excess, unreacted SPDB linker from the modified antibody by size exclusion chromatography (e.g., Sephadex G25 column) or tangential flow filtration.

  • DM4 Thiol Reduction:

    • Prepare a solution of the purified, linker-modified antibody.

    • Add a solution of DM4 to the antibody.

    • Initiate the conjugation by adding a reducing agent, such as dithiothreitol (DTT), to reduce the disulfide bond on the DM4, exposing the free thiol group.

  • Conjugation Reaction: The newly exposed thiol on DM4 reacts with the pyridyldithio group on the linker-modified antibody, forming a new disulfide bond and releasing pyridine-2-thione. Allow the reaction to proceed for several hours or overnight.

  • Final Purification and Characterization:

    • Purify the final ADC from unreacted DM4 and other small molecules using size exclusion chromatography.

    • Characterize the final ADC to determine the average DAR (e.g., by UV-Vis spectrophotometry), purity (by SEC-HPLC), and confirm integrity (by mass spectrometry).

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol describes a common method for determining the IC50 of a DM4-ADC.[1][9][10]

G A 1. Cell Seeding B Seed antigen-positive & negative cells in 96-well plates (1,000-10,000 cells/well) A->B C Incubate overnight (37°C, 5% CO2) B->C D 2. ADC Treatment C->D E Prepare serial dilutions of DM4-ADC D->E F Add ADC dilutions to cells. Include untreated & blank controls. E->F G Incubate for 72-144 hours F->G H 3. Viability Measurement G->H I Add MTT solution (5 mg/mL) to each well H->I J Incubate for 1-4 hours (allows formazan formation) I->J K Add solubilizing agent (e.g., 10% SDS in 0.01 M HCl) J->K L Incubate overnight in dark K->L M 4. Data Analysis L->M N Read absorbance at 570 nm using a plate reader M->N O Calculate % viability vs. control and plot dose-response curve N->O P Determine IC50 value O->P

Caption: Standard experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.
Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of a DM4-ADC in a mouse model.[15][16][17]

G A 1. Model Establishment B Implant human tumor cells subcutaneously into immunodeficient mice (e.g., SCID) A->B C Monitor tumor growth until average volume reaches ~100-200 mm³ B->C D 2. Treatment Phase C->D E Randomize mice into groups (Vehicle, Isotype Control ADC, DM4-ADC at various doses) D->E F Administer treatment intravenously according to schedule (e.g., once every 3 days for 3 doses) E->F G 3. Monitoring & Measurement F->G H Measure tumor volume with calipers 2-3 times per week G->H I Monitor animal body weight and overall health as a measure of toxicity G->I J 4. Endpoint & Analysis H->J K Continue monitoring until tumors in control group reach endpoint size J->K L Euthanize animals and excise tumors for analysis (e.g., histology, IHC) K->L M Plot mean tumor volume vs. time for each group to assess efficacy L->M N Calculate Tumor Growth Inhibition (TGI) M->N

Caption: General workflow for an in vivo tumor xenograft efficacy study for an ADC.

References

Ravtansine (DM4): A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ravatansine (DM4), a potent maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) currently in development and clinical use. Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous environments. This technical guide provides an in-depth analysis of the aqueous solubility and stability of ravtansine, drawing upon available data for this compound and its close structural analogs. The guide details experimental protocols for assessing these properties and illustrates the key signaling pathways affected by maytansinoids. Understanding these characteristics is paramount for the successful formulation, manufacturing, and clinical application of this compound-containing therapeutics.

Introduction to this compound (DM4)

Ravatansine is a thiol-containing maytansinoid designed for conjugation to monoclonal antibodies. Like other maytansinoids, its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The covalent attachment of this compound to a targeting antibody allows for the specific delivery of this highly cytotoxic agent to tumor cells, thereby minimizing systemic toxicity. However, the inherent hydrophobicity and potential instability of the this compound payload in aqueous solutions present significant challenges for ADC development, manufacturing, and storage.

Aqueous Solubility of this compound and Related Maytansinoids

Table 1: Solubility of Mertansine (DM1) in Various Solvents [1]

SolventSolubility (25°C)Molar Concentration
DMSO50 mg/mL67.72 mM
Ethanol2 mg/mL2.7 mM
Water Insoluble -

Table 2: Solubility of Maytansinol in Various Solvents [2]

SolventSolubility
ChloroformSlightly Soluble
MethanolSlightly Soluble

These data suggest that this compound is likely to exhibit very low solubility in aqueous buffers across a range of pH values. This inherent hydrophobicity can lead to challenges such as aggregation and precipitation during formulation and administration.[3]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical parameter influencing the shelf-life and in vivo performance of ADCs. Maytansinoids are known to be susceptible to degradation through several pathways, including hydrolysis and oxidation.

Hydrolytic Degradation

The ester linkage in the maytansinoid structure is a potential site for hydrolysis, which can be influenced by pH and temperature. While specific kinetic data for this compound is scarce, it is generally understood that both acidic and basic conditions can accelerate the hydrolysis of such esters. The degradation of the maytansinoid can lead to a loss of cytotoxic activity.

Oxidative Degradation

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) or other oxidized species.[4] This process can be influenced by the presence of oxygen and metal ions in the solution. The S-methylated metabolite of DM4 has been reported to be more stable in human plasma compared to DM4, suggesting that modification of the thiol group can impact stability.[5] Product datasheets for this compound often state that it is "not very stable in aqueous solution and can be oxidized or dimerized".[4]

Due to this inherent instability, solutions of maytansinoids like mertansine (DM1) are recommended to be freshly prepared.[1][5]

Experimental Protocols

To assess the solubility and stability of this compound, standardized experimental protocols are essential. The following sections outline the methodologies for these key experiments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers (e.g., phosphate, citrate, acetate) at various pH values (e.g., 3, 5, 7, 9).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound at the specific pH and temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (various pH) prep_sample Add Excess this compound prep_buffers->prep_sample agitate Agitate at Constant Temperature prep_sample->agitate separate Centrifuge/Filter agitate->separate quantify Quantify by HPLC separate->quantify

Shake-Flask Solubility Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and dilute it into the desired aqueous buffers.

  • Stress Conditions: Subject the this compound solutions to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Elevated temperature (e.g., 70°C) in a neutral buffer.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

  • Data Analysis: Determine the degradation rate and half-life of this compound under each stress condition.

G cluster_stress Stress Conditions cluster_analysis Analysis start Ravatansine in Aqueous Buffer acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 70°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms

Forced Degradation Study Workflow
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.

Typical Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength where this compound has significant absorbance (e.g., around 230 and 252 nm).

  • Column Temperature: 30-40°C.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of this compound is initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active this compound payload into the cytoplasm.

Once in the cytoplasm, this compound exerts its potent anti-mitotic activity by interacting with tubulin. Specifically, it binds to the vinca domain on β-tubulin, inhibiting the polymerization of tubulin into microtubules and promoting the disassembly of existing microtubules. This disruption of microtubule dynamics has several downstream consequences:

  • Mitotic Arrest: The cell is unable to form a functional mitotic spindle, leading to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular adc Ravatansine-ADC receptor Target Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking This compound Free this compound lysosome->this compound Linker Cleavage tubulin Tubulin This compound->tubulin Binding microtubules Microtubules tubulin->microtubules Inhibition of Polymerization mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Disruption of Dynamics apoptosis Apoptosis mitotic_arrest->apoptosis Induction

Ravatansine's Intracellular Signaling Pathway

Conclusion

Ravatansine (DM4) is a highly potent cytotoxic agent with significant therapeutic potential when delivered as an ADC. However, its poor aqueous solubility and inherent instability in aqueous solutions present considerable challenges for drug development. A thorough understanding of these physicochemical properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the development of stable and effective this compound-based ADCs. Furthermore, a clear comprehension of its mechanism of action and intracellular signaling pathways provides the rationale for its use in cancer therapy and informs the design of next-generation maytansinoid-based therapeutics.

References

The Bystander Effect of Ravtansine: A Core Mechanism for Overcoming Tumor Heterogeneity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to antigen-expressing tumor cells. However, the inherent heterogeneity of solid tumors, where not all cells express the target antigen, poses a significant challenge to ADC efficacy. The "bystander effect," a phenomenon whereby the ADC's cytotoxic payload diffuses from the target cell to kill adjacent, antigen-negative cells, is a critical mechanism for overcoming this obstacle. This technical guide provides an in-depth examination of the bystander effect mediated by ravtansine (delivered as the DM4 maytansinoid payload), focusing on its mechanism of action in heterogeneous tumors, the experimental methodologies used to quantify its effects, and the underlying signaling pathways.

Introduction to this compound and the Bystander Effect

Ravatansine is a potent microtubule-targeting agent, a derivative of maytansine. In the context of ADCs, such as anetumab this compound, it exists as the DM4 payload.[1] These ADCs are engineered with a cleavable linker, typically a disulfide-containing linker, that is stable in circulation but is reduced upon internalization into the target cell.[2][3] This intracellular cleavage releases the membrane-permeable DM4 payload, which can then exert its cytotoxic effect.[4]

The efficacy of such ADCs in tumors with varied antigen expression hinges on the bystander killing effect.[4] After the payload is released within an antigen-positive (Ag+) cell, its physicochemical properties, particularly its cell permeability, allow it to traverse the cell membrane and enter adjacent antigen-negative (Ag-) cells, inducing their death and broadening the ADC's therapeutic reach.[4][5]

Core Mechanism of Action

The this compound (DM4) bystander effect is a multi-step process that bridges targeted cell killing with the elimination of neighboring non-targeted cells.

  • Targeted Binding and Internalization : The ADC selectively binds to its target antigen on the surface of an Ag+ tumor cell.

  • Intracellular Trafficking and Payload Release : The ADC-antigen complex is internalized, typically via endocytosis, and trafficked through the endo-lysosomal pathway. The linker is cleaved in the reducing environment of the cell, liberating the active DM4 payload into the cytoplasm.[6]

  • Microtubule Disruption in Target Cell : DM4 binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Payload Diffusion : Being cell-permeable, the released DM4 molecules can diffuse out of the Ag+ cell into the tumor microenvironment.

  • Bystander Cell Killing : The diffused DM4 enters adjacent Ag- cells, where it exerts the same microtubule-disrupting and pro-apoptotic effects, leading to bystander cell death.

Bystander_Effect_Mechanism

Core mechanism of the this compound (DM4) bystander effect.

Quantitative Analysis of the Bystander Effect

The potency of the bystander effect is a key determinant of an ADC's clinical potential in treating heterogeneous tumors. This effect is quantified using both in vitro and in vivo models.

In Vitro Co-culture Assays

Co-culture assays, which mix Ag+ and Ag- cells, are the standard for evaluating the bystander effect in vitro. While specific data for anetumab this compound is proprietary, data from other ADCs with permeable payloads demonstrate a clear principle: the extent of bystander killing of Ag- cells increases with the proportion of Ag+ cells in the co-culture.[4]

ADC TypeAg+ Cell FractionBystander Killing of Ag- CellsReference
T-vc-MMAE10%7%[4]
(HER2-Targeted)25%18%[4]
50%32%[4]
75%48%[4]
90%58%[4]

Table 1: Representative quantitative data from a co-culture bystander effect assay using a HER2-targeted ADC with a permeable payload (MMAE), illustrating the principle of bystander killing. The extent of killing is dependent on the fraction of antigen-positive cells.

In Vivo Heterogeneous Xenograft Models

In vivo models provide a more clinically relevant assessment. Studies using anetumab this compound have demonstrated a potent bystander effect in xenograft models established with a mixture of mesothelin-positive and mesothelin-negative cells.

ADC TreatmentAg+ Cell Fraction in TumorOutcomeReference
Anetumab this compound20%Tumor Regression[2]
Anetumab this compound100%Complete Tumor Eradication[2][3]
Isotype Control ADC100%Continued Tumor Growth[2]

Table 2: Summary of in vivo efficacy of anetumab this compound in heterogeneous tumor models. Significant anti-tumor activity was observed even when only a small fraction of the tumor cells expressed the target antigen, confirming a powerful bystander effect.

Key Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of ADC bystander effects.

Protocol for In Vitro Co-Culture Bystander Assay

This method quantifies the killing of Ag- cells when cultured with Ag+ cells in the presence of an ADC.

  • Cell Preparation : Label Ag- cells with a fluorescent marker (e.g., GFP) to distinguish them from the unlabeled Ag+ cell population.

  • Seeding : Seed mixtures of Ag+ and Ag- cells in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in 96-well plates. Include monoculture wells of Ag- cells as a control for direct ADC toxicity.

  • ADC Treatment : Add the ADC at a concentration predetermined to be highly cytotoxic to Ag+ cells but minimally toxic to Ag- cells in monoculture (e.g., above IC90 for Ag+ and below IC50 for Ag-).

  • Incubation : Incubate the plates for a period sufficient to allow for payload release and diffusion (typically 72-120 hours).

  • Analysis : Quantify the viability of the fluorescently-labeled Ag- cells using flow cytometry or high-content imaging. The difference in viability between Ag- cells in co-culture versus monoculture represents the bystander effect.

CoCulture_Workflow

Workflow for a typical in vitro co-culture bystander assay.
Protocol for In Vivo Mixed-Tumor Xenograft Model

This model assesses the ADC's ability to control a heterogeneous tumor in vivo.

  • Cell Preparation : Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 20% Ag+ and 80% Ag-).

  • Implantation : Subcutaneously implant the cell mixture, typically suspended in Matrigel, into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

  • Tumor Growth : Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).

  • Treatment : Administer the ADC (e.g., anetumab this compound) and control agents (vehicle, isotype control ADC) intravenously, following a defined dosing schedule (e.g., once every 3 weeks).[1]

  • Monitoring : Measure tumor volumes regularly (e.g., twice weekly) with calipers. Monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis : At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis). The primary endpoint is tumor growth inhibition or regression compared to control groups.

Signaling Pathways in this compound-Induced Apoptosis

The cytotoxic activity of DM4 in both target and bystander cells culminates in the induction of apoptosis. As a potent microtubule inhibitor, DM4 triggers a cascade of events leading to programmed cell death.

  • Microtubule Dynamics Suppression : DM4 binds to tubulin, preventing the formation of mitotic spindles essential for cell division.

  • Mitotic Arrest : The disruption of microtubule function activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction : Prolonged mitotic arrest initiates the intrinsic apoptotic pathway. This involves the destabilization of the mitochondrial membrane, leading to the release of cytochrome c.

  • Caspase Activation : Cytochrome c release triggers the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3 and Caspase-7). These executioner caspases dismantle the cell, leading to its death.

Apoptosis_Pathway

Signaling pathway for DM4-induced apoptosis.

Conclusion and Future Directions

The bystander effect of this compound is a pivotal feature that enables ADCs like anetumab this compound to effectively treat heterogeneous solid tumors. By leveraging a potent, cell-permeable payload, these ADCs can extend their cytotoxic activity beyond the directly targeted, antigen-expressing cells. The methodologies outlined in this guide provide a framework for the robust, quantitative assessment of this critical phenomenon.

Future research will likely focus on further optimizing the bystander effect through the rational design of novel payloads and linkers with tailored permeability and release kinetics. A deeper quantitative understanding of payload diffusion dynamics within the complex tumor microenvironment will be essential for designing the next generation of ADCs with enhanced efficacy and a wider therapeutic window.

References

Intracellular Processing and Release of Ravtansine from ADCs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular processing and subsequent release of Ravtansine from Antibody-Drug Conjugates (ADCs). This document details the journey of a this compound ADC from cell surface binding to the release of the cytotoxic payload, outlines key experimental protocols for studying these processes, and presents quantitative data to inform ADC design and development.

The Intracellular Journey of a this compound ADC: A Step-by-Step Breakdown

The efficacy of a this compound ADC is contingent upon a series of precisely orchestrated intracellular events. This process ensures that the potent maytansinoid payload is delivered specifically to target cancer cells, minimizing systemic toxicity.[1] The journey can be summarized in the following key stages:

  • Target Binding and Internalization: The process begins with the monoclonal antibody (mAb) component of the ADC binding to a specific antigen overexpressed on the surface of a cancer cell.[2][3] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endocytic vesicle.[4][5] The rate and extent of internalization are critical factors influencing the overall potency of the ADC.[6]

  • Endosomal Trafficking and Lysosomal Fusion: Once inside the cell, the endocytic vesicle containing the ADC traffics through the endosomal pathway. The endosome gradually acidifies, and through a series of maturation steps, it fuses with a lysosome.[4][6]

  • Lysosomal Degradation and Payload Release: The lysosome is a cellular organelle rich in degradative enzymes and maintains an acidic environment (pH 4.5-5.0).[4] Within this harsh environment, the antibody component of the ADC is degraded by proteases, such as cathepsins.[7] For this compound ADCs, which commonly utilize a cleavable disulfide linker, the reducing environment of the lysosome is crucial. Intracellular reducing agents like glutathione facilitate the cleavage of the disulfide bond, liberating the this compound payload.[7][]

  • Cytosolic Entry and Microtubule Disruption: Once released from the linker, the active this compound payload must traverse the lysosomal membrane to enter the cytosol. In the cytosol, this compound exerts its potent cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules.[9][10] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[4]

  • The Bystander Effect: A key feature of some ADCs, including those with membrane-permeable payloads like maytansinoids, is the "bystander effect."[11][12] After the target cell is killed and lyses, the released this compound can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells.[11] This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[11][12]

Intracellular_Processing_of_Ravtansine_ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking cluster_payload_action Payload Action cluster_bystander Bystander Effect ADC This compound ADC Binding 1. Binding to Antigen ADC->Binding Specific Recognition Antigen Tumor Cell Antigen Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Acidic pH, Proteases, Reducing Environment) LateEndosome->Lysosome Fusion Release 4. This compound Release (Linker Cleavage) Lysosome->Release 3. Antibody Degradation Cytosol Cytosol Release->Cytosol Transport Microtubule 5. Microtubule Disruption Cytosol->Microtubule Apoptosis 6. Apoptosis Microtubule->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Apoptosis->BystanderCell 7. Payload Efflux BystanderDeath Apoptosis BystanderCell->BystanderDeath

Caption: Intracellular processing pathway of a this compound ADC.

Quantitative Analysis of this compound ADC Processing

The efficiency of each step in the intracellular processing pathway can be quantified to better understand an ADC's performance and to guide the development of more effective therapies.

ParameterMethodTypical Values/ObservationsReference
Binding Affinity (KD) Surface Plasmon Resonance (SPR)Nanomolar (nM) range for high-affinity antibodies.[12]
Internalization Rate Flow Cytometry, High-Content ImagingVaries significantly depending on the target antigen and antibody. Can range from minutes to hours.[13]
Maytansinoid Catabolite Concentration (EC50) Competitive ELISAApproximately 0.1 nM for maytansinoid catabolites.[14]
In Vitro Cytotoxicity (IC50) Cell Viability Assays (e.g., MTS, CellTiter-Glo)Can be in the sub-nanomolar to nanomolar range for potent ADCs. Anetumab this compound showed an IC50 of 0.72 nmol/L in mesothelin-expressing cells.[12][15]
Pharmacokinetics (Half-life) LC-MS/MSFor anetumab this compound: ADC ~66.8 hours, Total Antibody ~104.0 hours, Released DM4 ~42.6 hours.[16]
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryTypically ranges from 2 to 4 for maytansinoid ADCs. Higher DARs can lead to faster clearance.[13][17]

Experimental Protocols for Studying Intracellular Processing

A variety of in vitro assays are employed to dissect the intracellular processing of this compound ADCs. Below are detailed methodologies for key experiments.

ADC Internalization Assay using Flow Cytometry with a pH-Sensitive Dye

This method provides a quantitative measure of ADC internalization into the lysosomal compartment.

Principle: A pH-sensitive dye, which is non-fluorescent at neutral pH but becomes highly fluorescent in the acidic environment of the lysosome, is conjugated to the ADC. The increase in fluorescence intensity is directly proportional to the amount of ADC that has been internalized and trafficked to the lysosomes.

Detailed Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • ADC Labeling: Label the this compound ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions.

  • Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations (e.g., 1-10 µg/mL). Include an unlabeled ADC as a negative control and a known internalizing antibody as a positive control.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for different time points (e.g., 2, 4, 8, 24 hours) to monitor the kinetics of internalization.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel for the pH-sensitive dye.

  • Data Analysis: Quantify the internalization by plotting the MFI against time or ADC concentration.

ADC_Internalization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Target Cells Treat 3. Treat Cells with Labeled ADC Seed->Treat Label 2. Label this compound ADC with pH-Sensitive Dye Label->Treat Incubate 4. Incubate at 37°C (Time Course) Treat->Incubate Harvest 5. Harvest Cells Incubate->Harvest Flow 6. Analyze by Flow Cytometry Harvest->Flow Data 7. Quantify Mean Fluorescence Intensity Flow->Data

Caption: Workflow for ADC internalization assay using a pH-sensitive dye.
Quantification of Released Maytansinoid Catabolites by Competitive ELISA

This assay is highly sensitive for measuring the concentration of released maytansinoid catabolites in cell lysates and culture medium.[14]

Principle: This is a competitive enzyme-linked immunosorbent assay. A known amount of biotinylated anti-maytansine antibody is incubated with the sample containing the maytansinoid catabolite. This mixture is then added to a microplate coated with a BSA-maytansinoid conjugate. The free catabolite in the sample competes with the coated conjugate for binding to the biotinylated antibody. The amount of bound antibody is inversely proportional to the concentration of the catabolite in the sample and is detected using a streptavidin-peroxidase conjugate and a chromogenic substrate.[][14]

Detailed Protocol:

  • Sample Preparation:

    • Cell Lysate: After treating cells with the this compound ADC, wash the cells with PBS, and lyse them using a suitable lysis buffer containing a solvent like methanol to extract the catabolites.

    • Culture Medium: Collect the cell culture medium and centrifuge to remove any cellular debris.

  • ELISA Plate Coating: Coat a 96-well microplate with a BSA-maytansinoid conjugate and block non-specific binding sites.

  • Competitive Binding: In a separate plate, incubate the cell lysate or medium samples with a fixed concentration of biotinylated anti-maytansine antibody for 1-2 hours at room temperature. Also, prepare a standard curve using known concentrations of a maytansinoid standard.

  • Transfer to Coated Plate: Transfer the sample/antibody and standard/antibody mixtures to the BSA-maytansinoid coated plate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes.

  • Substrate Addition: After another wash step, add a chromogenic HRP substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the maytansinoid standard. Use this curve to determine the concentration of maytansinoid catabolites in the samples.

LC-MS/MS Analysis of this compound and its Catabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of the ADC, released payload, and its metabolites in biological matrices.[3]

Principle: The sample is first subjected to liquid chromatography to separate the different components. The separated components then enter a mass spectrometer where they are ionized, and the mass-to-charge ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) is used for further fragmentation of specific ions to enhance selectivity and confirm the identity of the analytes.

Detailed Protocol:

  • Sample Preparation:

    • Plasma/Serum: Precipitate proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Cell Lysates: Prepare cell lysates as described for the ELISA protocol.

    • Internal Standard: Spike all samples and standards with a known concentration of an internal standard (a structurally similar molecule that is not present in the sample) to correct for variations in sample processing and instrument response.

  • Liquid Chromatography:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte (this compound, its catabolites, and the internal standard), define a specific precursor ion to fragment ion transition.

  • Data Analysis:

    • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of the analytes in the unknown samples.

Conclusion

The intracellular processing of this compound ADCs is a complex, multi-step process that is critical for their therapeutic efficacy. A thorough understanding of each stage, from internalization to payload release and action, is essential for the rational design and development of next-generation ADCs. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the performance of their ADC candidates. By combining these in vitro and analytical techniques, scientists can gain valuable insights into the structure-activity relationships of this compound ADCs, ultimately leading to the development of more potent and safer cancer therapies.

References

An In-depth Technical Guide to the Interaction of Ravtansine with Tubulin at the Vinblastine Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ravtansine (DM4), a potent maytansinoid derivative, and its intracellular target, tubulin. It delves into the specifics of its binding at a site that interferes with the vinblastine binding domain, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows.

Introduction: this compound as a Microtubule Targeting Agent

Ravatansine (DM4) is a highly potent anti-mitotic agent that belongs to the maytansinoid family of natural products.[1] These compounds are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) due to their profound ability to inhibit cell division at picomolar concentrations.[2] The primary mechanism of action of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules.[3] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[2] By binding to tubulin, this compound disrupts the delicate equilibrium of microtubule polymerization and depolymerization, ultimately leading to cell cycle arrest and apoptosis.[4]

The this compound Binding Site on Tubulin

Contrary to early hypotheses, this compound and other maytansinoids do not bind directly to the vinblastine binding site. Instead, they occupy a distinct pocket on the β-tubulin subunit.[5] This binding site is located at the interface between two longitudinally aligned tubulin heterodimers, effectively blocking the formation of essential longitudinal tubulin-tubulin interactions required for microtubule elongation.[5]

While the maytansinoid site is separate from the vinblastine domain, the binding of a maytansinoid sterically hinders the conformational changes required for the formation of the complete vinblastine binding pocket, which is a composite site involving both α- and β-tubulin subunits of adjacent dimers.[5] This interference explains the observed competitive binding between maytansinoids and vinblastine.

Quantitative Analysis of this compound-Tubulin Interaction

The interaction between this compound (and related maytansinoids) and tubulin has been quantified using various biophysical techniques. The following tables summarize the key binding and inhibitory data.

Table 1: Binding Affinity of Maytansinoids to Tubulin

CompoundDissociation Constant (K D) (µM)Experimental MethodReference
Maytansine0.86 ± 0.2Fluorescence Quenching[4][6]
S-methyl DM10.93 ± 0.2Fluorescence Quenching[4][6]

Table 2: Inhibition of Tubulin Polymerization by Maytansinoids

CompoundIC 50 (µM)Experimental MethodReference
Maytansine1.0 ± 0.02Sedimentation Assay[4]
S-methyl DM14.0 ± 0.1Sedimentation Assay[4]
S-methyl DM41.7 ± 0.4Sedimentation Assay[4]

S-methyl DM4 is a metabolite of this compound (DM4)-containing ADCs and serves as a strong proxy for its activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Cushion Buffer (General Tubulin Buffer with 60% glycerol)

  • Ravatansine (DM4) stock solution in DMSO

  • Microplate spectrophotometer with temperature control

Procedure:

  • Preparation of Tubulin Solution: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a pre-chilled 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiation of Polymerization: To each well, add the tubulin solution and immediately follow with the addition of GTP to a final concentration of 1 mM.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC₅₀ value is determined by plotting the maximum polymerization rate or the plateau absorbance against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Fluorescence Quenching Binding Assay

This method determines the binding affinity by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.

Materials:

  • Purified tubulin

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

  • Ravatansine (DM4) stock solution in DMSO

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of tubulin (e.g., 3 µM) in PEM buffer.[7]

  • Titration: To the tubulin solution, perform serial additions of a concentrated this compound stock solution. Allow the mixture to equilibrate for a specified time (e.g., 45 minutes at 30°C) after each addition.[7]

  • Fluorescence Measurement: After each addition and equilibration, measure the tryptophan fluorescence intensity. The excitation wavelength is typically 295 nm, and the emission is scanned from 310 to 400 nm.

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of this compound. The data is then used to calculate the dissociation constant (K D) by fitting to a suitable binding model, such as the Stern-Volmer equation for quenching or a single-site binding model.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

  • Purified tubulin

  • Ravatansine (DM4)

  • Dialysis buffer (e.g., PEM buffer)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze both tubulin and this compound extensively against the same buffer to minimize heat of dilution effects. Determine the accurate concentrations of both solutions.

  • ITC Setup: Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter. Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of this compound into the tubulin solution while monitoring the heat change.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to tubulin. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

X-ray Crystallography of the Tubulin-Ravatansine Complex

This technique provides a high-resolution, three-dimensional structure of the tubulin-ravtansine complex, revealing the precise atomic interactions at the binding site.

Materials:

  • Highly purified and concentrated tubulin

  • Ravatansine (DM4)

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source is often required)

Procedure:

  • Complex Formation: Incubate purified tubulin with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the complex.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a high-intensity X-ray source.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. A known tubulin structure is used as a starting model for molecular replacement. The this compound molecule is then built into the electron density, and the entire complex structure is refined to high resolution.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.

Ravtansine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC ADC (e.g., Tusamitamab this compound) Receptor Tumor Antigen (e.g., CEACAM5) ADC->Receptor Binding This compound Ravatansine (DM4) Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Promoted) G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Lysosome->this compound Linker Cleavage & Release Ravatansine Ravatansine Ravatansine->Tubulin Binding to β-tubulin

Caption: Mechanism of action of a this compound-containing ADC.

Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents Prepare Tubulin, this compound dilutions, and Buffers start->prepare_reagents setup_plate Add this compound and Controls to 96-well plate prepare_reagents->setup_plate initiate_polymerization Add Tubulin and GTP to initiate polymerization setup_plate->initiate_polymerization measure_absorbance Measure Absorbance at 340 nm (37°C) over time initiate_polymerization->measure_absorbance data_analysis Plot Absorbance vs. Time and determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a tubulin polymerization assay.

ITC_Workflow start Start prepare_samples Dialyze Tubulin and this compound in the same buffer start->prepare_samples load_instrument Load Tubulin into cell and this compound into syringe prepare_samples->load_instrument run_titration Perform sequential injections and measure heat change load_instrument->run_titration integrate_peaks Integrate raw data to get heat per injection run_titration->integrate_peaks plot_isotherm Plot heat per injection vs. molar ratio integrate_peaks->plot_isotherm fit_data Fit isotherm to a binding model to get K D, ΔH, n plot_isotherm->fit_data end End fit_data->end

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

Ravatansine is a potent microtubule-destabilizing agent that exerts its anti-cancer effects by binding to a specific site on β-tubulin, which allosterically inhibits the binding of vinblastine and disrupts microtubule dynamics. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug developers working with maytansinoids and other microtubule-targeting agents. The continued investigation into the nuanced interactions between these potent molecules and their cellular targets will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

The Pharmacokinetics and Metabolism of Free Ravtansine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, a potent maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) currently under investigation for cancer therapy. While the pharmacokinetics of ravtansine-containing ADCs are well-characterized, understanding the disposition of the free, unconjugated this compound (often referred to as DM4) is paramount for optimizing ADC design, predicting potential off-target toxicities, and elucidating mechanisms of action. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of free this compound, consolidating key data and experimental methodologies to support ongoing research and development in this field.

Pharmacokinetics of Free this compound (DM4)

The pharmacokinetic profile of free this compound is characterized by its distribution, metabolism, and excretion. While comprehensive data from direct intravenous administration of free this compound in preclinical models is limited in publicly available literature, a population pharmacokinetic model developed for tusamitamab this compound in humans provides valuable insights into the apparent clearance of DM4 and its primary metabolite, S-methyl-DM4 (MeDM4), once released from the antibody.

Table 1: Apparent Pharmacokinetic Parameters of DM4 and MeDM4 in Humans
ParameterAnalyteValueUnitCitation
Apparent ClearanceDM4240L/day[1]
Apparent ClearanceMeDM40.256L/day[1]

Note: These parameters represent the apparent clearance after the release of the payload from the antibody-drug conjugate and not from the direct administration of free this compound.

Metabolism of this compound (DM4)

The metabolism of this compound is a critical determinant of its efficacy and potential for toxicity. The primary metabolic pathway involves enzymatic modification in the liver, leading to the formation of both active and inactive metabolites.

Metabolic Pathway

The biotransformation of this compound (DM4) is initiated by S-methylation, a reaction catalyzed by S-methyl transferase, to form the active metabolite S-methyl-DM4 (MeDM4). This is followed by NADPH-dependent oxidation in the liver, which generates sulfoxide and sulfone derivatives. These more polar metabolites are then readily excreted.

G cluster_0 Metabolic Pathway of this compound (DM4) DM4 Ravatansine (DM4) (Free Thiol) MeDM4 S-methyl-DM4 (MeDM4) (Active Metabolite) DM4->MeDM4 S-methyl transferase Oxidized_Metabolites Sulfoxide and Sulfone Derivatives (Inactive Metabolites) MeDM4->Oxidized_Metabolites NADPH-dependent oxidation (Liver) Excretion Biliary Excretion Oxidized_Metabolites->Excretion

Metabolic pathway of free this compound (DM4).

Experimental Protocols

Accurate assessment of the pharmacokinetics and metabolism of free this compound relies on robust and well-validated experimental methodologies. This section details key protocols for the quantification of this compound and its metabolites, as well as for the characterization of its metabolic fate.

Quantification of this compound (DM4) and S-methyl-DM4 (S-Me-DM4) in Plasma

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been established for the simultaneous quantification of DM4 and its active metabolite, S-Me-DM4, in plasma samples.

Sample Preparation:

  • Protein Precipitation: Precipitate plasma proteins by adding acetonitrile.

  • Supernatant Collection: Centrifuge the sample and collect 1 mL of the supernatant.

  • Drying: Evaporate the supernatant to dryness.

  • Reconstitution: Reconstitute the dried residue with N,N-Dimethylacetamide (DMA).

HPLC-DAD Analysis:

  • Column: Reversed-phase GraceSmart RP18.

  • Mobile Phase: Isocratic elution with milliQ water and methanol (25:75, v:v), both acidified with 0.1% v:v formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 μL.

  • Detection Wavelength: 254 nm.

Method Performance:

  • Limit of Detection (LOD): 0.025 μg/mL for both DM4 and S-Me-DM4.

  • Limit of Quantification (LOQ): 0.06 μg/mL for both DM4 and S-Me-DM4.

  • Linearity Range: 0.06–20 μg/mL.

In Vitro Metabolism Studies Using Liver Microsomes

In vitro metabolism studies using liver microsomes are essential for elucidating the metabolic pathways and identifying the enzymes involved in the biotransformation of this compound.

General Protocol Outline:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human, rat, or mouse), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (this compound).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Incubation: Incubate the mixture at 37°C for a specified period.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the parent compound and its metabolites using a validated analytical method, such as LC-MS/MS.

G cluster_1 In Vitro Metabolism Workflow Start Start Prepare_Mixture Prepare Incubation Mixture (Liver Microsomes, Buffer, this compound) Start->Prepare_Mixture Add_Cofactor Add NADPH to Initiate Reaction Prepare_Mixture->Add_Cofactor Incubate Incubate at 37°C Add_Cofactor->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Process_Sample Centrifuge and Collect Supernatant Terminate->Process_Sample Analyze Analyze by LC-MS/MS Process_Sample->Analyze End End Analyze->End

Workflow for in vitro metabolism studies.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of free this compound (DM4). The data and protocols presented herein are intended to support researchers and drug developers in their efforts to design more effective and safer antibody-drug conjugates. Further preclinical studies focusing on the intravenous administration of free this compound are warranted to provide a more complete pharmacokinetic profile and to enhance the predictive power of pharmacokinetic/pharmacodynamic models for this compound-containing ADCs.

References

Methodological & Application

Application Notes and Protocols for Ravtansine ADC Conjugation using Disulfide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[] These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent, delivered via a chemical linker.[][2] This document provides detailed protocols and application notes for the conjugation of the maytansinoid derivative Ravtansine (DM4), a potent microtubule inhibitor, to a monoclonal antibody using a cleavable disulfide linker.[3][4]

Disulfide linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload within the reducing environment of the target tumor cell.[5] The higher concentration of reducing agents like glutathione in the cytoplasm compared to the bloodstream facilitates the cleavage of the disulfide bond, ensuring targeted drug delivery and minimizing off-target toxicity.[5]

Principle of this compound ADC Conjugation with Disulfide Linkers

The conjugation process involves a thiol-disulfide exchange reaction.[6] First, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl groups (-SH). Subsequently, a this compound-linker construct containing a reactive disulfide group (e.g., a pyridyldithio group) is added. The free sulfhydryl groups on the antibody attack the disulfide bond of the linker, resulting in the formation of a new, stable disulfide bond covalently linking the this compound payload to the antibody.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound (DM4) conjugated to a disulfide linker (e.g., SPDB-DM4)

  • Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4 with EDTA)

  • Quenching Reagent (e.g., N-ethylmaleimide, NEM)

  • Purification System (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

  • UV-Vis Spectrophotometer

Protocol 1: Partial Reduction of Monoclonal Antibody
  • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a freshly prepared solution of the reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of TCEP to mAb will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR). A typical starting point is a 2-5 fold molar excess of TCEP over mAb.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reduction process to achieve the desired number of free sulfhydryl groups per antibody.

Protocol 2: Conjugation of this compound-Linker to the Reduced Antibody
  • Dissolve the this compound-disulfide linker (e.g., SPDB-DM4) in an organic solvent like dimethyl sulfoxide (DMSO).

  • Add the this compound-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2-fold over the available free sulfhydryl groups.

  • Incubate the reaction at room temperature for 1-4 hours in the dark.

  • After the incubation period, add a quenching reagent (e.g., N-ethylmaleimide) to cap any unreacted sulfhydryl groups.

Protocol 3: Purification of the this compound ADC
  • Purify the ADC from unconjugated drug-linker and other reaction components using either Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[][7][8]

    • SEC: Use a pre-packed column (e.g., Sephadex G-25) equilibrated with a suitable formulation buffer.

    • TFF: Utilize a system with an appropriate molecular weight cut-off membrane to retain the ADC while allowing smaller molecules to pass through.[]

  • Collect the fractions containing the purified ADC.

  • Concentrate the purified ADC to the desired concentration.

Protocol 4: Characterization of the this compound ADC - Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[2][4][9]

Method 1: UV-Vis Spectroscopy [3][10]

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for this compound (DM4).

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC-HPLC) [2][9][11][12][13]

HIC is a powerful technique to determine the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[2][9][13]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

  • Inject the ADC sample onto a HIC column.

  • Elute the different ADC species using a gradient of decreasing salt concentration. Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values, which are more hydrophobic.

  • The area of each peak is used to calculate the percentage of each DAR species. The average DAR is then calculated as a weighted average.

Data Presentation

Table 1: Example of this compound ADC Conjugation Parameters

ParameterValue
Antibody Concentration10 mg/mL
TCEP:mAb Molar Ratio3:1
Reduction Time90 minutes
SPDB-DM4:mAb Molar Ratio5:1
Conjugation Time2 hours
Average DAR (UV-Vis)3.8
Average DAR (HIC-HPLC)3.7

Table 2: Example of DAR Distribution from HIC-HPLC Analysis

DAR SpeciesPeak Area (%)
DAR05
DAR225
DAR450
DAR615
DAR85

Mechanism of Action and Signaling Pathway

Ravatansine (DM4) is a potent maytansinoid that exerts its cytotoxic effect by inhibiting microtubule polymerization.[6][14] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][6][14]

Upon binding to the target antigen on the cancer cell surface, the this compound ADC is internalized, typically via endocytosis.[5] Inside the cell, the disulfide linker is cleaved in the reducing environment of the cytoplasm, releasing the active DM4 payload.[5] The released DM4 then binds to tubulin, preventing the formation of microtubules, which are essential for forming the mitotic spindle during cell division.[5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent apoptosis.[6] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[6]

Visualizations

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (-SH) mAb->Reduced_mAb Incubate TCEP TCEP (Reducing Agent) TCEP->mAb ADC_Crude Crude this compound ADC Reduced_mAb->ADC_Crude Incubate DM4_Linker Ravatansine-Disulfide Linker DM4_Linker->Reduced_mAb Purification SEC or TFF ADC_Crude->Purification Purified_ADC Purified this compound ADC Purification->Purified_ADC Characterization HIC-HPLC / UV-Vis Purified_ADC->Characterization DAR DAR Analysis Characterization->DAR Ravtansine_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Ravatansine ADC Receptor Target Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage DM4 Released this compound (DM4) Cleavage->DM4 Tubulin Tubulin DM4->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Mass Spectrometry Methods for Ravtansine ADC Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics designed to deliver potent cytotoxic agents, such as Ravtansine, directly to cancer cells. This targeted delivery is achieved by conjugating the small molecule drug to a monoclonal antibody (mAb) that specifically binds to tumor-associated antigens. The intricate and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical techniques for their characterization. Mass spectrometry (MS) has emerged as an indispensable tool, providing detailed insights into the critical quality attributes (CQAs) of these complex molecules, including the drug-to-antibody ratio (DAR), structural integrity, and conjugation site specificity.

This document provides detailed application notes and protocols for the characterization of this compound ADCs using state-of-the-art mass spectrometry methods. These methodologies are crucial for ensuring the safety, efficacy, and batch-to-batch consistency of the ADC product.

Mechanism of Action of this compound ADCs

Ravatansine is a potent maytansinoid derivative (DM4) that induces cell death by inhibiting microtubule assembly.[1] In an ADC format, a monoclonal antibody targeting a specific tumor antigen, such as Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), delivers the this compound payload.[1][2][3] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis.[2][3] Once inside the cell, the linker connecting the antibody and this compound is cleaved within the lysosomal compartment, releasing the cytotoxic payload.[1][2] The released this compound then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis of the cancer cell.[1][2]

Ravtansine_Signaling_Pathway Mechanism of Action of a this compound ADC ADC Ravatansine ADC Binding Binding ADC->Binding 1. Receptor Tumor Cell Surface Antigen (e.g., CEACAM5) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Endosome Endosome Internalization->Endosome 3. Lysosome Lysosome Endosome->Lysosome 4. Fusion Cleavage Linker Cleavage Lysosome->Cleavage 5. Ravatansine Released this compound (DM4) Cleavage->Ravatansine 6. Release Disruption Disruption of Microtubule Dynamics Ravatansine->Disruption 7. Binds to Tubulin Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Microtubule->Disruption MitoticArrest Mitotic Arrest Disruption->MitoticArrest 8. Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis 9.

Mechanism of Action of a this compound ADC.

Mass Spectrometry Characterization Workflow

A multi-level mass spectrometry approach is employed to comprehensively characterize a this compound ADC. This typically involves analysis at the intact, subunit, and peptide levels.

ADC_Characterization_Workflow General MS-Based Workflow for this compound ADC Characterization ADC_Sample Ravatansine ADC Sample Intact_Mass Intact Mass Analysis (Native or Denaturing LC-MS) ADC_Sample->Intact_Mass Direct Analysis Digestion_Reduction Enzymatic Digestion (e.g., IdeS) &/or Reduction (e.g., DTT) ADC_Sample->Digestion_Reduction Sample Preparation Full_Digestion Denaturation, Reduction, Alkylation & Proteolytic Digestion (e.g., Trypsin) ADC_Sample->Full_Digestion Sample Preparation DAR Average DAR & Drug Load Distribution Intact_Mass->DAR Glycoforms Glycoform Profiling Intact_Mass->Glycoforms Subunit_Analysis Subunit Mass Analysis (LC-MS) Digestion_Reduction->Subunit_Analysis Drug_Distribution Drug Distribution on Light & Heavy Chains Subunit_Analysis->Drug_Distribution Peptide_Mapping Peptide Mapping (LC-MS/MS) Full_Digestion->Peptide_Mapping Conjugation_Site Conjugation Site & Occupancy Peptide_Mapping->Conjugation_Site Sequence_Confirmation Sequence Confirmation & PTMs Peptide_Mapping->Sequence_Confirmation

General MS-Based Workflow for this compound ADC Characterization.

Application Note 1: Intact Mass Analysis for DAR Determination

Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in a this compound ADC sample using liquid chromatography-mass spectrometry (LC-MS) of the intact protein.

Principle: The ADC is introduced into the mass spectrometer under conditions that preserve its intact form. The resulting mass spectrum shows a distribution of species corresponding to the monoclonal antibody with zero, one, two, or more this compound molecules conjugated. By measuring the mass and relative abundance of each species, the average DAR can be calculated. Native MS conditions are often preferred to maintain the non-covalent structure of the antibody.

Experimental Protocol

1. Sample Preparation:

  • Reconstitute the lyophilized this compound ADC in formulation buffer or water to a concentration of 1-5 mg/mL.

  • For analysis under denaturing conditions, the sample can be diluted in a solution containing acetonitrile and formic acid.

  • For native MS, buffer exchange into a volatile salt solution (e.g., 150 mM ammonium acetate, pH 7.0) is required.

  • Optional: For simplification of the mass spectrum, the ADC can be deglycosylated using PNGase F according to the manufacturer's protocol.

2. Liquid Chromatography (LC) Conditions:

  • Method: Size Exclusion Chromatography (SEC) for native conditions or Reversed-Phase (RP) chromatography for denaturing conditions.

  • Column (Native SEC): MAbPac SEC-1, 4.0 x 300 mm (Thermo Fisher Scientific) or similar.

  • Column (Denaturing RP): Poroshell 300SB-C8, 1.0 x 75mm, 5 µm (Agilent) or similar.

  • Mobile Phase A (Native SEC): 150 mM Ammonium Acetate, pH 7.0.

  • Mobile Phase B (Denaturing RP): 0.1% Formic Acid in Water.

  • Mobile Phase C (Denaturing RP): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-30°C (Native SEC), 70-80°C (Denaturing RP).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: High-resolution mass spectrometer such as a Q Exactive BioPharma (Thermo Fisher Scientific) or Xevo G3 QTof (Waters).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range (m/z): 1000–5000.

  • Capillary Voltage: 3.5–4.5 kV.

  • Source Temperature: 275–325°C.

  • In-source CID / Cone Voltage: Optimized for minimal fragmentation and efficient desolvation.

4. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum using software such as BioPharma Finder (Thermo Fisher Scientific) or UNIFI (Waters).

  • Identify the peaks corresponding to the different DAR species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Relative Abundance of each species * DAR value) / Σ(Relative Abundance of all species)

Data Presentation

Table 1: Intact Mass Analysis and DAR Calculation for a this compound ADC Batch (Note: Data shown is illustrative for a lysine-conjugated ADC and will vary between batches.)

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR0148,050.55.2
DAR1148,995.812.5
DAR2149,941.123.8
DAR3150,886.428.1
DAR4151,831.719.3
DAR5152,777.08.1
DAR6153,722.32.5
DAR7154,667.60.5
Average DAR 3.15

Application Note 2: Subunit Mass Analysis

Objective: To characterize the distribution of the this compound payload on the light and heavy chains of the antibody.

Principle: The ADC is enzymatically digested with an enzyme like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) which cleaves the heavy chains below the hinge region. Subsequent reduction of disulfide bonds yields three fragments of ~25 kDa each: the light chain (LC), the Fd' fragment (N-terminal part of the heavy chain), and the scFc (single-chain Fc). These subunits are then analyzed by LC-MS to determine the number of conjugated drugs on each fragment.

Experimental Protocol

1. Sample Preparation:

  • To ~100 µg of this compound ADC, add IdeS enzyme at a 1:100 enzyme-to-substrate ratio (w/w).

  • Incubate at 37°C for 30 minutes.

  • To reduce the disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • The sample is now ready for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Method: Reversed-Phase (RP) chromatography.

  • Column: MAbPac RP, 4 µm, 2.1 x 50 mm (Thermo Fisher Scientific) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 60% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 75-80°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: High-resolution mass spectrometer (as in Application Note 1).

  • Ionization Mode: ESI, positive ion mode.

  • Mass Range (m/z): 600–2500.

  • Resolution: >70,000.

4. Data Analysis:

  • Deconvolute the mass spectra for each chromatographic peak (LC, Fd', scFc).

  • Identify the drug-loaded species for each subunit.

  • Quantify the relative abundance of each conjugated form for the LC and Fd' fragments.

Data Presentation

Table 2: Subunit Mass Analysis of a this compound ADC Batch (Note: Data is illustrative.)

SubunitDrug LoadObserved Mass (Da)Relative Abundance (%)
Light Chain023,450.245.1
124,395.554.9
Fd' Fragment025,100.810.2
126,046.140.5
226,991.449.3
scFc024,850.1100.0

Application Note 3: Peptide Mapping for Conjugation Site Localization

Objective: To identify the specific amino acid residues (e.g., lysines) where this compound is conjugated and to determine the relative occupancy at each site.

Principle: This bottom-up approach involves the complete digestion of the ADC into smaller peptides using a protease like trypsin. The resulting peptide mixture is analyzed by LC-MS/MS. Peptides modified with the drug-linker will have a specific mass shift and will be fragmented in the mass spectrometer. The fragmentation pattern (MS/MS spectrum) allows for the precise localization of the modification on the peptide sequence.

Experimental Protocol

1. Sample Preparation:

  • Denaturation: Denature ~200 µg of the ADC in 6 M Guanidine-HCl.

  • Reduction: Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteines with 25 mM iodoacetamide in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digestion: Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w) and incubate overnight at 37°C.

  • Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

2. Liquid Chromatography (LC) Conditions:

  • Method: Reversed-Phase (RP) chromatography.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm (Waters) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient from 2% to 45% B over 60-90 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 50-60°C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Instrument: High-resolution tandem mass spectrometer (e.g., Orbitrap Fusion Lumos, Thermo Fisher Scientific).

  • Scan Mode: Data-Dependent Acquisition (DDA).

  • MS1 Scan: Mass range 350–1800 m/z, resolution 120,000.

  • MS2 Scan (Fragmentation): Higher-energy Collisional Dissociation (HCD), resolution 30,000.

  • Precursor Selection: Top 10-15 most intense ions.

4. Data Analysis:

  • Process the raw data with specialized software (e.g., Proteome Discoverer, Byos).

  • Search the MS/MS data against the antibody sequence, specifying the mass of the drug-linker-remnant as a variable modification on potential conjugation residues (e.g., lysine).

  • Manually verify the MS/MS spectra of modified peptides to confirm site localization.

  • Calculate site occupancy by comparing the peak area of the modified peptide to the sum of the peak areas of the modified and unmodified versions of that peptide.

Data Presentation

Table 3: Peptide Mapping Results for Conjugation Site Occupancy in a this compound ADC (Note: Data is illustrative. K represents Lysine.)

Heavy Chain PeptideConjugation SiteSite Occupancy (%)
...SDKTHTCPPCPAPELLG...K2515.2
...VVSVLTVLHQDWLNGK...K8845.8
...YKTTPPVLDSDGSFFLYSK...K12322.1
.........
Light Chain Peptide Conjugation Site Site Occupancy (%)
...TVAAPSVFIFPPSDEQLK...K4538.5
...VTHEQDWLSK...K9961.2
.........

References

Developing Stable Lyophilized Formulations for Ravtansine ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable lyophilized formulations of ravtansine-containing Antibody-Drug Conjugates (ADCs). This compound (a derivative of maytansine, DM4) is a potent microtubule-disrupting agent used as a cytotoxic payload in ADCs. Due to the inherent instability of ADCs in aqueous solutions, lyophilization is a critical process to ensure their long-term stability and therapeutic efficacy.

Introduction to this compound ADC Formulation Challenges

Ravatansine ADCs are complex biomolecules comprising a monoclonal antibody (mAb) covalently linked to the hydrophobic maytansinoid payload, this compound. This conjugation can alter the physicochemical properties of the antibody, often leading to a higher propensity for aggregation and degradation. Key challenges in developing stable formulations for these ADCs include:

  • Physical Instability: ADCs are susceptible to aggregation, fragmentation, and particle formation, particularly when subjected to stresses such as freeze-thawing and drying.

  • Chemical Instability: The linker connecting the this compound payload to the antibody can be liable to hydrolysis or other cleavage mechanisms, leading to the premature release of the cytotoxic drug. The payload itself can also undergo degradation.

  • Manufacturing Stresses: The lyophilization process itself, involving freezing, primary drying (sublimation), and secondary drying (desorption), can impose significant stress on the ADC molecule.

Lyophilization, or freeze-drying, addresses these challenges by removing water at low temperatures, thereby immobilizing the ADC in a stable, amorphous matrix and significantly reducing degradation rates.

Formulation Development Strategy

A systematic approach to formulation development is crucial for achieving a stable and robust lyophilized this compound ADC product. This involves the careful selection and optimization of excipients that protect the ADC during and after the lyophilization process.

Key Excipients for Lyophilized ADC Formulations

Table 1: Common Excipients for Lyophilized this compound ADC Formulations

Excipient CategoryExample(s)Typical Concentration RangePrimary Function(s)
Cryoprotectant/Lyoprotectant Sucrose, Trehalose2% - 10% (w/v)Forms a glassy matrix to protect the ADC from freeze-concentration and drying stresses; replaces water in the protein's hydration shell.
Bulking Agent Mannitol, Glycine1% - 5% (w/v)Provides structure and mechanical strength to the lyophilized cake, preventing collapse.
Buffer Histidine, Acetate10 mM - 50 mMMaintains a stable pH during processing and storage, which is critical for ADC stability.
Surfactant Polysorbate 80, Polysorbate 200.01% - 0.05% (w/v)Prevents surface-induced aggregation and denaturation at ice-water and air-water interfaces.
Illustrative Formulation Screening Data

The following tables represent typical data that would be generated during a formulation screening study. The goal is to identify the optimal concentration of each excipient to minimize degradation and preserve the activity of the this compound ADC.

Table 2: Effect of Sucrose Concentration on Aggregation of Lyophilized this compound ADC (Illustrative Data)

Formulation IDThis compound ADC (mg/mL)Histidine (mM, pH 6.0)Sucrose (% w/v)Polysorbate 80 (% w/v)Aggregation by SEC-HPLC (%) Post-Lyophilization
F1202020.023.5
F2202050.021.8
F3 20 20 8 0.02 0.9
F42020100.021.0

Based on these illustrative data, 8% sucrose provides the best protection against aggregation during lyophilization.

Table 3: Effect of Polysorbate 80 Concentration on Sub-visible Particles in Reconstituted Lyophilized this compound ADC (Illustrative Data)

Formulation IDThis compound ADC (mg/mL)Histidine (mM, pH 6.0)Sucrose (% w/v)Polysorbate 80 (% w/v)Sub-visible Particles/mL (≥10 µm) by MFI
F52020805,200
F6202080.01850
F7 20 20 8 0.02 450
F8202080.05480

These illustrative results indicate that 0.02% Polysorbate 80 is effective in minimizing the formation of sub-visible particles upon reconstitution.

Lyophilization Cycle Development

The development of an optimized lyophilization cycle is critical to ensure the production of a pharmaceutically elegant and stable product. The cycle consists of three main stages: freezing, primary drying, and secondary drying.

Lyophilization_Cycle_Workflow cluster_Formulation Formulation Characterization cluster_CycleDev Lyophilization Cycle Development cluster_Analysis Product Analysis Thermal_Analysis Thermal Analysis (DSC) Determine Tg' Freezing Freezing - Cool below Tg' - e.g., -40°C to -50°C Thermal_Analysis->Freezing informs Primary_Drying Primary Drying - Apply vacuum (e.g., 50-150 mTorr) - Raise shelf temp. below Tg' Freezing->Primary_Drying Secondary_Drying Secondary Drying - Increase shelf temp. (e.g., 20-30°C) - Remove residual moisture Primary_Drying->Secondary_Drying Cake_Appearance Cake Appearance Secondary_Drying->Cake_Appearance Residual_Moisture Residual Moisture (Karl Fischer) Secondary_Drying->Residual_Moisture Stability_Testing Stability Testing (SEC-HPLC, etc.) Secondary_Drying->Stability_Testing

Caption: Workflow for Lyophilization Cycle Development.

Example Lyophilization Cycle for a this compound ADC

The following table provides an example of a lyophilization cycle that could be used for a this compound ADC formulated with sucrose as the primary cryoprotectant.

Table 4: Example Lyophilization Cycle Parameters for a this compound ADC

StageStepShelf Temperature (°C)Ramp Rate (°C/min)Pressure (mTorr)Hold Time (hours)
Freezing Cooling-401.0Atmospheric3
Primary Drying Sublimation-250.510048
Secondary Drying Desorption 100.210012
Desorption 2250.210012

Experimental Protocols

Detailed protocols for the key analytical techniques used in the development and characterization of lyophilized this compound ADC formulations are provided below.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg'), which is a critical parameter for designing the primary drying phase of the lyophilization cycle.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the liquid ADC formulation into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Cycling:

    • Equilibrate the sample at 20°C.

    • Ramp down the temperature to -70°C at a rate of 5°C/min.

    • Hold at -70°C for 5 minutes to ensure complete freezing.

    • Ramp up the temperature to 20°C at a rate of 2°C/min.

  • Data Analysis: Analyze the resulting thermogram to identify the midpoint of the shift in the heat flow curve, which corresponds to the Tg'.

DSC_Protocol_Workflow start Start sample_prep Prepare ADC solution in DSC pan start->sample_prep instrument_setup Load sample and reference pans sample_prep->instrument_setup cooling Cool to -70°C instrument_setup->cooling heating Heat to 20°C cooling->heating analysis Analyze thermogram for Tg' heating->analysis end End analysis->end SEC_HPLC_Protocol_Workflow start Start reconstitution Reconstitute lyophilized ADC start->reconstitution dilution Dilute sample to 1 mg/mL reconstitution->dilution injection Inject onto SEC-HPLC system dilution->injection separation Separate by size injection->separation detection Detect at 280 nm separation->detection analysis Integrate peaks and calculate % aggregation detection->analysis end End analysis->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed HER2+ cells in 96-well plate start->seed_cells prepare_adc Prepare serial dilutions of this compound ADC seed_cells->prepare_adc treat_cells Add ADC dilutions to cells prepare_adc->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure absorbance/ fluorescence add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Application Note: Quantification of Ravtansine (DM4) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ravtansine (DM4), a potent maytansinoid derivative used in antibody-drug conjugates (ADCs), in human plasma. The protocol involves a comprehensive sample preparation procedure including protein precipitation, reduction, and solid-phase extraction to isolate the unconjugated DM4 from its conjugated forms and other plasma matrix components. The method demonstrates high sensitivity, with a dynamic range of 0.100 to 50.0 ng/mL, making it suitable for pharmacokinetic studies in clinical and preclinical drug development. This document provides detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in implementing this method.

Introduction

This compound (DM4) is a cytotoxic microtubule-targeting agent that is conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs). The efficacy and safety of these ADCs are dependent on the pharmacokinetics of both the conjugate and the released, unconjugated payload. Accurate measurement of unconjugated DM4 in plasma is crucial for understanding its exposure and potential off-target toxicity. However, the bioanalysis of DM4 is challenging due to its reactive free sulfhydryl group, which can form disulfide conjugates with endogenous molecules in the plasma matrix, leading to an underestimation of the free payload concentration.

This application note details a validated LC-MS/MS method that addresses these challenges through a specialized sample preparation workflow and optimized mass spectrometric conditions. The method involves the simultaneous determination of unconjugated DM4 and its metabolite, S-methyl-DM4.

Experimental Protocols

Sample Preparation

The sample preparation workflow is designed to remove antibody-maytansinoid conjugates, release DM4 from endogenous conjugates, and produce a clean sample extract for LC-MS/MS analysis.[1][2][3]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN)

  • Dithiothreitol (DTT) solution

  • Formic acid (FA)

  • Methanol (MeOH)

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges

  • Internal Standard (IS) solution (e.g., a structural analog of DM4)

Protocol:

  • Protein Precipitation:

    • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Reduction:

    • To the collected supernatant, add a reducing agent such as dithiothreitol (DTT) to release DM4 from any disulfide-linked conjugates.

    • Incubate the mixture to allow the reduction reaction to complete.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the reduction step onto the conditioned SPE cartridge.

    • Wash the cartridge with a solution of 5% methanol in water to remove polar impurities.

    • Elute the analytes (DM4 and IS) with an appropriate volume of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer. To enhance sensitivity, sodium adducts of the analytes are monitored.[1][4]

Liquid Chromatography:

ParameterCondition
HPLC System Agilent 1290 Infinity LC system or equivalent
Column Thermo Hypersil Gold PFP column or equivalent C18 column (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM sodium formate
Mobile Phase B Acetonitrile with 0.1% formic acid and 10 mM sodium formate
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient A suitable gradient to ensure separation from matrix components.

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Sciex API 5000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sodium adduct species of both analytes were selected for monitoring.[1][2][4]
DM4 Transition [M+Na]+ → Product Ion (Specific m/z values to be optimized)
S-methyl-DM4 Transition [M+Na]+ → Product Ion (Specific m/z values to be optimized)
Internal Standard Transition To be determined based on the specific internal standard used.
Collision Energy (CE) Optimized for each transition.
Dwell Time 100 ms

Quantitative Data Summary

The method was fully validated according to regulatory guidelines. The following tables summarize the key quantitative performance data.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound (DM4)0.100 - 50.0> 0.99
S-methyl-DM40.100 - 50.0> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
This compound (DM4)LLOQ0.100< 15.0< 15.085.0 - 115.0
Low QC0.300< 15.0< 15.085.0 - 115.0
Mid QC5.00< 15.0< 15.085.0 - 115.0
High QC40.0< 15.0< 15.085.0 - 115.0
S-methyl-DM4LLOQ0.100< 15.0< 15.085.0 - 115.0
Low QC0.300< 15.0< 15.085.0 - 115.0
Mid QC5.00< 15.0< 15.085.0 - 115.0
High QC40.0< 15.0< 15.085.0 - 115.0

Data presented is representative of expected performance based on published literature.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant reduction Reduction (e.g., DTT) supernatant->reduction spe Solid-Phase Extraction (SPE) reduction->spe elute Elution spe->elute dry_down Evaporation elute->dry_down reconstitute Reconstitution dry_down->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM of Na+ Adducts) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Overall workflow for the analysis of this compound (DM4) in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of unconjugated this compound (DM4) and its metabolite in human plasma. The detailed sample preparation protocol and optimized analytical conditions are critical for achieving the required sensitivity and accuracy for pharmacokinetic assessments of DM4-containing ADCs. This method is a valuable tool for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.[1][4]

References

Application Notes and Protocols for Site-Specific Conjugation of Ravtansine to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for three prominent site-specific conjugation techniques used to couple the potent microtubule inhibitor, Ravtansine (or its derivatives like DM4), to monoclonal antibodies (mAbs). Site-specific conjugation offers significant advantages over traditional stochastic methods by producing homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), leading to an improved therapeutic window, consistent batch-to-batch production, and enhanced pharmacokinetic properties.

This document outlines the principles and provides step-by-step protocols for:

  • Engineered Cysteine (THIOMAB™) Conjugation: This method involves the introduction of one or more cysteine residues at specific sites on the antibody for conjugation.

  • Enzymatic Conjugation (Microbial Transglutaminase): This technique utilizes the enzyme microbial transglutaminase (MTGase) to site-specifically attach a drug-linker to a glutamine residue on the antibody.

  • Unnatural Amino Acid (UAA) Incorporation: This advanced method involves genetically encoding a non-natural amino acid with an orthogonal reactive group into the antibody, which then serves as a specific conjugation handle.

Data Presentation: Comparative Analysis of Site-Specific Conjugation Methods

The following tables summarize key quantitative parameters for the different site-specific conjugation methods. Data has been compiled from various sources to provide a comparative overview.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Conjugation MethodTypical Molar Ratio (Drug-Linker:Ab)Achieved Average DARHomogeneity (% Desired DAR)Typical Yield (%)
Engineered Cysteine (THIOMAB™)1.5 - 51.8 - 2.0 or 3.6 - 4.0>95%>90%
Enzymatic (Transglutaminase)5 - 20~2.0 or ~4.0 (with branched linkers)>98%85 - 95%
Unnatural Amino Acid5 - 10~2.0 or ~4.0>99%70 - 90%

Table 2: In Vitro Cytotoxicity of Site-Specific this compound ADCs

ADC TargetCell LineConjugation MethodAverage DARIC50 (ng/mL)Reference
HER2SK-BR-3Unnatural Amino Acid (pAMF)~2.0~10[1]
HER2BT-474Engineered Cysteine~2.015-25[2]
MesothelinOVCAR-3Lysine (Stochastic)3.5~5[3]
CD19RamosLysine (Stochastic)3.42-5[2]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and specific antibody-antigen interactions.

Table 3: Plasma Stability of Site-Specific ADCs

Conjugation MethodLinker TypeIncubation Time (days)% Intact ADC Remaining (in human plasma)
Engineered Cysteine (THIOMAB™)Maleimide-based7>85%
Engineered Cysteine (THIOMAB™)Thiol-bridge7>95%
Enzymatic (Transglutaminase)Click-chemistry based7>90%
Unnatural Amino AcidOxime-based7>95%

Experimental Workflows and Signaling Pathways

Logical Relationship of ADC Action

ADC_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin This compound Binding Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Microtubule Disruption

Caption: General mechanism of action for a this compound ADC.

Experimental Workflow for Site-Specific ADC Production and Characterization

ADC_Workflow cluster_production ADC Production cluster_characterization ADC Characterization Ab_Engineering 1. Antibody Engineering (Cys, Gln-tag, or UAA) Expression 2. Antibody Expression & Purification Ab_Engineering->Expression Conjugation 3. Site-Specific Conjugation Expression->Conjugation Purification 4. ADC Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC, RP-HPLC, MS) Purification->DAR_Analysis In_Vitro 7. In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->In_Vitro Purity 6. Purity & Aggregation (SEC) Purity->In_Vitro Stability 8. Plasma Stability Assay In_Vitro->Stability In_Vivo 9. In Vivo Efficacy (Xenograft Models) Stability->In_Vivo

Caption: Overall workflow for producing and evaluating site-specific ADCs.

Experimental Protocols

Protocol 1: Engineered Cysteine (THIOMAB™) Conjugation with a Maleimide-Linker-DM4

This protocol is adapted from methods described for THIOMAB™ conjugation.[4][5]

1.1. Materials:

  • THIOMAB™ antibody (with engineered cysteine) in PBS, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (100 mM stock in dH2O)

  • Dehydroascorbic acid (DHAA) (100 mM stock in DMSO)

  • Maleimide-linker-DM4 (e.g., mc-vc-PAB-DM4) (10 mM stock in DMSO)

  • Conjugation Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M N-acetylcysteine in dH2O

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with PBS, pH 7.4

1.2. Procedure:

  • Antibody Reduction:

    • To the THIOMAB™ antibody solution (typically 5-10 mg/mL), add TCEP to a final concentration of 1 mM (a 20-fold molar excess over antibody).

    • Incubate at 37°C for 2 hours with gentle mixing. This step reduces the engineered cysteine residues.

  • Removal of Reducing Agent:

    • Remove TCEP by buffer exchange into chilled Conjugation Buffer using a desalting column or diafiltration system.

  • Partial Re-oxidation of Native Disulfides:

    • Add DHAA to the reduced antibody solution to a final concentration of 2 mM (a 40-fold molar excess).

    • Incubate at room temperature for 1 hour. This step selectively re-oxidizes the native interchain disulfide bonds while leaving the engineered cysteines free.

  • Conjugation Reaction:

    • Add the Maleimide-linker-DM4 stock solution to the re-oxidized antibody to achieve a 5-fold molar excess of the drug-linker over the antibody.

    • Incubate at room temperature for 2 hours with gentle mixing, protected from light.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and quenching agent.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Pool the fractions and determine the protein concentration (e.g., by A280 measurement).

Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTGase)

This protocol is based on MTGase-mediated conjugation to a glutamine tag.[6][7]

2.1. Materials:

  • Antibody with a Gln-containing tag (e.g., LLQG) or deglycosylated IgG1 in Tris buffer, pH 8.0

  • Microbial Transglutaminase (MTGase) (e.g., from Ajinomoto)

  • Aminooxy-linker (e.g., aminooxy-PEG4-azide) (50 mM stock in DMSO)

  • DBCO-linker-DM4 (50 mM stock in DMSO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Purification: Protein A affinity chromatography followed by SEC.

2.2. Procedure:

  • Enzymatic Ligation of Linker:

    • Combine the Gln-tagged antibody (5 mg/mL) with a 20-fold molar excess of the aminooxy-linker in Reaction Buffer.

    • Add MTGase to a final concentration of 30 µg/mL.

    • Incubate at 37°C for 4-6 hours with gentle agitation.

  • Purification of Antibody-Linker Intermediate:

    • Purify the antibody-linker conjugate using Protein A chromatography to remove excess linker and MTGase.

    • Elute the antibody-linker and buffer exchange into PBS, pH 7.4.

  • Click Chemistry Conjugation:

    • To the purified antibody-linker intermediate, add a 5-fold molar excess of DBCO-linker-DM4.

    • Incubate at room temperature for 4 hours, or at 4°C overnight, protected from light. This is a copper-free click reaction.

  • Final Purification:

    • Purify the final ADC using SEC to remove any unreacted DBCO-linker-DM4.

    • Collect, pool, and concentrate the monomeric ADC fractions.

Protocol 3: Unnatural Amino Acid (p-Acetylphenylalanine) Incorporation and Oxime Ligation

This protocol outlines the general steps for site-specific conjugation via an incorporated keto group.

3.1. Materials:

  • Expression system (e.g., mammalian CHO cells) co-transfected with the antibody gene (containing an amber stop codon at the desired site) and the plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-acetylphenylalanine (pAcF).

  • p-Acetylphenylalanine (pAcF)

  • Cell culture media and reagents

  • Aminooxy-linker-DM4 (10 mM stock in DMSO)

  • Ligation Buffer: 100 mM Sodium Acetate, pH 4.5

  • Purification: Protein A chromatography and SEC.

3.2. Procedure:

  • Expression of Antibody with pAcF:

    • Culture the transfected cells in media supplemented with pAcF (typically 1-5 mM).

    • The orthogonal tRNA synthetase will charge its cognate tRNA with pAcF, which is then incorporated into the antibody at the position encoded by the amber stop codon.

    • Harvest the cell culture supernatant and purify the pAcF-containing antibody using Protein A chromatography.

  • Oxime Ligation:

    • Buffer exchange the purified antibody into Ligation Buffer.

    • Add a 10-fold molar excess of aminooxy-linker-DM4 to the antibody solution.

    • Incubate at 37°C for 16-24 hours with gentle mixing. The reaction forms a stable oxime bond.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC to remove unreacted drug-linker.

    • Characterize the final product for DAR, purity, and aggregation.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

4.1. Principle:

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drug-linkers. Species with higher DAR are more hydrophobic and elute later.

4.2. Materials and Method:

  • HPLC System: With a UV detector.

  • HIC Column: e.g., TSKgel Butyl-NPR.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: 0-100% B over 30 minutes.

  • Detection: 280 nm (for antibody) and at the absorbance maximum of this compound/DM4 (e.g., 252 nm).

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Analysis:

    • Inject the sample onto the equilibrated HIC column.

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the IC50 value of the ADC.[5]

5.1. Materials:

  • Target cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound ADC and unconjugated antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer: 10% SDS in 0.01 M HCl.

5.2. Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions. Include untreated control wells.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

References

Application Notes and Protocols for the Experimental Use of Tusamitamab Ravtansine in CEACAM5-Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of tusamitamab ravtansine, an antibody-drug conjugate (ADC) targeting Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). The following sections detail the mechanism of action, experimental protocols for in vitro and in vivo evaluation, and a summary of key preclinical and clinical data.

Introduction

Tusamitamab this compound is an ADC composed of a humanized monoclonal antibody that specifically binds to CEACAM5, linked to the cytotoxic maytansinoid derivative DM4, a potent microtubule inhibitor.[1] CEACAM5 is a glycoprotein with limited expression in normal tissues but is frequently overexpressed in various epithelial tumors, including non-small cell lung cancer (NSCLC), colorectal, gastric, and breast cancers, making it an attractive target for targeted cancer therapy.[1][2] Preclinical and clinical studies have demonstrated the potential of tusamitamab this compound as a therapeutic agent for CEACAM5-positive cancers.[1][2][3]

Mechanism of Action

The therapeutic action of tusamitamab this compound is a multi-step process initiated by the specific binding of the antibody component to CEACAM5 on the surface of tumor cells. This is followed by internalization of the ADC-CEACAM5 complex. Once inside the cell, the cytotoxic payload, DM4, is released, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[4]

Tusamitamab this compound Mechanism of Action Mechanism of Action of Tusamitamab this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tusamitamab_Ravatansine Tusamitamab this compound (Antibody-DM4 Conjugate) CEACAM5 CEACAM5 Receptor Tusamitamab_Ravatansine->CEACAM5 Binding Internalization Internalization of ADC-Receptor Complex CEACAM5->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM4_Release Release of DM4 (Cytotoxic Payload) Lysosome->DM4_Release Microtubule_Disruption Microtubule Disruption DM4_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis IHC Workflow Workflow for CEACAM5 Immunohistochemistry Sample_Prep Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue Sectioning Deparaffinization Deparaffinization and Rehydration Sample_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Primary_Antibody Incubation with Primary Antibody (anti-CEACAM5 clone 769) Antigen_Retrieval->Primary_Antibody Detection Incubation with HRP-conjugated Secondary Antibody (EnVision FLEX) Primary_Antibody->Detection Chromogen Addition of Chromogen (DAB) Detection->Chromogen Counterstain Counterstaining with Hematoxylin Chromogen->Counterstain Scoring Microscopic Evaluation and Scoring Counterstain->Scoring PDX Workflow Workflow for Patient-Derived Xenograft (PDX) Study Tumor_Implantation Subcutaneous Implantation of CEACAM5+ Tumor Fragments into Immunocompromised Mice Tumor_Growth Monitoring of Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Intravenous Administration of Tusamitamab this compound or Vehicle Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Monitoring->Endpoint

References

Anetumab Ravtansine: Application Notes and Protocols for Mesothelin-Positive Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anetumab ravtansine (ARav), an antibody-drug conjugate (ADC), in the research of mesothelin (MSLN)-positive cancers. This document details the mechanism of action, summarizes key preclinical and clinical findings, and offers detailed protocols for relevant experiments.

Introduction to Anetumab this compound

Anetumab this compound is an investigational ADC designed to target and eliminate cancer cells that overexpress mesothelin.[1][2] Mesothelin is a tumor differentiation antigen highly expressed in several aggressive cancers, including mesothelioma, ovarian, pancreatic, and lung adenocarcinomas, while showing limited expression in normal tissues.[2][3] This differential expression profile makes it an attractive target for cancer therapy.[2][4]

Anetumab this compound consists of a fully human IgG1 anti-mesothelin monoclonal antibody (MF-T) conjugated to DM4, a potent maytansinoid tubulin inhibitor, via a reducible disulfide linker.[1][2][5] The antibody component binds with high affinity to mesothelin on the surface of tumor cells, leading to the internalization of the ADC.[1][2][3] Inside the cell, the linker is cleaved, releasing the cytotoxic payload DM4.[1] DM4 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] A "bystander effect" has also been reported, where the released DM4 can kill neighboring mesothelin-negative tumor cells.[1][2]

Mechanism of Action and Signaling Pathways

Anetumab this compound Mechanism of Action

The workflow of anetumab this compound's action is a multi-step process that leverages the specific expression of mesothelin on tumor cells to deliver a potent cytotoxic agent.

Anetumab_Rvtansine_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A Anetumab this compound (ARav) M Mesothelin Receptor A->M Binding E Endosome M->E Internalization TC Tumor Cell Membrane L Lysosome E->L Trafficking DM4 DM4 Payload L->DM4 Linker Cleavage & Payload Release MT Microtubule Disruption DM4->MT CCA Cell Cycle Arrest MT->CCA APO Apoptosis CCA->APO

Mechanism of action of anetumab this compound.
Mesothelin Signaling Pathways

Mesothelin is not just a passive anchor for ADCs; it actively participates in cancer progression by modulating multiple signaling pathways that promote cell proliferation, survival, invasion, and chemoresistance.[4][6][7] Overexpression of mesothelin can lead to the activation of several key pathways, including NF-κB, PI3K/Akt, and MAPK/ERK.[4] These pathways contribute to tumor growth and survival by upregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 and downregulating pro-apoptotic proteins such as Bad and Bax.[4] Furthermore, mesothelin's interaction with MUC16 (CA125) can facilitate peritoneal metastasis.[4] Mesothelin also promotes the expression of matrix metalloproteinase-7 (MMP-7), enhancing cell motility and invasion.[6][]

Mesothelin_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MSLN Mesothelin NFKB NF-κB MSLN->NFKB PI3K PI3K/Akt MSLN->PI3K MAPK MAPK/ERK MSLN->MAPK STAT3 STAT3 MSLN->STAT3 Proliferation Proliferation & Cell Cycle Progression NFKB->Proliferation Survival Survival & Chemoresistance NFKB->Survival PI3K->Survival MAPK->Survival Invasion Invasion & Metastasis MAPK->Invasion STAT3->Proliferation

Mesothelin-activated signaling pathways in cancer.

Quantitative Data Summary

In Vitro Efficacy

Anetumab this compound has demonstrated potent anti-proliferative activity in various mesothelin-expressing ovarian cancer cell lines.

Cell LineIC50 (nM)Mesothelin Expression (MFI)
OVCAR-30.4125
OVCAR-81.234
COV3622.545
OVCAR-4>1002
A2780>100Not Detected
Data from preclinical studies.[5]
In Vivo Efficacy in Preclinical Models

The anti-tumor activity of anetumab this compound has been confirmed in several patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

ModelCancer TypeTreatmentOutcome
OVCAR-3 (CDX)Ovarian CancerAnetumab this compoundSignificant tumor growth inhibition
ST103 (PDX)Ovarian CancerAnetumab this compoundTotal tumor eradication
ST081 (PDX)Ovarian CancerAnetumab this compoundTotal tumor eradication
MIA PaCa-2/meso (CDX)Pancreatic Cancer0.05 mg/kg Anetumab this compoundTumor eradication in 5/6 animals
NCI-H226 (CDX)MesotheliomaAnetumab this compoundSignificant tumor growth inhibition
T1889 (Xenograft)Thymic Carcinoma15 mg/kg Anetumab this compoundMore efficacious than vehicle, isotype control, and cisplatin
Data from preclinical studies.[2][5][9]
Clinical Trial Data (Phase I)

A first-in-human, Phase I dose-escalation and expansion study was conducted in patients with advanced or metastatic solid tumors expressing mesothelin.[1]

ParameterValue
Maximum Tolerated Dose (MTD)
Once every 3 weeks6.5 mg/kg
Once per week2.2 mg/kg
Patient Population (N=148) Mesothelioma, Ovarian, Pancreatic, NSCLC, Breast Cancers
Clinical Response
Complete Response (CR)1
Partial Response (PR)11
Stable Disease (SD)66
Data from a Phase I clinical trial.[1][10]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the cytotoxic effect of anetumab this compound on mesothelin-positive cancer cell lines.

Materials:

  • Mesothelin-positive and -negative cancer cell lines

  • Complete cell culture medium

  • Anetumab this compound

  • Isotype control ADC

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of anetumab this compound and the isotype control ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a luminometer. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.

In_Vitro_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of ARav A->B C Incubate for 72-120 hours B->C D Assess Cell Viability (e.g., CellTiter-Glo) C->D E Measure Luminescence & Calculate IC50 D->E

Workflow for in vitro cell proliferation assay.
In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor efficacy of anetumab this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Mesothelin-positive cancer cells

  • Matrigel (optional)

  • Anetumab this compound

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1x10^6 to 1x10^7 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer anetumab this compound (e.g., 5-15 mg/kg) and the vehicle control intravenously or intraperitoneally according to the desired dosing schedule (e.g., once every 3 weeks).[1][9]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

In_Vivo_Workflow A Implant Tumor Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Anetumab Rvtansine or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint Analysis: Excise and Analyze Tumors E->F

Workflow for in vivo xenograft tumor model study.

Conclusion

Anetumab this compound represents a promising therapeutic strategy for mesothelin-positive cancers. Its targeted delivery of a potent cytotoxic agent has demonstrated significant anti-tumor activity in both preclinical and early clinical settings. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to further elucidate the potential of this ADC and develop novel therapies for patients with these challenging malignancies.

References

Protocol for Assessing Ravtansine ADC Internalization in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents specifically to tumor cells. Ravtansine (DM4) is a maytansinoid derivative that acts as a potent microtubule-inhibiting payload in several ADCs.[1][2] The therapeutic efficacy of a this compound ADC is critically dependent on a series of events: binding to a specific antigen on the cancer cell surface, subsequent internalization of the ADC-antigen complex, trafficking to lysosomes, and the ultimate release of the cytotoxic payload into the cytoplasm.[3] Therefore, the accurate assessment of ADC internalization is a crucial step in the preclinical development and characterization of novel this compound-based ADCs.

This document provides detailed protocols for assessing the internalization, subcellular localization, and cytotoxic effects of this compound ADCs in cancer cells. The methodologies described include flow cytometry for quantifying internalization kinetics, immunofluorescence microscopy for visualizing subcellular localization, and cell viability assays to determine cytotoxic potency and the bystander effect.

Key Experimental Workflows

The assessment of this compound ADC internalization and its functional consequences involves a multi-faceted approach. The overall workflow can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_assays Internalization & Localization Assays cluster_functional Functional Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture adc_prep This compound ADC Preparation (Fluorescent Labeling if required) flow_cytometry Flow Cytometry: Quantify Internalization Rate cell_culture->flow_cytometry if_microscopy Immunofluorescence Microscopy: Visualize Subcellular Localization cell_culture->if_microscopy cytotoxicity Cytotoxicity Assay (MTT): Determine IC50 cell_culture->cytotoxicity bystander Bystander Effect Assay: Co-culture System cell_culture->bystander adc_prep->flow_cytometry adc_prep->if_microscopy adc_prep->cytotoxicity adc_prep->bystander data_quant Quantitative Data Analysis flow_cytometry->data_quant data_vis Visualization & Interpretation if_microscopy->data_vis cytotoxicity->data_quant bystander->data_quant data_quant->data_vis

Caption: Experimental workflow for assessing this compound ADC internalization.

This compound ADC Internalization and Mechanism of Action

The mechanism of action for a this compound ADC begins with the binding of the antibody component to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into early endosomes. These endosomes mature into late endosomes and subsequently fuse with lysosomes. The acidic environment and proteolytic enzymes within the lysosomes cleave the linker, releasing the active this compound (DM4) payload into the cytoplasm. Once in the cytoplasm, this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.

adc_moa cluster_cell Cancer Cell cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking This compound Released this compound (DM4) Lysosome->this compound 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption This compound->Microtubules 5. Inhibition of Microtubule Assembly Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

Flow Cytometry for Quantification of ADC Internalization

This protocol allows for the quantitative measurement of ADC internalization over time. It is recommended to use a this compound ADC fluorescently labeled with a pH-insensitive dye (e.g., Alexa Fluor 488 or 647) to track total cell-associated ADC, and a quenching antibody or acidic wash to differentiate between surface-bound and internalized ADC. Alternatively, pH-sensitive dyes (e.g., pHrodo) that fluoresce only in the acidic environment of endosomes and lysosomes can be used to specifically detect internalized ADC.[3]

Materials:

  • Target cancer cell line

  • This compound ADC (fluorescently labeled)

  • Isotype control ADC (fluorescently labeled)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Quenching solution (e.g., anti-human IgG antibody or acidic glycine buffer, pH 2.5)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C, 5% CO2.

  • ADC Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 10 µg/mL). Include wells with the labeled isotype control ADC as a negative control.

  • Time Course: Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) at 37°C. To measure total binding, perform a parallel incubation at 4°C for 30 minutes.

  • Cell Harvesting: At each time point, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

  • Staining for Surface vs. Internalized ADC:

    • Total Cell-Associated ADC: Transfer a portion of the cells to a FACS tube, wash with FACS buffer, and resuspend in FACS buffer for analysis.

    • Internalized ADC (Quenching Method): Transfer another portion of the cells to a FACS tube. Incubate with a quenching antibody (e.g., an anti-human IgG antibody) for 30 minutes on ice to quench the fluorescence of the surface-bound ADC. Wash with FACS buffer and resuspend for analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Calculate the percentage of internalization at each time point using the following formula:

    • % Internalization = (MFI of quenched sample / MFI of total cell-associated sample) x 100

    • Plot the percentage of internalization against time to determine the internalization kinetics.

Immunofluorescence Microscopy for Subcellular Localization

This protocol is designed to visualize the subcellular localization of the this compound ADC and confirm its trafficking to lysosomes.

Materials:

  • Target cancer cell line

  • This compound ADC (can be fluorescently labeled or detected with a secondary antibody)

  • Isotype control ADC

  • Chambered cell culture slides or coverslips

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a lysosomal marker (e.g., LAMP1)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on chambered slides or coverslips and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the this compound ADC (e.g., 10 µg/mL) for different time points (e.g., 1, 4, and 24 hours) at 37°C. Include an isotype control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Antibody Staining:

    • If the this compound ADC is not labeled, incubate with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody species.

    • Incubate with the primary antibody against the lysosomal marker (e.g., anti-LAMP1) for 1 hour.

    • Wash and incubate with the corresponding fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Wash and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash, mount the coverslips with antifade medium, and image using a confocal microscope.

  • Analysis: Analyze the images for co-localization of the this compound ADC signal with the lysosomal marker, which will appear as an overlay of the two fluorescent colors (e.g., yellow if the ADC is green and the lysosome is red).

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potency of the this compound ADC by measuring the IC50 (the concentration of ADC that inhibits cell growth by 50%).[2]

Materials:

  • Target cancer cell line

  • This compound ADC

  • Untargeted control ADC

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the control ADC in complete medium. Add the diluted ADCs to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the ADC concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Bystander Effect Assay (Co-culture System)

This protocol assesses the ability of the this compound ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • This compound ADC

  • 96-well plates

  • Complete cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed a co-culture of antigen-positive and antigen-negative (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.

  • Incubation: Incubate for 72-120 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the GFP-positive population and determine their viability using a viability dye (e.g., Propidium Iodide).

    • Fluorescence Microscopy: Image the wells using a fluorescence microscope to visually assess the reduction in the number of GFP-positive cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.

Data Presentation

Quantitative Analysis of this compound ADC Cytotoxicity

The cytotoxic activity of this compound ADCs is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the ADC in different cell lines.

Table 1: In Vitro Cytotoxicity of Anetumab this compound in Ovarian Cancer Cell Lines

Cell LineMesothelin Expression (H-Score)IC50 (nM)
OVCAR-3High0.72
NCI-H226High1.2
OVCAR-8Medium3.5
A2780Low>100
SK-OV-3Negative>300

Data adapted from published studies on Anetumab this compound, a mesothelin-targeting this compound ADC.

Table 2: Quantitative Internalization Parameters for a Trastuzumab-Maytansinoid ADC

Cell LineTarget Antigen Expression (Receptors/cell)Internalization Half-life (hours)
BT-474High (1.2 x 10^6)6
NCI-N87High (8.0 x 10^5)14
SK-BR-3High (5.0 x 10^5)10

This table presents representative data for a maytansinoid ADC to illustrate the type of quantitative data that can be generated from internalization assays.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of this compound ADC internalization and function. By employing a combination of quantitative and qualitative methods, researchers can gain critical insights into the efficiency of ADC uptake, subcellular trafficking, and cytotoxic potency. This information is invaluable for the selection of lead ADC candidates, optimization of their design, and elucidation of their mechanism of action, ultimately contributing to the development of more effective and safer cancer therapies.

References

Application Notes and Protocols for Evaluating the Bystander Killing Effect of Ravtansine ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies. Ravtansine, a potent maytansinoid tubulin inhibitor, is a cytotoxic payload frequently utilized in ADCs. A critical attribute of certain ADCs, including those with this compound-based payloads like anetumab this compound, is their ability to induce a "bystander killing effect." This phenomenon occurs when the cytotoxic payload, after being released from the target cancer cell, diffuses into the tumor microenvironment and kills neighboring, antigen-negative cancer cells. This effect is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[1][2]

These application notes provide detailed methodologies for the robust evaluation of the bystander killing effect of this compound ADCs, encompassing both in vitro and in vivo models.

Mechanism of Action: this compound ADC and Bystander Killing

Ravatansine ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the this compound payload (specifically, a derivative like DM4) is released within the cell.[1] Maytansinoids are potent microtubule-depolymerizing agents. They bind to tubulin, inhibiting the formation of microtubules, which are essential for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The bystander effect is contingent on the physicochemical properties of the released payload. For a bystander effect to occur, the payload must be able to cross the cell membrane of the target cell and diffuse to neighboring cells. The DM4 payload of anetumab this compound is a membrane-permeable metabolite, enabling this bystander killing.[1][3]

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by a this compound ADC's payload (DM4).

Ravtansine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Target Cancer Cell (Antigen-Positive) cluster_bystander Neighboring Cancer Cell (Antigen-Negative) This compound ADC This compound ADC ADC Binding ADC Binds to Target Antigen This compound ADC->ADC Binding Internalization Internalization via Endocytosis ADC Binding->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release DM4 Payload Release Lysosomal Trafficking->Payload Release Tubulin Binding DM4 Binds to Tubulin Payload Release->Tubulin Binding Payload Diffusion DM4 Diffusion Payload Release->Payload Diffusion Microtubule Disruption Microtubule Disruption Tubulin Binding->Microtubule Disruption Mitotic Arrest G2/M Phase Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Bystander Tubulin Binding DM4 Binds to Tubulin Payload Diffusion->Bystander Tubulin Binding Bystander Microtubule Disruption Microtubule Disruption Bystander Tubulin Binding->Bystander Microtubule Disruption Bystander Mitotic Arrest G2/M Phase Mitotic Arrest Bystander Microtubule Disruption->Bystander Mitotic Arrest Bystander Apoptosis Bystander Apoptosis Bystander Mitotic Arrest->Bystander Apoptosis

Figure 1: this compound ADC mechanism and bystander effect pathway.

In Vitro Evaluation of Bystander Killing

Co-Culture Bystander Assay

This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

CoCulture_Workflow start Start step1 Seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells in Varying Ratios (e.g., 1:1, 1:3, 1:9) start->step1 step2 Allow Cells to Adhere Overnight step1->step2 step3 Treat with Serial Dilutions of This compound ADC or Control ADC step2->step3 step4 Incubate for a Defined Period (e.g., 72-120 hours) step3->step4 step5 Analyze Viability of Ag- Population (e.g., via Flow Cytometry or High-Content Imaging) step4->step5 end Determine IC50 for Bystander Killing step5->end

Figure 2: Workflow for the in vitro co-culture bystander assay.
  • Cell Lines:

    • Antigen-Positive (Ag+): A cell line endogenously expressing the target antigen for the this compound ADC (e.g., OVCAR-3 for a mesothelin-targeting ADC like anetumab this compound).

    • Antigen-Negative (Ag-): A cell line that does not express the target antigen. To facilitate discrimination from the Ag+ population, this cell line should be stably transfected with a fluorescent protein (e.g., GFP or RFP).

  • Co-Culture Seeding:

    • In a 96-well plate, seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 9:1, 3:1, 1:1, 1:3, 1:9). The total cell density should be optimized for logarithmic growth over the course of the experiment.

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in culture medium.

    • After allowing the co-cultures to adhere overnight, replace the medium with the ADC-containing medium.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.

  • Data Acquisition and Analysis:

    • Flow Cytometry: Harvest the cells and analyze the viability of the fluorescently labeled Ag- population using a viability dye (e.g., Propidium Iodide or DAPI).

    • High-Content Imaging: Utilize an imaging system to selectively count the number of viable fluorescent Ag- cells in each well.

    • Calculate the percentage of viable Ag- cells relative to the untreated control for each ADC concentration.

    • Determine the IC50 value for the bystander killing effect by plotting the percentage of viable Ag- cells against the ADC concentration and fitting a dose-response curve.

3D Spheroid Bystander Assay

This model more closely recapitulates the three-dimensional architecture and cell-cell interactions of a solid tumor.

Spheroid_Workflow start Start step1 Generate Co-Culture Spheroids with Ag+ and Fluorescently Labeled Ag- Cells start->step1 step2 Treat Spheroids with this compound ADC or Control ADC step1->step2 step3 Incubate for an Extended Period (e.g., 7-14 days) step2->step3 step4 Monitor Spheroid Growth and Viability (e.g., Brightfield and Fluorescence Imaging) step3->step4 step5 Optional: Dissociate Spheroids and Analyze Cell Viability by Flow Cytometry step4->step5 end Quantify Reduction in Ag- Cell Viability and Spheroid Growth Inhibition step5->end

Figure 3: Workflow for the 3D spheroid bystander assay.
  • Spheroid Formation:

    • Prepare a single-cell suspension of mixed Ag+ and fluorescently labeled Ag- cells.

    • Seed the cells into ultra-low attachment round-bottom plates.

    • Centrifuge the plates at a low speed to facilitate cell aggregation.

    • Incubate for 2-4 days to allow for the formation of compact spheroids.

  • ADC Treatment:

    • Add serial dilutions of the this compound ADC and control ADC to the spheroid cultures.

  • Long-Term Culture and Imaging:

    • Culture the spheroids for 7-14 days, replacing the medium with fresh ADC-containing medium every 3-4 days.

    • Monitor spheroid growth using brightfield microscopy.

    • Assess the viability of the Ag- population within the spheroids using fluorescence microscopy. A decrease in the fluorescent signal indicates bystander killing.

  • Quantitative Analysis:

    • Measure the diameter of the spheroids over time to determine growth inhibition.

    • Quantify the fluorescent intensity within the spheroids to assess the reduction in the Ag- population.

    • For a more detailed analysis, spheroids can be dissociated into single cells using trypsin, and the viability of the Ag- population can be determined by flow cytometry.[4][5]

In Vivo Evaluation of Bystander Killing

In vivo models are essential for confirming the bystander effect in a more physiologically relevant setting.

Xenograft Model with Mixed Tumor Populations
  • Cell Preparation:

    • Use Ag+ and Ag- cell lines, where the Ag- cells are engineered to express a reporter gene such as luciferase.

  • Tumor Implantation:

    • Prepare a mixed-cell suspension of Ag+ and luciferase-expressing Ag- cells at a defined ratio (e.g., 1:1).

    • Subcutaneously implant the cell mixture into immunocompromised mice.

    • As a control, implant tumors composed solely of luciferase-expressing Ag- cells.

  • ADC Administration:

    • Once the tumors reach a palpable size, randomize the mice into treatment groups.

    • Administer the this compound ADC, a control ADC, and a vehicle control intravenously.

  • Monitoring Tumor Growth and Bystander Effect:

    • Measure tumor volume regularly using calipers.

    • At specified time points, perform bioluminescence imaging to monitor the viability of the luciferase-expressing Ag- cell population. A reduction in the bioluminescent signal in the mixed-cell tumors treated with the this compound ADC, but not in the Ag- only tumors, is indicative of a bystander effect.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Quantify the bioluminescent signal over time.

    • Calculate the tumor growth inhibition (TGI) for each group.

Data Presentation

Table 1: In Vitro Cytotoxicity of Anetumab this compound
Cell LineTarget Antigen (Mesothelin) ExpressionIC50 (nmol/L)
OVCAR-3High0.72[1]
NCI-H226High1.5
MSTO-211HModerate2.3
A549Negative>1000

This table demonstrates the target-specific cytotoxicity of anetumab this compound.

Table 2: In Vivo Antitumor Efficacy of Anetumab this compound in a Mixed-Cell Xenograft Model
Tumor CompositionTreatment GroupMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
100% Ag-Vehicle+300-
100% Ag-Anetumab this compound+10864
20% Ag+ / 80% Ag-Vehicle+350-
20% Ag+ / 80% Ag-Anetumab this compound-82 (regression)>100

Data adapted from a study on anetumab this compound demonstrating significant tumor regression even with a small population of antigen-positive cells, confirming a potent in vivo bystander effect.[1]

Conclusion

The evaluation of the bystander killing effect is a critical step in the preclinical development of this compound ADCs. The methodologies outlined in these application notes, from in vitro co-culture and 3D spheroid assays to in vivo mixed-tumor models, provide a comprehensive framework for characterizing this important therapeutic attribute. Robust and quantitative assessment of the bystander effect will enable the selection of ADC candidates with the highest potential for clinical success in treating heterogeneous solid tumors.

References

Application Notes and Protocols for In Vivo Xenograft Model Study of Ravtansine ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics. Ravtansine, a potent maytansinoid derivative (DM4), serves as a cytotoxic payload in several ADCs.[1] These ADCs are designed to selectively deliver DM4 to tumor cells expressing a specific surface antigen, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for designing and executing in vivo xenograft model studies to evaluate the efficacy and tolerability of this compound ADCs.

Study Design and Planning

A well-designed in vivo xenograft study is critical for obtaining reliable and reproducible data. Key considerations include the choice of cell line and animal model, determination of appropriate endpoints, and adherence to ethical guidelines.

Cell Line Selection

The choice of tumor cell line is paramount and should be based on the target antigen of the this compound ADC.

  • Target Antigen Expression: The selected cell line must express the target antigen of the ADC. It is advisable to quantify the antigen expression level (e.g., receptors per cell) to correlate with in vivo efficacy.

  • Cell Line Authentication: Ensure the cell line is authenticated and free from contamination.

  • Tumorigenicity: The cell line must be capable of forming solid tumors in immunocompromised mice.

Animal Model Selection

Immunocompromised mice are typically used for xenograft studies to prevent rejection of human tumor cells.

  • Strain: Athymic nude mice or Severe Combined Immunodeficient (SCID) mice are commonly used.[2][3]

  • Age and Sex: Typically, 6-8 week old female mice are used.

  • Health Status: Animals should be healthy and acclimated to the facility before the start of the study.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An approved Institutional Animal Care and Use Committee (IACUC) protocol is mandatory.[2]

Experimental Protocols

Tumor Implantation (Subcutaneous Model)
  • Cell Preparation:

    • Culture the selected tumor cells under sterile conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the cells in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration. A typical concentration is 1 x 10^7 cells/mL.[2]

  • Implantation Procedure:

    • Anesthetize the mouse using an approved method.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

    • Monitor the animals for recovery from anesthesia.

This compound ADC Administration
  • Reconstitution and Dosing:

    • Reconstitute the lyophilized this compound ADC in a sterile vehicle as recommended by the manufacturer.

    • Calculate the required dose for each animal based on its body weight.

  • Administration Route:

    • Intravenous (i.v.) injection via the tail vein is the most common route of administration for ADCs.

  • Procedure for Intravenous Injection:

    • Warm the mouse's tail to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Disinfect the tail with 70% ethanol.

    • Using a sterile insulin syringe with a 27-30 gauge needle, slowly inject the ADC solution into a lateral tail vein.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Monitoring and Data Collection
  • Tumor Volume Measurement:

    • Measure the tumor dimensions (length and width) using a digital caliper every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Body Weight:

    • Measure the body weight of each mouse at least twice a week as an indicator of systemic toxicity. Significant body weight loss (e.g., >15-20%) may necessitate euthanasia.

  • Clinical Observations:

    • Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

Study Endpoints and Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition (TGI) is the primary efficacy endpoint. TGI can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Secondary Endpoints:

    • Tumor regression: Complete or partial disappearance of the tumor.

    • Survival: The time until the tumor reaches a predetermined size or the animal requires euthanasia due to morbidity.

    • Pharmacodynamic (PD) markers: Assessment of target engagement and downstream effects in tumor tissue.

Tissue Collection and Analysis
  • Necropsy:

    • At the end of the study, euthanize the animals using an approved method.

    • Collect tumors and other relevant tissues (e.g., liver, spleen, kidneys).

  • Immunohistochemistry (IHC):

    • Fix the collected tissues in 10% neutral buffered formalin and embed in paraffin.

    • Perform IHC staining on tissue sections to evaluate:

      • Target antigen expression.

      • Cell proliferation markers (e.g., Ki-67).

      • Apoptosis markers (e.g., cleaved caspase-3).

      • Presence of the ADC or its payload in the tumor.[3]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition of a this compound ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Q3D x 41500 ± 250-
This compound ADC1Q3D x 4800 ± 15046.7
This compound ADC5Q3D x 4200 ± 5086.7
Isotype Control ADC5Q3D x 41450 ± 2003.3

Table 2: Tolerability Profile of a this compound ADC

Treatment GroupDose (mg/kg)Dosing ScheduleMaximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control-Q3D x 420
This compound ADC1Q3D x 450
This compound ADC5Q3D x 4120
Isotype Control ADC5Q3D x 430

Visualizations

Signaling Pathway of this compound ADC

Ravtansine_ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Ravatansine ADC Antigen Tumor Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 (Ravatansine) Lysosome->DM4 4. Payload Release Microtubules Microtubules DM4->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis Xenograft_Workflow start Start cell_culture Tumor Cell Culture & Expansion start->cell_culture implantation Subcutaneous Tumor Implantation cell_culture->implantation randomization Tumor Growth & Animal Randomization implantation->randomization treatment Treatment with Ravatansine ADC randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis end End analysis->end Study_Design_Logic cluster_inputs Study Inputs cluster_process Experimental Process cluster_outputs Study Outputs cell_line Tumor Cell Line (Antigen Positive) in_vivo_study In Vivo Xenograft Experiment cell_line->in_vivo_study animal_model Immunocompromised Mouse Model animal_model->in_vivo_study adc_construct Ravatansine ADC (Dose & Schedule) adc_construct->in_vivo_study efficacy Efficacy (Tumor Growth Inhibition) in_vivo_study->efficacy tolerability Tolerability (Body Weight, Clinical Signs) in_vivo_study->tolerability pharmacodynamics Pharmacodynamics (Biomarker Analysis) in_vivo_study->pharmacodynamics

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ravtansine ADC Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Ravtansine-containing Antibody-Drug Conjugates (ADCs) during storage. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the stability and efficacy of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules clump together to form larger, multi-unit complexes.[1] This is a critical issue in ADC development and storage as it can negatively impact the therapeutic's stability, efficacy, and safety.[1] Aggregated ADCs may exhibit reduced potency and can potentially elicit an immunogenic response in patients.[2][3]

Q2: Why are this compound ADCs prone to aggregation?

Ravatansine (DM4) is a derivative of maytansine, a potent cytotoxic agent.[4][5] Like many cytotoxic payloads used in ADCs, this compound is hydrophobic.[6][7] The conjugation of these hydrophobic molecules to an antibody can increase the overall hydrophobicity of the ADC, creating a tendency for the molecules to associate and aggregate to minimize their exposure to the aqueous formulation buffer.[6][8]

Q3: What are the primary factors that contribute to the aggregation of this compound ADCs during storage?

Several factors can induce or accelerate the aggregation of this compound ADCs:

  • Intrinsic Properties: The inherent hydrophobicity of the this compound payload and the specific characteristics of the monoclonal antibody can predispose the ADC to aggregation.[1][6][7] A higher drug-to-antibody ratio (DAR) often correlates with increased aggregation propensity due to greater surface hydrophobicity.[6][8]

  • Formulation Conditions: The composition of the storage buffer is critical. Suboptimal pH, low or high salt concentrations, and the absence of stabilizing excipients can all promote aggregation.[2][9]

  • Storage and Handling: Exposure to physical stress such as temperature fluctuations (including freeze-thaw cycles), shaking, and light can lead to ADC degradation and aggregation.[1][10][11]

Troubleshooting Guide

Issue 1: Increased aggregation detected after short-term storage at 2-8°C.

If you observe an increase in high molecular weight species (aggregates) in your this compound ADC preparation after a short storage period, consider the following troubleshooting steps.

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A Increased Aggregation Detected by SEC B Review Formulation Buffer A->B C Analyze Storage Conditions A->C D Characterize ADC Properties A->D E Optimize Buffer pH and Ionic Strength B->E F Add Stabilizing Excipients B->F G Control Temperature and Handling C->G H Consider Lyophilization D->H

Troubleshooting workflow for ADC aggregation.
  • Verify Analytical Method: Ensure your Size-Exclusion Chromatography (SEC) method is optimized for ADC analysis. The mobile phase composition, including ionic strength and organic modifiers, can influence the detection of aggregates.[8]

  • Review Formulation Buffer:

    • pH: Proteins are often least soluble at their isoelectric point (pI). Ensure the buffer pH is at least one unit away from the pI of the ADC.[2][11] For many ADCs, a pH between 6.0 and 7.0 in a histidine or phosphate buffer has been shown to reduce aggregation.[9]

    • Ionic Strength: Both low and high salt concentrations can promote aggregation.[2] The optimal salt concentration needs to be determined empirically for each specific ADC.

  • Incorporate Stabilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation and stabilize the ADC.[1][9]

    • Sugars: Sugars such as sucrose and trehalose can act as cryoprotectants and stabilizers, particularly for frozen or lyophilized formulations.

  • Control Storage and Handling:

    • Temperature: Maintain a constant, controlled temperature. Avoid repeated freeze-thaw cycles, as these can cause aggregation.[10][11] For liquid formulations, storage at 2-8°C is common, while ultra-cold temperatures (-20°C to -80°C) may be required for long-term stability.[10]

    • Mechanical Stress: Minimize agitation and shear stress during handling and transport.[1][3]

Issue 2: Aggregation occurs after freeze-thaw cycles or during long-term frozen storage.

Aggregation upon freezing and thawing is a common issue, often driven by the formation of ice-liquid interfaces which can denature the protein.

cluster_0 Stress cluster_1 Mechanism cluster_2 Outcome A Freeze-Thaw Cycles B Ice-Liquid Interface Formation A->B C Protein Unfolding/Denaturation B->C D Exposure of Hydrophobic Regions C->D E ADC Aggregation D->E

Mechanism of freeze-thaw induced aggregation.
  • Incorporate Cryoprotectants: The addition of excipients like sucrose, trehalose, or mannitol can protect the ADC during freezing by forming a glassy matrix around the protein, which helps maintain its native structure.

  • Optimize Freezing and Thawing Rates: A controlled, optimized freezing and thawing process can sometimes minimize aggregation.

  • Lyophilization: For long-term stability, lyophilization (freeze-drying) is often the most effective solution.[1][9] This process removes water from the frozen product under a vacuum, creating a stable powder that is less susceptible to aggregation.[12][13] The lyophilized ADC can then be reconstituted immediately before use.

Quantitative Data Summary

The following tables summarize key parameters and analytical techniques relevant to troubleshooting this compound ADC aggregation.

Table 1: Common Formulation Components and Their Role in ADC Stability

ComponentTypical ConcentrationFunctionReference(s)
Buffering Agent (e.g., Histidine, Phosphate)10-30 mMMaintain optimal pH[9]
pH Range6.0 - 7.0Minimize aggregation by avoiding the pI[2][9]
Surfactant (e.g., Polysorbate 80)0.01 - 0.1%Prevent surface-induced aggregation[1][9]
Cryoprotectant (e.g., Sucrose, Trehalose)5 - 10%Stabilize during freeze-thaw and lyophilization

Table 2: Key Analytical Techniques for Aggregation Analysis

TechniquePrincipleInformation ProvidedReference(s)
Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic radiusQuantifies monomers, dimers, and higher-order aggregates[1][8][14]
Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensityProvides average particle size and size distribution[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates by chromatography, detects by massDetailed characterization of aggregate species and ADC composition[1]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
  • System: HPLC or UPLC system with a UV detector.

  • Column: Select a SEC column suitable for monoclonal antibody separations (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The composition may need to be optimized to prevent on-column interactions.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peaks corresponding to the monomer and high molecular weight (HMW) species. The percentage of aggregate is calculated as: % Aggregate = (Area_HMW / (Area_Monomer + Area_HMW)) * 100.

Protocol 2: Formulation Screening to Mitigate Aggregation
  • Design of Experiment (DoE): Set up a matrix of formulations varying key parameters such as pH, buffer type (e.g., histidine vs. phosphate), and the concentration of excipients like sucrose and polysorbate 80.[9]

  • Sample Preparation: Prepare small-scale batches of the this compound ADC in each of the designed formulations.

  • Stress Conditions: Subject the samples to accelerated stability conditions, such as elevated temperature (e.g., 40°C for 1-4 weeks) or multiple freeze-thaw cycles.[15]

  • Analysis: At specified time points, analyze the samples for aggregation using SEC (as described in Protocol 1) and for particle formation using DLS.

  • Evaluation: Compare the rate of aggregation across the different formulations to identify the optimal conditions for stability.

References

Technical Support Center: Optimizing Ravtansine Conjugation for Consistent Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Ravtansine (DM4) and related maytansinoid antibody-drug conjugate (ADC) conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and optimal Drug-to-Antibody Ratios (DAR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) for an Antibody-Drug Conjugate (ADC) because it directly influences the therapeutic window, impacting both efficacy and safety.[2] An inconsistent or suboptimal DAR can lead to a heterogeneous product with variable potency and pharmacokinetic profiles. A low DAR may reduce the ADC's anti-tumor efficacy, while a high DAR can negatively affect its stability, structure, and antigen-binding capabilities, potentially leading to increased toxicity.[1]

Q2: Which conjugation chemistries are commonly used for this compound (DM4)?

A2: this compound (DM4) is a thiol-containing maytansinoid derivative.[3] The most common conjugation strategies involve a two-step process: first, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. This is followed by a thiol-maleimide coupling reaction with a linker-payload combination, such as SMCC-DM1 or SPDB-DM4.[4][5] Another approach involves the use of heterobifunctional linkers that react with amine groups on lysine residues of the antibody.[5][6]

Q3: What are the primary factors that influence the final DAR of a this compound ADC?

A3: Several factors during the conjugation reaction can significantly impact the final DAR. These include:

  • Reagent Stoichiometry: The molar ratio of the linker-drug to the antibody is a primary determinant of the final DAR.

  • Reducing Agent Concentration: When targeting cysteine residues, the concentration of the reducing agent (e.g., TCEP) dictates the number of available thiol groups for conjugation.[4]

  • Reaction pH: The pH of the conjugation buffer can affect the reactivity of both the antibody's functional groups (lysine amines or cysteine thiols) and the linker. For instance, lysine/NHS ester chemistry is often performed at a pH of 7-8.[7]

  • Antibody Concentration: The concentration of the antibody in the reaction mixture can influence the reaction kinetics and, consequently, the DAR.[7]

  • Temperature and Reaction Time: These parameters control the rate and extent of the conjugation reaction. Lower temperatures can be used to achieve a lower DAR.[4]

  • Linker Chemistry: The type of linker used can affect conjugation efficiency. Hydrophilic linkers may allow for a higher DAR without causing aggregation.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound ADC conjugation and provides potential solutions.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent DAR between batches - Inaccurate quantitation of antibody or linker-drug.- Variability in reaction parameters (pH, temperature, time).- Inconsistent reducing agent activity.- Ensure accurate concentration determination of all reagents using reliable methods (e.g., UV-Vis spectroscopy).- Standardize and precisely control all reaction parameters for every batch.- Prepare fresh reducing agent solutions for each conjugation.
Low Average DAR - Insufficient molar excess of the linker-drug.- Incomplete reduction of antibody disulfide bonds.- Hydrolysis of the reactive linker moiety (e.g., NHS-ester).- Suboptimal reaction pH.- Increase the molar ratio of the linker-drug to the antibody.- Optimize the concentration of the reducing agent and reaction time.- Ensure anhydrous conditions for storing and handling reactive linkers.- Adjust the reaction pH to the optimal range for the chosen conjugation chemistry.[7]
High Average DAR and/or Aggregation - Excessive molar ratio of the linker-drug.- Over-reduction of the antibody, exposing more conjugation sites.- Hydrophobicity of the payload leading to aggregation at high DARs.[8]- Decrease the molar ratio of the linker-drug.- Reduce the concentration of the reducing agent or the reduction time.- Consider using more hydrophilic linkers to improve solubility.[8]- Optimize purification methods to remove aggregates.[][10]
Broad DAR Distribution - Non-uniform reaction conditions.- Heterogeneity in the starting antibody material.- Ensure efficient mixing and uniform temperature throughout the reaction.- Characterize the starting antibody for purity and post-translational modifications.- Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate specific DAR species.[][11]

Experimental Protocols & Data

General Protocol for Cysteine-Based this compound Conjugation

This protocol provides a general framework. Optimization of specific parameters is recommended for each antibody-linker-drug combination.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate buffer with EDTA). Tangential Flow Filtration (TFF) is a scalable method for this step.[10]

    • Adjust the antibody concentration to the desired level (e.g., 1-10 mg/mL).

  • Partial Reduction of Antibody:

    • Add a calculated amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-3 equivalents of TCEP is a common starting point.[4]

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the this compound-linker (e.g., SMCC-DM4) in an appropriate organic solvent (e.g., DMSO).

    • Add the linker-drug solution to the reduced antibody solution. The molar ratio of the linker-drug to the antibody will be a key parameter to optimize.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 1-4 hours).

  • Purification of the ADC:

    • Remove unreacted linker-drug and other small molecule impurities. This is often achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[10]

    • To narrow the DAR distribution and remove aggregates, chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be employed.[][11] Membrane chromatography is also a viable option for scalable purification.[10][11]

Analytical Methods for DAR Determination

A summary of common analytical techniques for DAR measurement is provided below.

Method Principle Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug, based on the Beer-Lambert law.[2][]Simple, rapid, and requires minimal sample preparation.[1]Provides an average DAR and no information on the distribution of different DAR species.[1] Less accurate than other methods.[1]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the increased hydrophobicity imparted by the conjugated drug molecules.[2][]Provides information on the distribution of different DAR species (DAR=0, 2, 4, etc.).[] It is a widely used method for this purpose.[1][2]Requires method development and optimization for each ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography, followed by mass determination to identify molecules with different numbers of conjugated drugs.[]Provides accurate mass measurements for different DAR species and can confirm the identity of the conjugated drug.[1]Can be complex and may require denaturation of the ADC, which can be problematic for some conjugate types.[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC, allowing for the determination of drug load on each chain.[1]Provides detailed information on drug distribution between the antibody chains.[1]Requires reduction of the ADC, so it does not analyze the intact conjugate.

Visualizations

Workflow for this compound ADC Conjugation and Analysis

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Antibody Buffer_Exchange Buffer Exchange (TFF) Antibody->Buffer_Exchange Reduction Partial Reduction (TCEP) Buffer_Exchange->Reduction Conjugation Add this compound-Linker Reduction->Conjugation Purification_1 Impurity Removal (SEC/TFF) Conjugation->Purification_1 Purification_2 DAR Fractionation (HIC) Purification_1->Purification_2 DAR_Analysis DAR Analysis (HIC, LC-MS) Purification_2->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification_2->Purity_Analysis

Caption: General workflow for the synthesis, purification, and analysis of a this compound ADC.

Factors Influencing Drug-to-Antibody Ratio (DAR)

DAR_Factors cluster_reagents Reagents cluster_conditions Reaction Conditions DAR Consistent this compound DAR Reagent_Ratio Linker-Drug : Antibody Ratio Reagent_Ratio->DAR Reducing_Agent Reducing Agent Concentration Reducing_Agent->DAR Ab_Concentration Antibody Concentration Ab_Concentration->DAR pH Reaction pH pH->DAR Temperature Temperature Temperature->DAR Time Reaction Time Time->DAR

Caption: Key factors that critically influence the final Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Enhancing the In Vivo Stability of Ravtansine-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Ravtansine-based Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your in vivo experiments with this compound-based ADCs.

Issue 1: Rapid in vivo clearance and reduced efficacy of the ADC.

  • Question: My this compound-based ADC is clearing from circulation much faster than the parent antibody, leading to poor tumor exposure and reduced efficacy. What are the potential causes and how can I troubleshoot this?

  • Answer: Rapid clearance of this compound-based ADCs is often attributed to premature deconjugation of the DM4 payload in plasma.[1][2] Higher drug-to-antibody ratio (DAR) species can also exhibit faster clearance.[1][2]

    Potential Causes and Solutions:

    • Linker Instability: The linker connecting this compound (DM4) to the antibody may be susceptible to cleavage in the bloodstream. Disulfide-based linkers, for example, can be reduced in the plasma.

      • Solution: Consider using more stable linkers. Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), generally exhibit greater plasma stability.[3] Alternatively, engineered peptide linkers or linkers with improved chemical stability can be explored.[4]

    • Hydrophobicity-Driven Clearance: this compound is a hydrophobic molecule. High DAR ADCs can have increased hydrophobicity, leading to faster clearance and potential aggregation.

      • Solution: Incorporate hydrophilic modifications into the linker, such as polyethylene glycol (PEG) spacers.[4][5][6] This can shield the hydrophobic payload, reduce non-specific uptake, and improve the pharmacokinetic profile.

    • Heterogeneity of the ADC: Traditional conjugation methods to lysine or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. Some of these species may be less stable in vivo.

      • Solution: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[7] This can lead to improved pharmacokinetics and a better safety profile.

Issue 2: Unexpected in vivo toxicity, such as neutropenia, thrombocytopenia, or liver toxicity.

  • Question: I am observing significant off-target toxicity with my this compound-based ADC that is not seen with the unconjugated antibody. What could be the reason and what steps can I take to mitigate this?

  • Answer: Off-target toxicity with maytansinoid-based ADCs is often a consequence of premature payload release in circulation.[8][9][10][11] The free, highly potent this compound can then distribute to healthy tissues, causing systemic toxicity.

    Potential Causes and Solutions:

    • Premature Linker Cleavage: As mentioned previously, an unstable linker can lead to the release of free drug in the plasma.

      • Solution: Assess the plasma stability of your ADC using in vitro assays (see Experimental Protocols section). If significant deconjugation is observed, re-engineer the linker for enhanced stability.

    • "Bystander Effect" in Healthy Tissues: If the linker is cleaved prematurely, the released cell-permeable payload can affect healthy cells.

      • Solution: The choice of a more stable, non-cleavable linker can reduce this effect. However, this may also limit the "bystander effect" on antigen-negative tumor cells.

    • Target Expression on Normal Tissues: Low-level expression of the target antigen on healthy tissues can lead to on-target, off-tumor toxicity.

      • Solution: Carefully evaluate the expression profile of your target antigen in a wide range of normal tissues. If significant expression is found in vital organs, consider targeting a different antigen.

Issue 3: Aggregation of the ADC during formulation or after in vivo administration.

  • Question: My this compound-based ADC shows signs of aggregation, which could impact its efficacy and safety. What are the common causes and how can I prevent this?

  • Answer: Aggregation of ADCs is a common challenge, often driven by the increased hydrophobicity imparted by the cytotoxic payload.[2][12][13][14][15][16]

    Potential Causes and Solutions:

    • High Hydrophobicity: this compound is hydrophobic, and a high DAR can significantly increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[2]

      • Solution 1: Optimize the DAR. A lower DAR may reduce aggregation propensity, although this could also impact potency.

      • Solution 2: Introduce hydrophilic linkers (e.g., with PEG moieties) to increase the overall solubility and reduce aggregation.[5][6]

    • Formulation Issues: The buffer composition, pH, and excipients can influence ADC stability and aggregation.[14]

      • Solution: Conduct formulation screening studies to identify optimal buffer conditions (e.g., pH, ionic strength) and excipients (e.g., polysorbates) that minimize aggregation.[16]

    • Manufacturing and Storage Conditions: Stresses such as temperature fluctuations, agitation, and freeze-thaw cycles can induce aggregation.[13][14]

      • Solution: Establish and adhere to strict protocols for the manufacturing, handling, and storage of the ADC to minimize exposure to physical stresses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of in vivo instability for this compound-based ADCs?

A1: The primary mechanism of in vivo instability for many this compound-based ADCs is the deconjugation of the DM4 payload from the antibody.[1] This can occur through the reduction of disulfide linkers or the chemical instability of other linker types in the plasma, leading to the premature release of the cytotoxic drug.

Q2: How can I assess the in vivo stability of my this compound-based ADC?

A2: A combination of in vitro and in vivo methods is recommended.

  • In Vitro Plasma Stability Assay: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C over a time course.[17][18][19] The amount of conjugated antibody, total antibody, and free payload can be quantified using techniques like ELISA and LC-MS/MS.[17][18][19][20]

  • In Vivo Pharmacokinetic (PK) Studies: Administer the ADC to an appropriate animal model and collect blood samples at various time points. Analyze the plasma concentrations of the total antibody, the conjugated ADC (functional ADC), and the free this compound payload. A divergence in the PK profiles of the total antibody and the conjugated ADC indicates in vivo deconjugation.

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on in vivo stability?

A3: The DAR can significantly impact the in vivo stability and pharmacokinetic properties of an ADC. Higher DAR species are often more hydrophobic, which can lead to faster clearance and an increased propensity for aggregation.[1][2] Moreover, some studies suggest that higher DAR species may be less stable and deconjugate more rapidly.[1] Therefore, optimizing the DAR is a critical aspect of ADC development.

Q4: Can the choice of conjugation site on the antibody affect stability?

A4: Yes, the conjugation site can influence the stability of an ADC.[7][21] Site-specific conjugation methods, which attach the drug-linker to engineered sites on the antibody, can produce more homogeneous and stable ADCs compared to traditional stochastic conjugation to endogenous lysines or cysteines.[7] The local chemical environment of the conjugation site can impact the stability of the linker.

Q5: Are there any specific toxicities associated with the this compound (DM4) payload that I should be aware of?

A5: Yes, maytansinoid payloads like DM4 have been associated with specific toxicities. Ocular toxicity (keratitis), peripheral neuropathy, and myelosuppression (neutropenia and thrombocytopenia) are among the commonly reported adverse events for ADCs utilizing DM4.[8][10][11] These toxicities are often dose-limiting and can be exacerbated by premature release of the payload in vivo.

Quantitative Data Summary

Table 1: Impact of Linker Chemistry on ADC Stability and Efficacy

Linker TypePayloadIn Vitro Plasma Stability (Half-life)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Disulfide (SPDB)DM4~5.5 daysModerate[1]
Thioether (SMCC)DM1>10 daysLower (in some models)[7]
Hydrophilic (PEG4)DM1Increased vs. SMCCImproved therapeutic index[5]
Site-specific (engineered Cys)MMAESpecies-dependent, improved vs. conventional CysImproved pharmacokinetics and efficacy[7]

Table 2: Effect of DAR on ADC Pharmacokinetics

ADCAverage DARClearance Rate (mL/day/kg)Reference
Trastuzumab-MMAE2Lower[2]
Trastuzumab-MMAE4Intermediate[2]
Trastuzumab-MMAE8Higher[2]
Tusamitamab this compound3.8DAR-dependent clearance (higher DAR clears faster)[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Materials:

  • This compound-based ADC

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Protein A or anti-human IgG magnetic beads

  • Digestion enzyme (e.g., papain or IdeS) for cleavable linkers (optional)

  • Reducing agent (e.g., DTT) for disulfide linkers

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma from each species.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample and store at -80°C until analysis.

  • For analysis of conjugated antibody: a. Thaw the plasma samples. b. Isolate the ADC from the plasma using Protein A or anti-human IgG magnetic beads. c. Wash the beads with PBS to remove unbound plasma proteins. d. Elute the ADC from the beads. e. Analyze the eluate by LC-MS under denaturing conditions to determine the average DAR. A decrease in the average DAR over time indicates deconjugation.

  • For analysis of free payload: a. To the remaining plasma sample, add a protein precipitation agent (e.g., acetonitrile). b. Centrifuge to pellet the precipitated proteins. c. Analyze the supernatant by LC-MS/MS to quantify the concentration of free this compound.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of an ADC.

Materials:

  • This compound-based ADC

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase.

  • Inject a defined volume of the ADC sample (e.g., 20 µL) onto the column.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.

  • Calculate the percentage of each species relative to the total peak area. For hydrophobic ADCs, the addition of an organic modifier (e.g., 15% isopropanol) to the mobile phase may be necessary to improve peak shape and resolution.[12]

Visualizations

ADC_Instability_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Proposed Solution Rapid Clearance / Low Efficacy Rapid Clearance / Low Efficacy Linker Instability Linker Instability Rapid Clearance / Low Efficacy->Linker Instability High Hydrophobicity High Hydrophobicity Rapid Clearance / Low Efficacy->High Hydrophobicity ADC Heterogeneity ADC Heterogeneity Rapid Clearance / Low Efficacy->ADC Heterogeneity Unexpected Toxicity Unexpected Toxicity Unexpected Toxicity->Linker Instability Off-target Payload Release Off-target Payload Release Unexpected Toxicity->Off-target Payload Release Aggregation Aggregation Aggregation->High Hydrophobicity Aggregation->ADC Heterogeneity Formulation Issues Formulation Issues Aggregation->Formulation Issues Use Stable Linker Use Stable Linker Linker Instability->Use Stable Linker Incorporate Hydrophilic Moieties (PEG) Incorporate Hydrophilic Moieties (PEG) High Hydrophobicity->Incorporate Hydrophilic Moieties (PEG) Control DAR Control DAR High Hydrophobicity->Control DAR Site-Specific Conjugation Site-Specific Conjugation ADC Heterogeneity->Site-Specific Conjugation Off-target Payload Release->Use Stable Linker Optimize Formulation Optimize Formulation Formulation Issues->Optimize Formulation

Caption: Troubleshooting flowchart for in vivo instability of this compound-based ADCs.

ADC_Deconjugation_Pathway cluster_circulation Systemic Circulation cluster_toxicity Off-Target Effects cluster_clearance Clearance ADC Stable ADC (this compound-S-S-Ab) Deconjugated_Ab Deconjugated Antibody ADC->Deconjugated_Ab Deconjugation (e.g., reduction of disulfide) Free_Drug Free this compound (DM4) ADC->Free_Drug Deconjugation ADC_Clearance Reduced Efficacy ADC->ADC_Clearance Premature Clearance Toxicity Systemic Toxicity (e.g., Neutropenia, Neuropathy) Free_Drug->Toxicity

Caption: In vivo deconjugation pathway of a disulfide-linked this compound ADC.

Experimental_Workflow_Stability cluster_incubation Step 1: Incubation cluster_separation Step 2: Separation cluster_analysis Step 3: Analysis cluster_result Step 4: Result Incubate Incubate ADC in Plasma (37°C, Time Course) Separate_ADC Isolate ADC (e.g., Protein A beads) Incubate->Separate_ADC Separate_Drug Protein Precipitation Incubate->Separate_Drug LCMS_ADC LC-MS Analysis of ADC (Determine avg. DAR) Separate_ADC->LCMS_ADC LCMS_Drug LC-MS/MS Analysis of Supernatant (Quantify Free Drug) Separate_Drug->LCMS_Drug Stability_Profile Determine ADC Stability Profile (Rate of Deconjugation) LCMS_ADC->Stability_Profile LCMS_Drug->Stability_Profile

Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.

References

Strategies to mitigate off-target toxicity of Ravtansine ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target toxicity of Ravtansine (DM4)-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?

Off-target toxicity of this compound ADCs is multifactorial and can be broadly categorized as either on-target, off-tumor toxicity or off-target, off-tumor toxicity. The primary mechanisms include:

  • Premature Payload Release : The linker connecting the antibody to the this compound payload can be unstable in systemic circulation, leading to the premature release of the cytotoxic drug.[1][][3] This free payload can then diffuse into healthy cells and cause systemic toxicity.[1][4]

  • Non-specific Uptake : The intact ADC can be taken up by healthy, non-targeted cells through mechanisms like non-specific endocytosis.[1] The hydrophobicity of the maytansinoid payload can increase this non-specific uptake, leading to toxicity in tissues like the liver.[5][6]

  • On-Target, Off-Tumor Toxicity : The target antigen may be expressed at low levels on healthy tissues.[1][3] The high potency of this compound means that even a small amount of ADC binding to these normal cells can lead to significant toxicity.

  • Fc-mediated Uptake : The Fc region of the ADC's antibody can bind to Fc gamma receptors (FcγRs) on healthy immune cells, leading to uptake and toxicity in these cell populations.[3]

  • Bystander Effect in Healthy Tissue : While the bystander effect is beneficial for killing antigen-negative tumor cells, the release of membrane-permeable this compound catabolites can also damage adjacent healthy cells in normal tissues.[1][7]

Q2: Which organs and tissues are most commonly affected by this compound ADC toxicity?

Dose-limiting toxicities (DLTs) are often shared among ADCs using the same payload class, regardless of the target antigen.[1] For maytansinoid-based ADCs like those using this compound (DM4) or Emtansine (DM1), common toxicities include:

  • Hematological Toxicity : Neutropenia (low neutrophil count) and thrombocytopenia (low platelet count) are common adverse events.[1][8] These occur because the released payload affects rapidly dividing hematopoietic cells in the bone marrow.[1][9]

  • Hepatotoxicity : Elevated liver enzymes are a known side effect, potentially caused by non-specific ADC uptake by hepatocytes or accumulation of the hydrophobic payload in the liver.[1][10]

  • Peripheral Neuropathy : This toxicity is associated with microtubule inhibitors like maytansinoids and is likely caused by the non-specific uptake of the ADC or free payload by peripheral neurons.[3][10]

  • Ocular Toxicity : Side effects such as blurred vision, dry eyes, and keratitis have been reported, possibly due to low-level target antigen expression in ocular tissues or accumulation of the payload.[3]

Q3: How does linker choice impact the off-target toxicity of a this compound ADC?

The linker is a critical component that controls the release of the payload and significantly influences the ADC's therapeutic index.[11]

  • Cleavable Linkers : These linkers (e.g., disulfide or peptide-based) are designed to be cleaved in the tumor microenvironment or inside the cell. While they can produce a powerful bystander effect, which enhances efficacy, they can also be less stable in circulation.[1][12] Premature cleavage in the plasma leads to systemic release of this compound, increasing off-target toxicity.[][3][9]

  • Non-cleavable Linkers : These linkers (e.g., SMCC) are more stable in plasma and only release the payload after the entire ADC is internalized and the antibody is degraded in the lysosome.[1][11] This generally leads to a more favorable tolerability profile and reduced off-target toxicity.[1] However, the resulting charged metabolites have low membrane permeability, which limits the bystander effect and can reduce overall efficacy against heterogeneous tumors.[1]

Therefore, the key is to balance linker stability in circulation with efficient cleavage at the tumor site.[]

Troubleshooting Guides

Problem 1: My this compound ADC shows high cytotoxicity against antigen-negative cells in vitro.

This suggests non-specific uptake or premature payload release. Here are potential causes and troubleshooting steps:

Potential Cause Troubleshooting Strategy
Payload Hydrophobicity The inherent hydrophobicity of this compound can cause ADC aggregation and non-specific binding to cells.[5][6][13] Solution: Introduce a hydrophilic moiety, such as polyethylene glycol (PEG), into the linker to improve solubility and reduce non-specific uptake.[14]
Linker Instability The linker may be prematurely cleaved in the culture medium, releasing free this compound that diffuses into all cells. Solution: Perform a linker stability assay in plasma or culture medium (see Protocol 2). If instability is confirmed, re-engineer the ADC with a more stable linker, such as a non-cleavable linker or a sterically hindered cleavable linker.[9]
Non-Specific Endocytosis The antibody itself may be taken up non-specifically by certain cell types. Solution: Test the "naked" unconjugated antibody in the same assay to quantify its baseline uptake. Consider engineering the antibody's Fc region to reduce non-specific interactions.

Diagram: Workflow to Diagnose High In Vitro Off-Target Cytotoxicity

cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High cytotoxicity in Antigen-Negative Cells check_aggregation 1. Assess ADC Aggregation (e.g., SEC-MALS) start->check_aggregation check_stability 2. Test Linker Stability (See Protocol 2) check_aggregation->check_stability No Aggregation hydrophilic_linker Modify with Hydrophilic Linker (e.g., PEG) check_aggregation->hydrophilic_linker Aggregation Detected check_naked_ab 3. Evaluate Naked Antibody Uptake check_stability->check_naked_ab Linker Stable stable_linker Re-engineer with More Stable Linker check_stability->stable_linker Instability Confirmed fc_engineer Fc Region Engineering check_naked_ab->fc_engineer High Uptake Observed

Caption: Workflow for troubleshooting non-specific in vitro cytotoxicity.

Problem 2: My this compound ADC is highly effective in vitro but shows an unacceptably narrow therapeutic index (high toxicity) in animal models.

A narrow therapeutic index (TI) in vivo despite in vitro success points to issues with systemic exposure, biodistribution, or on-target, off-tumor effects.[15][16]

Potential Cause Troubleshooting Strategy
Poor Pharmacokinetics (PK) Hydrophobic ADCs are often cleared more rapidly from circulation, reducing tumor accumulation and increasing exposure to clearance organs like the liver.[6] Solution: Evaluate ADC PK. If clearance is rapid, consider using hydrophilic linkers to improve the PK profile.[5]
On-Target, Off-Tumor Toxicity The target antigen is expressed on vital healthy tissues, leading to ADC-mediated damage.[1] Solution 1: Reduce the binding affinity of the antibody. A lower affinity ADC may still saturate high-antigen tumors while reducing uptake by normal tissues with low antigen expression, thereby improving the TI.[15] Solution 2: Co-administer a dose of the unconjugated "naked" antibody. This can saturate the target on normal tissues, allowing more of the ADC to reach the tumor.[15][17]
Dose and Schedule A high Cmax (peak plasma concentration) can drive toxicity.[16][18] Solution: Optimize the dosing regimen. Dose fractionation (e.g., more frequent, smaller doses) or applying a bodyweight dose cap can reduce peak exposure and improve tolerability while maintaining efficacy.[16][18][19]
Systemic Payload Release Even with a relatively stable linker, a small percentage of payload release over time can lead to cumulative systemic toxicity.[4] Solution: Implement an "inverse targeting" strategy by co-administering a payload-binding antibody fragment (PBSE) that "soaks up" any prematurely released this compound in the circulation, preventing it from entering healthy cells.[4]

Diagram: Strategies to Widen the Therapeutic Index

cluster_antibody Antibody Engineering cluster_conjugate Conjugate Design cluster_dosing Dosing Strategy center Improve Therapeutic Index affinity Lower Binding Affinity center->affinity fc_silent Introduce Fc-silent Mutations center->fc_silent hydrophilic Use Hydrophilic Linkers center->hydrophilic stable Increase Linker Stability center->stable fractionate Dose Fractionation center->fractionate co_dose Co-dose Naked Antibody center->co_dose inverse Inverse Targeting (PBSE) center->inverse

Caption: Key strategies for improving the therapeutic index of ADCs.

Data Summary Tables

Table 1: Comparison of Linker Technologies on ADC Properties
Linker TypePrimary AdvantagePrimary DisadvantageImpact on Off-Target ToxicityExample
Non-Cleavable (e.g., SMCC) High plasma stability.[1][11]Limited bystander effect; requires full antibody catabolism.[1]Lower risk of systemic toxicity from premature payload release.[1]Trastuzumab Emtansine (T-DM1)
Cleavable (Disulfide, e.g., SPP) Potent bystander killing of nearby antigen-negative cells.[1][12]Can be less stable in plasma, leading to premature payload release.[1]Higher potential for systemic toxicity if linker is unstable.[1][9]Anetumab this compound
Cleavable (Peptide) Tunable cleavage sensitivity.Potential for premature cleavage by circulating proteases.Variable; depends on peptide sequence stability.Brentuximab Vedotin (vc-linker)
Table 2: Quantitative Impact of Mitigation Strategies on Maytansinoid ADCs
StrategyExperimental ModelKey FindingQuantitative ImpactReference
Inverse Targeting In vitro cytotoxicityCo-incubation of DM4 with an anti-maytansinoid sdAb (PBSE) "rescued" cells from toxicity.Shifted the IC50 of free DM4 up to 250-fold.[4]
Hydrophilic Linker (PEG) In vitro cytotoxicity on MDR1-expressing cellsA PEG-linked DM1 conjugate was more potent against MDR1+ cells than an SMCC-linked conjugate.6 to 8-fold enhanced cytotoxicity in the presence of an MDR1 inhibitor.[14]
Reduced Affinity In vivo tumor models (MET-ADC)A lower-affinity ADC showed maintained efficacy with significantly improved tolerability.Therapeutic Index was at least 3 times greater for the low-affinity ADC vs. the high-affinity ADC.[15]
Dose Fractionation Clinical Trial (Gemtuzumab Ozogamicin)A fractionated dosing regimen reduced severe adverse events compared to a single high dose.Reduced hepatotoxicity and veno-occlusive disease, leading to re-approval.[18]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on both antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Ravatansine ADC and unconjugated antibody control

  • 96-well clear-bottom cell culture plates

  • CellTiter 96® AQueous One Solution Reagent (MTS) or similar

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • ADC Dilution: Prepare a serial dilution series of the this compound ADC and the unconjugated antibody in complete medium. Include a "no treatment" control.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted ADC or control antibody to the appropriate wells.

  • Incubation: Incubate the plates for a period relevant to the ADC's mechanism (e.g., 72-120 hours) at 37°C, 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the "no treatment" control. Plot the viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Plasma Linker Stability Assay

This protocol assesses the stability of the ADC linker by measuring the amount of intact ADC remaining after incubation in plasma.

Materials:

  • Ravatansine ADC

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS)

  • Size-Exclusion Chromatography (SEC-HPLC) system

  • Hydrophobic Interaction Chromatography (HIC-HPLC) system

Methodology:

  • Incubation: Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in plasma. As a control, dilute the ADC in PBS.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to stop any reaction.

  • Sample Preparation: Thaw the samples and purify the ADC from plasma proteins if necessary (e.g., using Protein A affinity chromatography).

  • Analysis by HIC-HPLC: Analyze the samples using HIC-HPLC. This method can separate ADC species based on their drug-to-antibody ratio (DAR). Premature drug release will lead to a decrease in the average DAR over time.

  • Analysis by SEC-HPLC: Analyze samples to assess for ADC aggregation or fragmentation over the time course.

  • Data Analysis: Quantify the peak areas corresponding to the intact ADC (or different DAR species) at each time point. Plot the percentage of intact ADC remaining versus time to determine the stability profile and half-life of the conjugate in plasma.

Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol is designed to determine the highest dose of the this compound ADC that can be administered to animals (e.g., mice or rats) without causing unacceptable toxicity.

Materials:

  • Healthy, immunocompromised or tumor-bearing mice/rats

  • Ravatansine ADC formulated in a sterile vehicle (e.g., PBS)

  • Dosing syringes and needles

  • Animal scale

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to dose groups (e.g., 5 animals per group). Include a vehicle control group and at least 3-5 escalating dose levels of the ADC. Doses should be selected based on in vitro potency and data from similar ADCs.

  • Dosing: Administer the ADC via the intended clinical route (typically intravenous injection). Administer according to the planned schedule (e.g., once, or once every week for 3 weeks).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and activity.

  • Body Weight Measurement: Record the body weight of each animal at least three times per week. A body weight loss of >20% is often a key indicator of severe toxicity and a humane endpoint.

  • Study Endpoints: The study typically lasts 21-28 days. At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical or pathological findings.

References

Addressing inconsistent results in Ravtansine ADC cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Ravtansine (or other maytansinoid-based) Antibody-Drug Conjugate (ADC) cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its corresponding ADC work?

Ravatansine is a potent cytotoxic agent, a derivative of maytansine, that inhibits cell division by disrupting microtubule dynamics.[1][2] In an ADC format, a monoclonal antibody designed to target a specific antigen on the surface of cancer cells is linked to this compound (often referred to as DM4 as the payload).[1][2] Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the this compound payload is released, leading to cell cycle arrest and apoptosis (cell death).[1][2]

Q2: We are observing significant variability in our IC50 values for the same this compound ADC across different experiments. What are the potential causes?

Inconsistent IC50 values can stem from several sources. Key factors to consider include:

  • Cell Line Integrity: Ensure your cell lines are authenticated and free from mycoplasma contamination. Misidentified or contaminated cell lines can lead to drastic changes in experimental outcomes.

  • Assay Conditions: Factors such as cell seeding density, incubation times, and even the specific type of microplate used can introduce variability. "Edge effects" in microplates, where wells on the perimeter behave differently due to evaporation, are a common issue.

  • Reagent Variability: Lot-to-lot variation in ADCs, cell culture media, serum, and assay reagents can all contribute to inconsistent results. It is crucial to qualify new lots of critical reagents.

  • ADC Characteristics: The stability of the linker connecting the antibody to the this compound payload is critical. Premature cleavage of the linker can lead to off-target toxicity and variable results. The drug-to-antibody ratio (DAR) can also influence ADC potency and pharmacokinetics.[3][4]

Q3: Our this compound ADC shows high potency in some cell lines but is much less effective in others, even though they all express the target antigen. What could be the reason for this discrepancy?

This phenomenon is often due to acquired or intrinsic resistance mechanisms within the cancer cells. For maytansinoid-based ADCs like those containing this compound, common resistance mechanisms include:

  • Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCC1 (MRP1).[1][5] These transporters can actively pump the this compound payload out of the cell before it can exert its cytotoxic effect.

  • Alterations in the Target Antigen: A decrease in the expression of the target antigen on the cell surface can reduce the amount of ADC that is internalized, leading to decreased efficacy.

  • Impaired ADC Internalization or Processing: Even if the ADC binds to the target antigen, defects in the cellular machinery responsible for internalization and trafficking to the lysosome can prevent the release of the this compound payload.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells or Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique.
Edge Effects To minimize evaporation from outer wells, do not use the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. Using specialized low-evaporation lids or sealing tapes can also help.[5]
Lot-to-Lot Reagent Variability Qualify new lots of ADCs, media, serum, and assay reagents against a previously validated lot. If significant differences are observed, adjust protocols accordingly or obtain a new lot.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma using PCR-based or enzymatic methods. If contamination is detected, discard the culture and start with a fresh, authenticated stock.[1][6][7]
Cell Line Misidentification Authenticate your cell lines using Short Tandem Repeat (STR) analysis to confirm their identity.[1][6][7]
Issue 2: this compound ADC Shows Lower Than Expected Potency
Potential Cause Troubleshooting Steps
Development of Drug Resistance Investigate the expression of ABC transporters like ABCB1 and ABCC1 in your target cells using Western blot or qPCR. Consider co-incubation with an inhibitor of these transporters to see if potency is restored.
Low Target Antigen Expression Quantify the level of target antigen expression on your cell lines using flow cytometry. Potency of the ADC often correlates with antigen density.
Inefficient ADC Internalization Perform an ADC internalization assay using a fluorescently labeled ADC and flow cytometry or high-content imaging to confirm that the ADC is being taken up by the cells.
Linker Instability Assess the stability of your ADC's linker in relevant biological matrices (e.g., serum) to ensure that the payload is not being prematurely released.
Incorrect Drug-to-Antibody Ratio (DAR) A low DAR can result in reduced potency. Confirm the DAR of your ADC batch using techniques like mass spectrometry.[3]

Quantitative Data Summary

The following table provides a representative example of how the expression of the ABCB1 (MDR1) transporter can significantly impact the cytotoxicity of maytansinoid-based compounds. The data is adapted from a study investigating maytansinoid resistance.

Cell LineABCB1 (MDR1) ExpressionCompoundIC50 (nM)Fold Resistance
COLO 205NegativeMaytansine0.08 ± 0.01-
COLO 205MDRPositiveMaytansine0.6 ± 0.17.5
COLO 205NegativeDM1SMe0.05-
COLO 205MDRPositiveDM1SMe0.428.4
HCT-15PositiveMaytansine0.4 ± 0.2-
HCT-15 + Cyclosporin A*PositiveMaytansine0.05 ± 0.038-fold sensitization

*Cyclosporin A is an inhibitor of ABCB1. Data is presented as mean ± SEM where applicable. This table illustrates how overexpression of a drug efflux pump leads to a higher IC50 value (increased resistance) and how this resistance can be reversed by an inhibitor.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Target cells in culture

  • This compound ADC and control articles

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in the appropriate culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in culture medium.

    • Add 100 µL of the diluted ADC to the appropriate wells. Include wells with untreated cells as a negative control and a positive control for maximal cell death (e.g., a high concentration of a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 72-120 hours).

  • Assay:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.

Western Blot for ABC Transporter Expression

This protocol is for detecting the expression levels of ABC transporters like ABCB1 in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the ABC transporter of interest (e.g., anti-ABCB1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cell pellets with cold PBS and lyse in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to compare the expression levels of the ABC transporter between different cell lines.

Flow Cytometry-Based ADC Internalization Assay

This protocol is for quantifying the internalization of a fluorescently labeled ADC.

Materials:

  • Fluorescently labeled this compound ADC

  • Target cells

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.

  • ADC Incubation:

    • Add the fluorescently labeled ADC to the cell suspension at the desired concentration.

    • Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. Include a control incubated at 4°C, where internalization is inhibited.

  • Quenching of Surface Fluorescence (Optional):

    • To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue) to the samples just before analysis.

  • Flow Cytometry Analysis:

    • Wash the cells with cold FACS buffer.

    • Resuspend the cells in FACS buffer and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • An increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates ADC internalization.

Visualizations

cluster_0 ADC Action & Resistance ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Reduced_Antigen Decreased Target Antigen Expression ADC->Reduced_Antigen Resistance: Reduced Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Ravatansine (DM4) Release Lysosome->Payload_Release 4. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Cytotoxic Action Efflux_Pump ABC Transporter (e.g., ABCB1) Payload_Release->Efflux_Pump Resistance: Payload Efflux Cell_Death Apoptosis Microtubule_Disruption->Cell_Death

Figure 1. Mechanism of action of a this compound ADC and key resistance pathways.

cluster_1 Troubleshooting Workflow Start Inconsistent Cytotoxicity Results Check_Cells Verify Cell Line: - Authentication (STR) - Mycoplasma Test Start->Check_Cells Check_Assay Review Assay Parameters: - Seeding Density - Edge Effects - Incubation Time Start->Check_Assay Check_Reagents Examine Reagents: - ADC Lot-to-Lot Variability - Reagent Expiration - Linker Stability Start->Check_Reagents Investigate_Resistance Investigate Resistance: - ABC Transporter Expression - Target Antigen Levels - ADC Internalization Check_Cells->Investigate_Resistance Resolved Consistent Results Check_Assay->Resolved Check_Reagents->Resolved Investigate_Resistance->Resolved

Figure 2. A logical workflow for troubleshooting inconsistent this compound ADC cytotoxicity assay results.

cluster_2 Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (18-24h) Seed->Incubate1 Treat Add Serial Dilutions of this compound ADC Incubate1->Treat Incubate2 Incubate (72-120h) Treat->Incubate2 Add_Reagent Add CellTiter-Glo® Reagent Incubate2->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3. A simplified experimental workflow for a luminescent-based cytotoxicity assay.

References

Technical Support Center: Scaling Up Production of Ravtansine ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Ravtansine-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound ADCs?

Scaling up the production of this compound ADCs presents several significant challenges stemming from their complex structure, which combines a monoclonal antibody with a potent cytotoxic payload.[1][2] Key difficulties include:

  • Maintaining Consistency: Ensuring batch-to-batch consistency in Drug-to-Antibody Ratio (DAR), purity, and stability is a primary hurdle. Processes that are effective at the lab scale may not yield the same results at a larger scale due to variations in equipment, mixing dynamics, and reaction kinetics.[3]

  • Aggregation: this compound payloads, such as DM1 and DM4, are hydrophobic, which increases the propensity for the ADC to aggregate.[4] Aggregation can reduce therapeutic efficacy and potentially increase immunogenicity.[5]

  • Purification: The purification process is complex, requiring the removal of unreacted antibody, free this compound-linker, residual solvents, and aggregates from the final product.[6]

  • Handling and Containment: The high cytotoxicity of this compound necessitates strict containment protocols and specialized manufacturing facilities to ensure operator safety.[4]

  • Analytical Characterization: The heterogeneity of the final ADC product, with a mixture of species having different DARs, requires a suite of sophisticated analytical techniques for accurate characterization.[7]

Q2: How does the hydrophobicity of this compound impact the manufacturing process?

The hydrophobic nature of maytansinoid payloads like this compound significantly complicates the manufacturing process. This hydrophobicity can lead to:

  • Increased Aggregation: Hydrophobic interactions between ADC molecules are a primary driver of aggregation.[4] This is often exacerbated by the conjugation process itself, which can expose hydrophobic regions of the antibody.

  • Solubility Issues: The use of organic co-solvents is often necessary to solubilize the hydrophobic payload-linker for the conjugation reaction. However, these solvents can destabilize the antibody, leading to denaturation and aggregation.[4]

  • Purification Challenges: The hydrophobicity of the ADC can lead to non-specific binding during chromatography, making purification more difficult and potentially lowering yields.

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for maytansinoid ADCs, and why is it important?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that directly impacts the efficacy and safety of an ADC.[1] For maytansinoid ADCs, an optimal DAR is typically sought to maximize the therapeutic window. For example, the approved ADC, Trastuzumab emtansine (T-DM1), has an average DAR of approximately 3.5.[8] An inconsistent DAR can lead to:

  • Low DAR: Reduced potency and efficacy.

  • High DAR: Increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[1]

Troubleshooting Guide

Bioconjugation

Q: We are observing inconsistent DAR values between batches. What are the likely causes and how can we troubleshoot this?

A: Inconsistent DAR is a common challenge during scale-up. The primary factors influencing DAR are related to the control of the conjugation reaction parameters.

Potential Causes:

  • pH and Temperature Fluctuations: The pH of the reaction buffer and the reaction temperature can significantly impact the rate and efficiency of the conjugation reaction.

  • Inaccurate Reagent Concentrations: Errors in determining the concentration of the antibody, linker, or reducing agent can lead to variability in the molar ratios of the reactants.

  • Inefficient Mixing: At larger scales, ensuring homogenous mixing of the reactants is more challenging and can lead to localized areas of high or low reagent concentration, resulting in a heterogeneous product.[4]

  • Variability in Raw Materials: Batch-to-batch variability in the quality of the antibody or linker-payload can affect conjugation efficiency.

Troubleshooting Steps:

  • Process Parameter Control: Implement strict controls for pH, temperature, and reaction time. Use a design of experiments (DoE) approach to identify critical process parameters and their acceptable ranges.[9]

  • Accurate Concentration Measurement: Use reliable methods, such as UV-Vis spectroscopy, to accurately determine the concentrations of all reactants before initiating the conjugation.

  • Optimize Mixing: Evaluate and optimize the mixing parameters (e.g., impeller speed, type) for your larger-scale reaction vessel to ensure homogeneity.

  • Raw Material Qualification: Implement rigorous quality control testing for all incoming raw materials to ensure consistency.

DOT Script for Troubleshooting Inconsistent DAR:

G Inconsistent_DAR Inconsistent DAR Observed Check_pH_Temp Verify pH and Temperature Control Inconsistent_DAR->Check_pH_Temp Check_Reagents Confirm Reagent Concentrations Inconsistent_DAR->Check_Reagents Check_Mixing Evaluate Mixing Efficiency Inconsistent_DAR->Check_Mixing Check_Materials Assess Raw Material Consistency Inconsistent_DAR->Check_Materials Optimize_Parameters Optimize Process Parameters (DoE) Check_pH_Temp->Optimize_Parameters Deviation Found Calibrate_Instruments Calibrate Measurement Instruments Check_Reagents->Calibrate_Instruments Error Confirmed Scale_Down_Study Conduct Scale-Down Mixing Study Check_Mixing->Scale_Down_Study Inefficiency Suspected Implement_QC Implement Stricter Raw Material QC Check_Materials->Implement_QC Variability Detected

Caption: Troubleshooting workflow for inconsistent DAR.

Purification

Q: We are struggling to remove residual free this compound-linker from our ADC product. What purification strategies are most effective?

A: Removing the highly cytotoxic free payload is critical for the safety of the ADC. Tangential Flow Filtration (TFF) is a widely used and effective method for this purpose.

Recommended Strategy: Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size.[10] It is particularly well-suited for removing small molecules like the free this compound-linker from the much larger ADC.

Key TFF Parameters to Optimize:

  • Membrane Cut-off: Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the ADC (e.g., 30 kDa for a ~150 kDa ADC) to ensure retention of the ADC while allowing the free drug to pass through.

  • Transmembrane Pressure (TMP): Optimize the TMP to maximize the flux of the free drug through the membrane without causing excessive fouling or shear stress on the ADC.

  • Diafiltration Volumes: Perform multiple diafiltration volumes (buffer exchanges) to reduce the concentration of the free drug to the desired level. Typically, 5-10 diavolumes are required.

Q: We are observing an increase in aggregate levels after purification. What could be the cause and how can we mitigate this?

A: Increased aggregation post-purification can be caused by the purification process itself or by the formulation conditions.

Potential Causes:

  • Shear Stress: High shear forces during TFF or pumping can induce protein unfolding and aggregation.

  • Buffer Conditions: The pH and ionic strength of the purification and final formulation buffers can impact ADC stability.

  • Hydrophobic Interactions with Chromatography Media: If using chromatography, hydrophobic interactions between the ADC and the stationary phase can promote aggregation.

Mitigation Strategies:

  • Optimize TFF Parameters: Minimize shear stress by optimizing pump speed and TMP.

  • Buffer Optimization: Screen different buffer compositions (pH, excipients) to find conditions that minimize aggregation. Surfactants like polysorbate 20 or 80 can be included to reduce interfacial stress.[11]

  • Chromatography Method Development: If using chromatography, carefully select the resin and optimize the mobile phase to minimize strong hydrophobic interactions. Size Exclusion Chromatography (SEC) is a good polishing step to remove existing aggregates.[12]

Stability and Formulation

Q: Our formulated this compound ADC shows poor stability with increasing aggregation over time, even during frozen storage. What formulation strategies can improve stability?

A: The stability of this compound ADCs is a significant challenge due to the hydrophobic payload. A well-designed formulation is crucial for long-term stability.

Formulation Strategies:

  • pH and Buffer Selection: The pH of the formulation is critical. A pH range of 5.0-6.5 is often optimal for ADC stability. Screen various buffer systems (e.g., citrate, histidine, acetate) to find the most stabilizing conditions.

  • Excipient Screening:

    • Surfactants: Include surfactants like polysorbate 20 or polysorbate 80 to minimize aggregation caused by interfacial stress.[11]

    • Sugars/Polyols: Sugars such as sucrose or trehalose can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.

    • Amino Acids: Arginine and glycine can be used as stabilizers to reduce aggregation.

  • Lyophilization: For many ADCs, lyophilization (freeze-drying) is necessary to achieve long-term stability, especially for liquid-unstable formulations.[13]

Quantitative Data

Table 1: Representative Drug-to-Antibody Ratios (DARs) for Maytansinoid ADCs

ADCAverage DARAnalytical MethodReference
Trastuzumab emtansine (T-DM1)~3.5Spectrophotometry[8]
Brentuximab vedotin~3.7HIC[1]
DM1-ADC (Lysine-conjugated)3.15 - 4.51Not specified[14]

Table 2: Example of Purification Performance

Purification StepParameterResultReference
Gram-scale ADC preparation followed by TFFYield98%[15]

Experimental Protocols

Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for analyzing the DAR of a this compound ADC using HIC.

  • System Preparation:

    • Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.[16]

    • Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with mobile phase A.

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i))

Protocol 2: Purification of this compound ADC using Tangential Flow Filtration (TFF)

This protocol outlines a general procedure for removing free this compound-linker and buffer exchange using TFF.

  • System and Membrane Preparation:

    • Select a TFF system and a regenerated cellulose or polyethersulfone (PES) membrane with a suitable MWCO (e.g., 30 kDa).

    • Sanitize and equilibrate the system and membrane with the diafiltration buffer.

  • Sample Loading:

    • Load the crude conjugation reaction mixture into the TFF reservoir.

  • Concentration and Diafiltration:

    • Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL).

    • Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Continue for 5-10 diavolumes.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the ADC to the final target concentration.

    • Recover the purified ADC from the system.

  • Analysis:

    • Analyze the purified ADC for purity, aggregation (by SEC), and residual free drug (by RP-HPLC).

Visualizations

DOT Script for this compound ADC Manufacturing Workflow:

G mAb_Production Monoclonal Antibody Production Conjugation Bioconjugation mAb_Production->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification (TFF/Chromatography) Conjugation->Purification Formulation Formulation & Fill/Finish Purification->Formulation Final_Product Final ADC Product Formulation->Final_Product

Caption: High-level workflow for this compound ADC production.

References

Technical Support Center: Overcoming Premature Linker Cleavage of Ravtansine ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address premature linker cleavage of Ravtansine-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of premature linker cleavage in this compound ADCs?

A1: Premature linker cleavage in this compound ADCs, which often utilize disulfide or other cleavable linkers, can be attributed to several factors:

  • Linker Chemistry: The inherent stability of the linker is a primary factor. Disulfide linkers, for instance, can be susceptible to reduction by circulating thiols like glutathione, leading to off-target drug release.[1][2]

  • Conjugation Site: The specific amino acid residue on the antibody where the linker-drug is attached can influence linker stability due to local steric and electronic effects.[3][4]

  • Hydrophobicity: Increased hydrophobicity of the ADC, often a consequence of the payload and linker, can lead to aggregation and altered pharmacokinetic properties, potentially exposing the linker to cleavage-prone environments.[3][5][6]

  • Plasma Enzymes: Certain linkers may be susceptible to cleavage by plasma enzymes, such as esterases, leading to premature payload release.[7]

  • Formulation and Storage Conditions: Inappropriate buffer conditions (pH, salt concentration) and storage at suboptimal temperatures can contribute to linker instability and ADC aggregation.[5][8]

Q2: How does premature linker cleavage impact the efficacy and safety of a this compound ADC?

A2: Premature linker cleavage has significant negative consequences:

  • Reduced Efficacy: If the cytotoxic this compound payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy is diminished as the concentration of the active drug at the tumor site is reduced.[1][9]

  • Increased Systemic Toxicity: The off-target release of the potent this compound payload into systemic circulation can lead to toxicity in healthy tissues and organs, resulting in a narrowed therapeutic window and potentially severe side effects.[9][10][11]

  • Altered Pharmacokinetics: Premature cleavage changes the molecular properties of the ADC, leading to faster clearance from circulation and reduced tumor accumulation.[1][10]

Q3: What are the key analytical techniques to detect and quantify premature linker cleavage?

A3: Several analytical methods are crucial for assessing ADC stability:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the drug-to-antibody ratio (DAR) and to monitor changes in the distribution of different drug-loaded species over time, which can indicate linker cleavage.[12][13][14]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify the free this compound payload from the intact ADC, providing a direct measure of linker cleavage.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying the cleaved payload and various ADC fragments, offering detailed insights into the cleavage mechanism.[11][17][18][19]

  • Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates, which can be an indicator of ADC instability and can indirectly point to issues with the linker-payload.[20]

Troubleshooting Guides

Issue 1: High Levels of Free this compound Detected in Plasma Stability Assays

Symptoms:

  • Significant decrease in average Drug-to-Antibody Ratio (DAR) over time in plasma incubation.

  • High concentration of free this compound payload detected by RP-HPLC or LC-MS.

  • Unexpected in vivo toxicity in animal models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Linker Instability in Plasma 1. Assess Linker Chemistry: Evaluate the intrinsic stability of the disulfide or other cleavable linker. Consider linkers with increased steric hindrance around the cleavable bond to reduce susceptibility to plasma reductants.[2] 2. Modify Linker Design: Introduce hydrophilic spacers (e.g., PEG) into the linker to shield the cleavable site and improve plasma stability.
Enzymatic Cleavage 1. Identify Susceptible Moieties: Analyze the linker structure for motifs known to be substrates for plasma enzymes (e.g., ester bonds). 2. Redesign Linker: Replace enzymatically labile bonds with more stable alternatives.
Inappropriate Conjugation Site 1. Site-Specific Conjugation: If using stochastic conjugation, consider moving to a site-specific conjugation strategy to attach the linker-drug to a more stable and shielded location on the antibody.[3] 2. Evaluate Different Sites: If using site-specific conjugation, experiment with different conjugation sites to identify the one that offers the best linker stability.[4]
Issue 2: ADC Aggregation Observed During Conjugation or Storage

Symptoms:

  • Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).

  • Precipitation or visible particulates in the ADC solution.

  • Inconsistent results in cell-based potency assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Hydrophobicity 1. Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., PEG) to decrease the overall hydrophobicity of the ADC. 2. Optimize DAR: A lower drug-to-antibody ratio can reduce hydrophobicity-driven aggregation. Evaluate the trade-off between DAR and aggregation.[10]
Unfavorable Buffer Conditions 1. pH Optimization: Screen different pH values for the conjugation and storage buffers to find the optimal pH that minimizes aggregation. Avoid the isoelectric point of the antibody.[4][5] 2. Excipient Screening: Evaluate the effect of different stabilizing excipients (e.g., polysorbates, sugars) in the formulation.
Conjugation Process 1. Immobilization: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[4][5] 2. Solvent Concentration: Minimize the concentration of organic co-solvents used to dissolve the linker-payload during the conjugation reaction.
Storage and Handling 1. Temperature Control: Store the ADC at the recommended temperature and avoid freeze-thaw cycles.[10] 2. Light Protection: Protect the ADC from light, especially if the payload or linker is photosensitive.[20]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of a this compound ADC in plasma by monitoring the change in average DAR and the release of free payload over time.

Materials:

  • This compound ADC

  • Human, mouse, or rat plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

  • HIC-HPLC system

Procedure:

  • Thaw plasma at 37°C and centrifuge to remove any precipitates.

  • Spike the this compound ADC into the plasma at a final concentration of 100-200 µg/mL. Prepare a control sample by spiking the ADC into PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours), collect aliquots from the plasma and control samples.

  • To analyze the average DAR, isolate the ADC from the plasma using immunoaffinity capture beads. Elute the ADC and analyze by HIC-HPLC or LC-MS.[21]

  • To quantify free this compound, precipitate the plasma proteins from a separate aliquot using a solvent crash (e.g., with acetonitrile). Centrifuge and analyze the supernatant by LC-MS.[9]

  • Calculate the percentage of intact ADC and the concentration of released payload at each time point.

Protocol: Lysosomal Catabolism Assay

Objective: To evaluate the release of the this compound payload from the ADC in a simulated lysosomal environment.

Materials:

  • This compound ADC

  • Commercially available human liver lysosomal fraction or cell lysates

  • Cathepsin B (if the linker is cathepsin-cleavable)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0) with a reducing agent like DTT for disulfide linkers

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Prepare the lysosomal fraction or cell lysate according to the manufacturer's instructions.

  • Incubate the this compound ADC with the lysosomal fraction in the appropriate assay buffer at 37°C.

  • For linkers requiring specific enzymatic cleavage (e.g., peptide linkers), ensure the presence of the relevant enzyme (e.g., Cathepsin B).

  • At various time points, stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Analyze the samples by LC-MS to identify and quantify the released this compound payload and any metabolic byproducts.[1]

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis & Optimization synthesis This compound ADC Synthesis purification Purification synthesis->purification characterization Initial Characterization (DAR, Aggregation) purification->characterization plasma_stability Plasma Stability Assay characterization->plasma_stability lysosomal_assay Lysosomal Catabolism Assay characterization->lysosomal_assay data_analysis Analyze DAR, Free Payload, Aggregation plasma_stability->data_analysis lysosomal_assay->data_analysis optimization Linker/Conjugation Optimization data_analysis->optimization If unstable optimization->synthesis

Caption: Experimental workflow for assessing this compound ADC stability.

troubleshooting_flowchart decision decision start Premature Cleavage Observed check_linker Evaluate Linker Chemistry start->check_linker stable_linker Is linker inherently stable? check_linker->stable_linker modify_linker Redesign Linker (e.g., add steric hindrance) stable_linker->modify_linker No check_conjugation Assess Conjugation Site stable_linker->check_conjugation Yes retest Re-synthesize and Test Stability modify_linker->retest optimal_site Is conjugation site optimal? check_conjugation->optimal_site change_site Change Conjugation Site (Site-Specific) optimal_site->change_site No check_hydrophobicity Analyze ADC Hydrophobicity optimal_site->check_hydrophobicity Yes change_site->retest low_hydrophobicity Is hydrophobicity low? check_hydrophobicity->low_hydrophobicity add_hydrophilic_spacer Incorporate Hydrophilic Spacer (e.g., PEG) low_hydrophobicity->add_hydrophilic_spacer No end Stable ADC Achieved low_hydrophobicity->end Yes add_hydrophilic_spacer->retest retest->start

Caption: Logical flowchart for troubleshooting premature linker cleavage.

References

Technical Support Center: Mitigating Ocular Toxicities of Ravtansine ADCs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the ocular toxicities of Ravtansine (DM4)-containing antibody-drug conjugates (ADCs) in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ocular toxicity associated with this compound ADCs?

A1: The primary mechanism is considered an "off-target" effect. The this compound payload is thought to be internalized by corneal epithelial cells through a process called macropinocytosis, which is a form of non-specific endocytosis.[1][2][3][4][5] This uptake is independent of the ADC's target antigen, as these antigens are often not expressed on corneal cells.[1][6] Once inside the corneal cells, the cytotoxic payload leads to cell death, resulting in corneal microcysts, blurred vision, and other ocular adverse events.[6]

Q2: What are the common preclinical models used to study this compound ADC-induced ocular toxicity?

A2: The most common preclinical models are in vitro human corneal epithelial cell (HCEC) cultures and in vivo rabbit models.[1][3][7] HCECs are used to study the cellular mechanisms of toxicity and to screen potential mitigation strategies.[1][5][8] Rabbits are a preferred in vivo model because their eye anatomy and physiology are similar to humans, and they have been shown to develop comparable ocular toxicities, such as corneal microcystic-like epithelial changes (MECs).[7]

Q3: What are the key mitigation strategies being explored in preclinical studies?

A3: Key preclinical mitigation strategies focus on reducing the uptake of the ADC into corneal cells and managing the subsequent inflammation. These include:

  • Prophylactic Corticosteroid Eye Drops: To reduce inflammation.

  • Vasoconstrictor Eye Drops (e.g., Brimonidine): To decrease blood flow to the limbal vessels, thereby reducing the amount of ADC reaching the cornea.

  • Cooling Eye Masks: Similar to vasoconstrictor drops, these aim to reduce local blood flow.

  • Inhibition of Macropinocytosis: Using small molecule inhibitors to block the primary route of ADC entry into corneal cells.[1][4][5][8]

  • ADC Engineering: Modifying the ADC to reduce its propensity for macropinocytosis.[1][2][4]

Q4: Are there any quantitative data from preclinical studies on the effectiveness of these mitigation strategies?

A4: Yes, preclinical studies have provided quantitative data on the efficacy of some of these strategies. For example, studies have shown a significant reduction in ADC uptake by HCECs in vitro with the use of macropinocytosis inhibitors.[1][8] Additionally, modifications to the ADC have been shown to delay and reduce the severity of ocular toxicities in rabbits.[1][4] Please refer to the data tables below for a summary of available quantitative data.

Troubleshooting Guides

In Vitro Corneal Epithelial Cell Assays
IssuePossible Cause(s)Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density; uneven drug distribution; edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Pipette carefully to avoid disturbing the cell monolayer. Avoid using the outer wells of the plate or fill them with sterile PBS.
Difficulty in visualizing ADC uptake Low ADC concentration; insufficient incubation time; weak fluorescent signal.Increase the concentration of the fluorescently-labeled ADC. Optimize the incubation time. Use a more sensitive fluorescent dye or a higher-quality imaging system.
Ineffective macropinocytosis inhibition Inhibitor concentration is too low; inhibitor is not stable under experimental conditions; cells are resistant to the inhibitor.Perform a dose-response curve for the inhibitor to determine the optimal concentration. Check the stability of the inhibitor in your cell culture medium. Try a different macropinocytosis inhibitor.
In Vivo Rabbit Ocular Toxicity Studies
IssuePossible Cause(s)Troubleshooting Steps
Inconsistent ocular toxicity findings between animals Variation in ADC administration; differences in animal handling and observation; subjective scoring of ocular findings.Ensure precise and consistent intravenous administration of the ADC. Standardize all animal handling and examination procedures. Use a detailed and validated ocular scoring system and have multiple blinded observers score the findings.
Difficulty in obtaining high-quality corneal histology Improper tissue fixation; artifacts introduced during tissue processing; incorrect staining procedures.Perfuse the animal with fixative before enucleation. Use a fixative appropriate for corneal tissue (e.g., 10% neutral buffered formalin). Follow a standardized and validated protocol for tissue processing and staining.
Mitigation strategy shows no effect Insufficient dose or frequency of the mitigating agent; poor ocular bioavailability of the agent; timing of administration is not optimal.Optimize the dose and administration schedule of the mitigating agent. Consider reformulating the agent to improve its ocular penetration. Evaluate different administration timings relative to ADC dosing.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Mitigation of this compound ADC-Induced Corneal Cell Toxicity
Mitigation StrategyCell LineADCOutcome MeasureResultReference
Macropinocytosis Inhibition (EIPA) Primary HCECsAnti-human IgG-AF488 (surrogate)Reduction in ADC Internalization41% decrease in fluorescence intensity with 100 µM EIPA[8]
ADC Modification (K16D mutation) HCECsAGS-16C3F (mcMMAF payload)IC50 (µg/mL)AGS-16C3F: 0.3; AGS-16C3F(K16D): >10[1][4]
Polymer-based Inhibition (PLL-g-PEG) HCE-T cellsRituximab-mcMMAFIC50 of polymer (% w/v)0.022% - 0.023%[5]
Table 2: In Vivo Mitigation of this compound ADC-Induced Ocular Toxicity in Rabbits
Mitigation StrategyADCDosing RegimenPrimary EndpointResultReference
ADC Modification (K16D mutation) AGS-16C3F (mcMMAF payload)3 mg/kg, weekly for 4 weeksOcular Toxicity Score (Modified Draize)AGS-16C3F(K16D) showed significantly lower and delayed ocular toxicity compared to AGS-16C3F.[1][4]

Experimental Protocols

In Vitro Corneal Epithelial Cell Viability Assay

Objective: To determine the cytotoxicity of a this compound ADC on human corneal epithelial cells.

Materials:

  • Human Corneal Epithelial Cells (HCE-T or primary HCECs)

  • Complete corneal epithelial cell growth medium

  • 96-well cell culture plates

  • Ravatansine ADC and corresponding unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed HCECs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

  • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include a vehicle control.

  • Incubate the plate for 72-120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then read the absorbance or luminescence on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

In Vitro Macropinocytosis Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the uptake of a this compound ADC into corneal epithelial cells.

Materials:

  • Human Corneal Epithelial Cells (HCECs)

  • Fluorescently labeled this compound ADC or a surrogate fluorescently labeled human IgG

  • Macropinocytosis inhibitor (e.g., 5-(N-ethyl-N-isopropyl)amiloride - EIPA)

  • TMR-dextran (70 kDa)

  • Confocal microscope

Procedure:

  • Seed HCECs on glass-bottom dishes suitable for confocal microscopy.

  • Pre-treat the cells with the macropinocytosis inhibitor at various concentrations for 30-60 minutes.[5][8]

  • Add the fluorescently labeled ADC and TMR-dextran (as a marker for macropinocytosis) to the cells and incubate for 30-60 minutes.[8]

  • Wash the cells with cold PBS to remove unbound ADC and dextran.

  • Fix the cells with 4% paraformaldehyde.

  • Image the cells using a confocal microscope, acquiring images for the fluorescently labeled ADC and TMR-dextran.

  • Quantify the fluorescence intensity of the ADC and the number of TMR-dextran positive vesicles per cell using image analysis software.

In Vivo Rabbit Model of Ocular Toxicity

Objective: To evaluate the ocular toxicity of a this compound ADC and the efficacy of a mitigation strategy in rabbits.

Materials:

  • Dutch-Belted rabbits[7]

  • Ravatansine ADC

  • Mitigating agent (e.g., corticosteroid eye drops, vasoconstrictor eye drops)

  • Slit-lamp biomicroscope

  • Fluorescein sodium ophthalmic strips

  • Apparatus for intravenous injection

Procedure:

  • Acclimatize animals and perform a baseline ophthalmic examination, including a slit-lamp examination and fluorescein staining.

  • Divide the animals into treatment groups (e.g., vehicle control, ADC alone, ADC + mitigating agent).

  • Administer the this compound ADC via intravenous injection (e.g., marginal ear vein).

  • Administer the mitigating agent according to the study design (e.g., topical eye drops administered daily).

  • Perform detailed ophthalmic examinations at regular intervals (e.g., daily for the first week, then weekly). Score ocular findings based on a modified Draize scale (see Table 3).[10]

  • At the end of the study, euthanize the animals and collect the eyes for histopathological analysis.

  • Process the corneas for histology and stain with Hematoxylin and Eosin (H&E). Evaluate for epithelial changes, stromal inflammation, and keratocyte loss.[11]

Table 3: Modified Draize Scoring System for Ocular Lesions in Rabbits
Ocular TissueObservationScore
Cornea Opacity: Degree of Density
No ulceration or opacity0
Scattered or diffuse areas of opacity, details of iris clearly visible1
Easily discernible translucent area, details of iris slightly obscured2
Nacreous area, no details of iris visible, size of pupil barely discernible3
Opaque cornea, iris not discernible through the opacity4
Iris Values
Normal0
Folds above normal, congestion, swelling, circumcorneal injection (any or all of these); iris still reacting to light1
No reaction to light, hemorrhage, gross destruction2
Conjunctiva Redness (refers to palpebral and bulbar conjunctivae excluding cornea and iris)
Blood vessels normal0
Some blood vessels definitely injected1
Diffuse, crimson color, individual vessels not easily discernible2
Diffuse beefy red3
Chemosis: Swelling (refers to lids and/or nictitating membranes)
No swelling0
Any swelling above normal1
Obvious swelling with partial eversion of lids2
Swelling with lids about half-closed3
Swelling with lids more than half-closed4

Visualizations

Ocular_Toxicity_Pathway ADC This compound ADC in Circulation Macropinocytosis Macropinocytosis (Non-specific Uptake) ADC->Macropinocytosis Enters via limbal vasculature CornealEpithelium Corneal Epithelial Cell InternalizedADC Internalized ADC CornealEpithelium->InternalizedADC Internalization Macropinocytosis->CornealEpithelium PayloadRelease Payload Release (this compound) InternalizedADC->PayloadRelease CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath OcularToxicity Ocular Toxicity (Microcysts, Blurred Vision) CellDeath->OcularToxicity

Caption: Signaling pathway of this compound ADC-induced ocular toxicity.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies HCEC_Culture HCEC Culture Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) HCEC_Culture->Cytotoxicity_Assay Macropinocytosis_Assay Macropinocytosis Assay (ADC Uptake) HCEC_Culture->Macropinocytosis_Assay Mitigation_Screen Screening of Mitigation Strategies Macropinocytosis_Assay->Mitigation_Screen Rabbit_Model Rabbit Model of Ocular Toxicity Mitigation_Screen->Rabbit_Model Promising candidates ADC_Admin ADC Administration Rabbit_Model->ADC_Admin Mitigation_Admin Mitigation Strategy Administration ADC_Admin->Mitigation_Admin Ocular_Exam Ocular Examinations (Slit-lamp, Fluorescein) Mitigation_Admin->Ocular_Exam Histopathology Histopathology Ocular_Exam->Histopathology

Caption: Experimental workflow for preclinical mitigation studies.

Logical_Relationships cluster_approaches Mitigation Approaches cluster_strategies Specific Strategies Reduce_Exposure Reduce Corneal Exposure Vasoconstrictors Vasoconstrictors (e.g., Brimonidine) Reduce_Exposure->Vasoconstrictors Cooling_Masks Cooling Masks Reduce_Exposure->Cooling_Masks Block_Uptake Block Cellular Uptake Macropinocytosis_Inhibitors Macropinocytosis Inhibitors Block_Uptake->Macropinocytosis_Inhibitors ADC_Modification ADC Modification Block_Uptake->ADC_Modification Manage_Inflammation Manage Inflammation Corticosteroids Corticosteroid Eye Drops Manage_Inflammation->Corticosteroids

Caption: Logical relationships between mitigation approaches and strategies.

References

Technical Support Center: Mitigating Hematological Toxicity of Ravtansine-Containing ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hematological toxicity associated with Ravtansine-containing antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of hematological toxicity associated with this compound-containing ADCs?

Answer: The hematological toxicity of this compound-containing ADCs is primarily driven by the cytotoxic payload, a maytansinoid derivative (DM4), which is a potent microtubule inhibitor.[1][2] The toxicity stems from two main pathways:

  • Target-Independent Toxicity: This is the most common cause of hematological side effects. It occurs when the ADC prematurely releases its this compound payload into systemic circulation before reaching the tumor cells.[3][4] This free payload can then be taken up by highly proliferative cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to myelosuppression.[5] Factors like unstable linkers contribute significantly to this off-target toxicity.[6][7]

  • On-Target, Off-Tumor Toxicity: This occurs if the target antigen of the ADC is expressed on hematopoietic cells. The ADC may bind to these normal cells, get internalized, and release the cytotoxic payload, causing direct toxicity.

Once inside a hematopoietic cell, this compound binds to tubulin and disrupts microtubule dynamics. This interference with the mitotic spindle assembly causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis and a reduction in circulating neutrophils, platelets, and red blood cells.[1]

cluster_circulation Systemic Circulation cluster_bonemarrow Bone Marrow cluster_cell Cellular Mechanism cluster_outcome Clinical Outcome ADC This compound-ADC Payload Free this compound (Premature Release) ADC->Payload Unstable Linker Cleavage HSPC Hematopoietic Progenitor Cell (HSPC) Payload->HSPC Non-specific Uptake Tubulin Tubulin HSPC->Tubulin Internalization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression Neutropenia Neutropenia Myelosuppression->Neutropenia Thrombocytopenia Thrombocytopenia Myelosuppression->Thrombocytopenia Anemia Anemia Myelosuppression->Anemia

Caption: Mechanism of this compound-induced myelosuppression.
Q2: My this compound-ADC is showing high hematological toxicity in my animal model. What are the initial troubleshooting steps?

Answer: High hematological toxicity in preclinical models is a common challenge that requires systematic investigation.[3][8] The goal is to determine if the toxicity is mechanism-based (on-target) or due to poor ADC properties (off-target).

Start High Hematotoxicity Observed in vivo CheckTarget Is the target antigen expressed on hematopoietic cells? Start->CheckTarget CheckStability Assess ADC Stability (in vitro plasma assay) CheckTarget->CheckStability No / Low OnTargetTox Toxicity is likely 'On-Target, Off-Tumor' CheckTarget->OnTargetTox Yes Unstable Linker is Unstable CheckStability->Unstable High Payload Release Stable Linker is Stable CheckStability->Stable Low Payload Release OffTargetTox Toxicity is likely 'Off-Target' Unstable->OffTargetTox Solution3 Evaluate Non-Targeted ADC Control (Same Linker-Payload) Stable->Solution3 Solution1 Re-evaluate Target Consider Affinity Modulation OnTargetTox->Solution1 Solution2 Re-engineer Linker (e.g., non-cleavable, hydrophilic spacer) Optimize DAR OffTargetTox->Solution2 Compare Does control ADC show similar toxicity? Solution3->Compare Compare->OnTargetTox No Compare->OffTargetTox Yes

Caption: Troubleshooting logic for high in vivo hematotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Expression: Use flow cytometry or immunohistochemistry to verify that the target antigen is not expressed on hematopoietic progenitor cells from the species used in your model.

  • Assess ADC Stability: Perform an in vitro plasma stability assay to measure the rate of premature payload release. High deconjugation suggests a linker stability issue.[7]

  • Run a Non-Targeted Control: Synthesize a control ADC using a non-targeting antibody (e.g., isotype control) but with the same linker and this compound payload. If this control ADC causes similar hematotoxicity, the issue is definitively off-target and related to the linker-payload chemistry.[3]

  • Re-evaluate Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can have faster clearance and increased off-target toxicity.[9] Characterize your ADC to ensure the DAR is optimal and the preparation is not highly aggregated.

Q3: How does linker design influence the hematological toxicity of a this compound-ADC?

Answer: The linker is a critical component that dictates the stability and release mechanism of the payload, thereby heavily influencing the therapeutic index.[10]

  • Cleavable Linkers: These are designed to release the payload in the tumor microenvironment or inside the cell (e.g., pH-sensitive, enzyme-cleavable). However, they can be less stable in circulation, leading to premature payload release and higher systemic toxicity.[6][10]

  • Non-cleavable Linkers: These linkers are more stable in circulation as the payload is only released after the antibody is fully degraded in the lysosome.[10] This generally results in lower off-target toxicity and a better safety profile.[3][6] However, it may reduce the "bystander effect," where the released payload kills adjacent antigen-negative tumor cells.[1]

Table 1: Representative Clinical Data on Linker Type and Hematological Toxicity

Adverse Event (Grade ≥3) Cleavable Linker ADCs (Pooled Data) Non-cleavable Linker ADCs (Pooled Data) Weighted Risk Difference (95% CI)
Any Adverse Event 47% 34% -12.9% (-17.1% to -8.8%)
Neutropenia 21.1% 12.0% -9.1% (-12.0% to -6.2%)
Anemia 4.5% 2.8% -1.7% (-3.3% to -0.1%)

| Thrombocytopenia | 9.8% | 8.5% | Not significantly different |

This table summarizes pooled data from a meta-analysis of 9 commercially available ADCs, demonstrating a significant difference in grade ≥3 adverse events favoring non-cleavable linkers.[6]

Q4: What in vitro assays can predict the hematological toxicity of my ADC candidates?

Answer: Before committing to expensive and time-consuming animal studies, several in vitro assays can provide an early indication of potential hematotoxicity.

  • Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay: This is a gold-standard functional assay. Bone marrow-derived progenitor cells (e.g., human CD34+ cells) are cultured in semi-solid media with the ADC. The assay measures the ADC's effect on the survival and differentiation of various hematopoietic lineages (e.g., CFU-GM for granulocytes/macrophages, BFU-E for erythrocytes). A significant reduction in colony formation at low concentrations suggests a high risk of myelosuppression.

  • Cytotoxicity Assays on Hematological Cell Lines: While less representative than primary progenitors, cell lines (e.g., TF-1, Kasumi-1) can be used for initial high-throughput screening of a large number of ADC candidates.

  • Plasma Stability Assay: As mentioned, incubating the ADC in plasma (human, mouse) and measuring the amount of free payload released over time using techniques like LC-MS/MS is crucial for assessing linker stability.

cluster_workflow Preclinical Hematotoxicity Assessment Workflow Start ADC Candidate Step1 In Vitro Screening Start->Step1 Assay1 Plasma Stability Assay Step1->Assay1 Assess Linker Assay2 Progenitor Cell (CFU) Assay Step1->Assay2 Assess Payload Toxicity Step2 Select Lead Candidate(s) (High Stability, Low Progenitor Toxicity) Assay1->Step2 Assay2->Step2 Step3 In Vivo Toxicity Study (Rodent Model) Step2->Step3 Monitor Monitor CBC, Body Weight, Clinical Signs Step3->Monitor Step4 NHP Toxicity Study (If warranted) Monitor->Step4 Confirm Safety Profile End Determine Maximum Tolerated Dose (MTD) Step4->End

Caption: Experimental workflow for preclinical hematotoxicity assessment.

Experimental Protocols

Protocol 1: In Vitro Hematopoietic Progenitor Cell (CFU) Cytotoxicity Assay

Objective: To determine the inhibitory effect of a this compound-ADC on the proliferation and differentiation of human hematopoietic progenitor cells.

Methodology:

  • Cell Preparation: Thaw cryopreserved human bone marrow CD34+ progenitor cells according to the supplier's protocol. Assess viability using trypan blue exclusion.

  • ADC Preparation: Prepare a dilution series of the test ADC, a non-targeting control ADC, and free this compound payload in a suitable cell culture medium. The final concentrations should span a wide range (e.g., 0.01 ng/mL to 1000 ng/mL).

  • Plating:

    • Prepare a plating cocktail containing the CD34+ cells (at a concentration of ~500-1000 cells/mL), methylcellulose-based medium (e.g., MethoCult™), and the appropriate dilutions of the ADC or controls.

    • Plate 1.1 mL of the mixture in duplicate onto 35 mm culture dishes.

  • Incubation: Culture the plates at 37°C, 5% CO₂, and ≥95% humidity for 14 days.

  • Colony Counting:

    • Using an inverted microscope, identify and count the different types of colonies based on their morphology:

      • BFU-E (Burst-Forming Unit - Erythroid): Large, reddish clusters.

      • CFU-GM (Colony-Forming Unit - Granulocyte, Macrophage): Dense, white, cloudy colonies.

      • CFU-GEMM (Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Mixed morphology colonies.

  • Data Analysis:

    • Calculate the mean colony count for each concentration.

    • Normalize the data to the vehicle control (untreated) wells.

    • Plot the percentage of survival versus ADC concentration and determine the IC₅₀ value (the concentration that inhibits colony formation by 50%) for each lineage.

Protocol 2: In Vivo Murine Model for Hematological Toxicity Assessment

Objective: To evaluate the effect of a this compound-ADC on peripheral blood counts and bone marrow cellularity in a mouse model.

Methodology:

  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), typically female, aged 8-10 weeks. Allow animals to acclimate for at least one week.

  • Dosing:

    • Administer the ADC via intravenous (IV) injection. Include several dose groups to determine a dose-response relationship.

    • Include a vehicle control group and a non-targeting ADC control group.

    • A typical study might involve a single dose or weekly dosing for 3-4 weeks.

  • Monitoring:

    • Record body weights and clinical observations (e.g., activity, posture, fur) daily.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at several time points post-dose (e.g., Days 4, 7, 14, 21).

  • Hematological Analysis (Complete Blood Count - CBC):

    • Use an automated hematology analyzer to measure key parameters from whole blood collected in EDTA tubes.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples via cardiac puncture.

    • Harvest bone marrow (e.g., from femurs) to assess cellularity via histological analysis (H&E staining) or flow cytometry.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter at each time point.

    • The lowest point a blood cell count reaches is known as the "nadir." Determine the nadir and the time to recovery for platelets and neutrophils.

    • Compare the treatment groups to the vehicle control using appropriate statistical analysis (e.g., ANOVA).

Table 2: Key Parameters for In Vivo Hematological Toxicity Monitoring

Parameter Abbreviation Indication of Toxicity
White Blood Cells WBC Leukopenia (decrease)
Neutrophils NEU Neutropenia (decrease) - Often the dose-limiting toxicity[10][11]
Platelets PLT Thrombocytopenia (decrease)
Red Blood Cells RBC Anemia (decrease)
Hemoglobin HGB Anemia (decrease)

| Bone Marrow Cellularity | - | Hypocellularity (decrease) |

References

Technical Support Center: Optimization of Linker Chemistry for Ravtansine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for Ravtansine antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a linker for this compound?

A1: The selection of an optimal linker for this compound conjugation is critical for the overall efficacy and safety of the ADC. Key parameters to consider include:

  • Linker Stability: The linker must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic this compound payload, which could lead to off-target toxicity.[1][2]

  • Payload Release Mechanism: The linker should facilitate the efficient release of active this compound only after the ADC has been internalized by the target cancer cells.[3][4] Common release mechanisms are cleavage by lysosomal proteases (for cleavable linkers) or degradation of the antibody backbone (for non-cleavable linkers).[3][5][6]

  • Hydrophilicity/Hydrophobicity: this compound is a hydrophobic molecule. Conjugating it to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation and faster clearance from circulation.[4][7][8][9][10][11] Utilizing hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) moieties, can help mitigate these issues.[1]

  • Homogeneity of the ADC: The linker chemistry can influence the drug-to-antibody ratio (DAR) and the distribution of drug-linker molecules on the antibody. Site-specific conjugation technologies are often employed to produce more homogeneous ADCs with a defined DAR.[12][13][14]

Q2: What is the typical Drug-to-Antibody Ratio (DAR) for a this compound ADC and how does it impact its properties?

A2: The optimal DAR for a this compound ADC is typically between 2 and 4.[14][15] The DAR is a critical quality attribute that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[12][16]

  • Low DAR (<2): May result in reduced potency of the ADC.[12]

  • High DAR (>4): Can lead to increased hydrophobicity, promoting aggregation and faster clearance from the bloodstream.[7][8][10][12][17] This can paradoxically decrease in vivo efficacy despite higher in vitro potency.[12] Higher DAR values have also been associated with increased toxicity.[17][18]

Q3: What are the main differences between cleavable and non-cleavable linkers for this compound conjugation?

A3: The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action and the characteristics of the target antigen and tumor microenvironment.

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes (e.g., cathepsins).[3][5] An advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[3] However, they can be more prone to premature drug release in circulation compared to non-cleavable linkers.[18]

  • Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody backbone to release the drug-linker-amino acid complex.[5][6] This generally leads to greater stability in plasma and a wider therapeutic window.[6][19] However, the resulting charged payload metabolite is less membrane-permeable, which limits the bystander effect.[18][19]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes Troubleshooting Steps
Incomplete reduction of interchain disulfide bonds in the antibody.- Optimize the concentration of the reducing agent (e.g., TCEP, DTT).- Increase the reaction time or temperature for the reduction step.- Ensure the antibody buffer is free of oxidizing agents.
Inefficient conjugation of the this compound-linker to the antibody.- Increase the molar excess of the this compound-linker complex.- Optimize the pH of the conjugation buffer (typically pH 7.5-8.5 for thiol-maleimide chemistry).- Extend the conjugation reaction time.
Hydrolysis of the reactive group on the linker (e.g., maleimide).- Prepare the this compound-linker solution immediately before use.- Ensure the reaction buffer is within the optimal pH range to minimize hydrolysis.
Precipitation of the hydrophobic this compound-linker.- Perform the conjugation reaction in a co-solvent system (e.g., with a small percentage of DMSO or ethanol).- Use a more hydrophilic linker.
Issue 2: ADC Aggregation
Possible Causes Troubleshooting Steps
High hydrophobicity of the ADC, especially with high DAR.- Aim for a lower DAR (2-4).- Use a more hydrophilic linker (e.g., PEGylated linkers).[1]- Optimize the formulation buffer with excipients that reduce aggregation (e.g., polysorbate 80).
Unfavorable buffer conditions (pH, ionic strength).- Perform a buffer screen to identify the optimal pH and salt concentration for ADC stability.[9]- Avoid pH conditions near the isoelectric point of the antibody.[9]
Presence of unconjugated, hydrophobic this compound-linker.- Optimize the purification process (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to effectively remove free drug-linker.[20][21][]
Instability of the antibody itself.- Characterize the thermal and colloidal stability of the naked antibody before conjugation.[7]
Issue 3: Premature Drug Release in Plasma
Possible Causes Troubleshooting Steps
Instability of the linker in circulation.- For maleimide-based linkers, consider hydrolysis of the succinimide ring to form a more stable ring-opened structure.- If using a disulfide linker, select one with greater steric hindrance around the disulfide bond to reduce susceptibility to thiol exchange.[1]- Switch to a more stable linker chemistry, such as a non-cleavable thioether linker.[6]
Cleavage of a cleavable linker by plasma enzymes.- Redesign the cleavable linker to be less susceptible to plasma proteases while retaining its cleavage properties in the lysosome.- Consider a non-cleavable linker if the bystander effect is not essential.

Data Presentation

Table 1: Comparison of Common Linker Chemistries for Maytansinoid ADCs

Linker TypeLinkage ChemistryRelease MechanismPlasma StabilityBystander EffectRepresentative Example
Cleavable DisulfideThiol-disulfide exchange in the reducing environment of the cellModerate to HighYesAnetumab this compound (DM4)
Cleavable Peptide (e.g., val-cit)Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)HighYesBrentuximab Vedotin (MMAE)
Non-cleavable Thioether (e.g., SMCC)Antibody degradation in the lysosomeVery HighLimited/NoTrastuzumab Emtansine (T-DM1)

Table 2: Troubleshooting Guide Summary with Key Analytical Methods

IssuePrimary CauseKey Analytical Techniques for Diagnosis
Low DAR Inefficient conjugationUV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)
Aggregation High hydrophobicitySize Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Visual Inspection
Premature Drug Release Linker instabilityLC-MS analysis of plasma samples over time, ELISA to measure total vs. conjugated antibody

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Antibody via Thiol-Maleimide Chemistry
  • Antibody Preparation and Reduction:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS with EDTA, pH 7.4).

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized this compound-linker in a suitable organic solvent (e.g., DMSO).

    • Add the this compound-linker solution to the reduced antibody solution at a molar ratio of approximately 1.5-2.0 moles of linker per mole of free thiol.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a 3-fold molar excess of N-acetylcysteine (relative to the this compound-linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated this compound-linker, quenching agent, and aggregated protein using Size Exclusion Chromatography (SEC).[][23]

    • The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.

Protocol 2: Determination of ADC Plasma Stability by LC-MS
  • Incubation:

    • Incubate the purified this compound ADC in plasma (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • For each time point, capture the ADC from the plasma sample using protein A/G magnetic beads.

    • Wash the beads to remove unbound plasma proteins.

  • Analysis of DAR:

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS under denaturing conditions to determine the average DAR and the distribution of different DAR species over time. A decrease in the average DAR indicates drug deconjugation.[24][25][26][27]

  • Analysis of Free Payload:

    • To the plasma supernatant (after ADC capture), add a protein precipitation agent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released this compound or its metabolites.[28]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody in Buffer reduction Antibody Reduction (e.g., TCEP) antibody->reduction ravtansine_linker Ravatansine-Linker Complex conjugation Thiol-Maleimide Conjugation ravtansine_linker->conjugation reduction->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (DAR, Aggregation, etc.) purification->characterization final_adc Purified this compound ADC characterization->final_adc

Caption: Experimental workflow for this compound ADC conjugation.

troubleshooting_logic start Initial Conjugation Result check_dar DAR Acceptable? start->check_dar check_aggregation Aggregation Level Acceptable? check_dar->check_aggregation Yes optimize_dar Optimize Conjugation: - Molar Ratios - Reaction Time/Temp check_dar->optimize_dar No check_stability Plasma Stability Acceptable? check_aggregation->check_stability Yes optimize_hydrophilicity Optimize Hydrophilicity: - Lower DAR - Hydrophilic Linker check_aggregation->optimize_hydrophilicity No optimize_linker Optimize Linker Stability: - Hindered Disulfide - Non-cleavable Linker check_stability->optimize_linker No final_product Optimized this compound ADC check_stability->final_product Yes optimize_dar->check_dar optimize_hydrophilicity->check_dar optimize_linker->check_dar

Caption: Logical workflow for troubleshooting this compound ADC optimization.

References

Technical Support Center: Improving Tumor Penetration of Ravtansine ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the tumor penetration of Ravtansine-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the "binding site barrier" and how does it affect my this compound ADC's efficacy?

A1: The "binding site barrier" is a phenomenon that can limit the effectiveness of ADCs, including those with this compound payloads. It occurs when high-affinity ADCs bind very strongly to the first layers of tumor cells they encounter near blood vessels. This rapid and tight binding can prevent the ADC from penetrating deeper into the tumor, leaving cells in the core of the tumor untreated.[1] This effect is particularly pronounced in tumors with high antigen expression, where the abundance of targets effectively sequesters the ADC in the perivascular region.[1]

Q2: How do the properties of my this compound ADC influence its ability to penetrate a tumor?

A2: Several key properties of your ADC construct are critical for effective tumor penetration:

  • Antibody Affinity: While high affinity is desirable for targeting, excessively high affinity can exacerbate the binding site barrier. A moderate affinity may allow for better distribution throughout the tumor.

  • Drug-to-Antibody Ratio (DAR): A higher DAR increases the potency per antibody but can also increase hydrophobicity and lead to faster clearance from circulation.[2] Conversely, a lower DAR allows for a higher total antibody dose at the maximum tolerated payload dose, which can improve tumor penetration.[3]

  • Payload Properties: The properties of the this compound payload (specifically DM4) and its metabolites are important. This compound-based ADCs like Anetumab this compound and Tusamitamab this compound can exert a "bystander effect."[4][5] This means that once the DM4 payload is released inside the target cell, it can diffuse out and kill adjacent antigen-negative tumor cells, which can help overcome issues of heterogeneous antigen expression and poor penetration.[5][6]

  • Linker Stability: The linker connecting the antibody to the this compound payload must be stable enough to prevent premature release of the drug in circulation but allow for efficient cleavage within the tumor cell.[7] Tusamitamab this compound, for example, uses a cleavable disulfide linker (SPDB) designed for intracellular release.[8]

Q3: What experimental models can I use to assess the tumor penetration of my this compound ADC?

A3: Two primary models are recommended:

  • 3D Tumor Spheroids: These in vitro models mimic the three-dimensional architecture and cell-cell interactions of a small tumor, making them ideal for assessing the fundamental penetration capability of an ADC.[9][10] Penetration is typically visualized using fluorescently labeled ADCs and quantified with confocal microscopy.[9][10]

  • In Vivo Xenograft Models: Animal models, typically mice bearing human tumor xenografts, are the gold standard for evaluating ADC biodistribution, tumor uptake, and penetration in a complex physiological environment.[11] This is often assessed by labeling the ADC with a fluorescent dye or a radionuclide and performing imaging or ex vivo tissue analysis.[11]

Q4: Can modulating the tumor microenvironment improve ADC penetration?

A4: Yes, the tumor microenvironment (TME) presents significant barriers to ADC delivery, including a dense extracellular matrix (ECM) and high interstitial fluid pressure. Strategies to modulate the TME are an active area of research. Approaches include using enzymes to degrade ECM components or agents that "normalize" the tumor vasculature to improve blood flow and ADC extravasation.[12][13][14] For instance, combining Anetumab this compound with the anti-angiogenic agent bevacizumab has been shown to improve antitumor efficacy in preclinical models, partly by normalizing tumor vasculature.[15]

Troubleshooting Guides

Problem 1: Poor ADC Penetration Observed in 3D Spheroid Assays
  • Symptom: Confocal microscopy shows ADC fluorescence is limited to the outer layers of the spheroid.

Potential Cause Troubleshooting Steps
High ADC Affinity / High Antigen Density ("Binding Site Barrier") 1. Decrease ADC Concentration: Test a range of lower ADC concentrations to see if this allows for deeper penetration over time. 2. Increase Incubation Time: Extend the incubation period (e.g., from 24 to 72 hours) to allow more time for diffusion.[16] 3. Competitive Co-incubation: Add an excess of the unconjugated "naked" antibody along with your fluorescently labeled ADC. This can help saturate binding sites on the outer layers, allowing the labeled ADC to penetrate deeper.
Spheroid is too large or compact 1. Optimize Seeding Density: Reduce the initial number of cells seeded to generate smaller spheroids (ideally 300-500 µm in diameter).[10] 2. Use Co-culture Models: If using a single aggressive cell line, consider co-culturing with fibroblasts to potentially alter the spheroid architecture.[9]
Insufficient Incubation Time 1. Time-Course Experiment: Perform a time-course experiment (e.g., 4, 24, 48, 72 hours) to determine the optimal incubation time for maximum penetration of your specific ADC and spheroid model.[16]
Image Acquisition/Analysis Issues 1. Verify Confocal Settings: Ensure the laser power and detector gain are optimized to detect signals deep within the spheroid without saturating the signal on the periphery. 2. Analyze the Centermost Slice: For quantification, ensure you are analyzing the Z-stack slice that represents the largest diameter of the spheroid.[10] 3. Use Appropriate Quantification: Quantify fluorescence intensity as a function of distance from the spheroid edge to generate a penetration profile.[10]
Problem 2: Low Tumor Uptake and Efficacy in In Vivo Models
  • Symptom: The this compound ADC shows promising in vitro cytotoxicity but fails to control tumor growth in xenograft models. Biodistribution studies show low ADC concentration in the tumor.

Potential Cause Troubleshooting Steps
Binding Site Barrier 1. Co-administer Unconjugated Antibody: Dose the ADC along with a 3 to 8-fold excess of the corresponding unconjugated antibody. This can saturate binding sites in highly vascularized areas and normal tissues, increasing ADC circulation time and improving its distribution into the tumor.[3][17] 2. Lower the DAR: If possible, test an ADC variant with a lower DAR. This allows for a higher total antibody dose while keeping the cytotoxic payload dose constant, which can enhance tumor penetration.[3]
Rapid ADC Clearance 1. Pharmacokinetic (PK) Analysis: Perform a detailed PK study to measure the half-life of the total antibody and the conjugated ADC. Rapid clearance of the conjugated ADC may indicate linker instability or other issues.[18][19] 2. Evaluate Target-Mediated Drug Disposition (TMDD): If the target antigen is expressed on normal tissues, it can lead to rapid clearance of the ADC. Co-administration of unconjugated antibody can help saturate these "sinks" and increase ADC exposure to the tumor.
Poor Tumor Vasculature 1. Combine with Anti-Angiogenic Agents: Consider combination therapy with agents like bevacizumab. This can help "normalize" tumor blood vessels, potentially improving the delivery of the ADC to the tumor tissue.[15]
Heterogeneous Antigen Expression 1. Confirm Bystander Effect: Ensure your this compound ADC can exert a bystander effect. This can be tested in vitro by co-culturing antigen-positive and antigen-negative cells. A potent bystander effect can compensate for heterogeneous target expression in the tumor.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on maytansinoid-based ADCs, which provide a relevant reference for optimizing this compound ADC experiments.

Table 1: Effect of Co-administration of Unconjugated Antibody on T-DM1 (Maytansinoid ADC) Efficacy

Cell Line (HER2 Expression)Treatment Group (T-DM1 dose fixed at 3.6 mg/kg)Ratio (Unconjugated:T-DM1)Median Survival Improvement vs. T-DM1 alone
NCI-N87 (High)T-DM1 + Trastuzumab3:1~2x
NCI-N87 (High)T-DM1 + Trastuzumab8:1~2x

Source: Adapted from studies demonstrating that co-administration of unconjugated trastuzumab with T-DM1 (a maytansinoid ADC) in a trastuzumab-insensitive xenograft model dramatically improved tumor penetration and median survival.[3]

Table 2: Impact of Antigen Expression on Simulated ADC Efficacy

Number of Receptors per CellMaximal Tumor Mass Reduction (%)
10³~ -75%
10⁴~ -60%
10⁵~ -25%
10⁶~ -10%

Source: Based on a mechanistic tumor penetration model simulating a single 1mg/kg ADC dose. The data illustrates that very high antigen expression can impair tumor shrinkage due to the binding site barrier.[1]

Key Experimental Protocols

Protocol 1: 3D Tumor Spheroid Penetration Assay

Objective: To visually and quantitatively assess the penetration of a fluorescently labeled this compound ADC into a 3D tumor spheroid.

Methodology:

  • Spheroid Formation:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Harvest and count the cells. Resuspend cells to a concentration that will yield spheroids of 300-500 µm diameter (this requires optimization, but a starting point is 1,000-5,000 cells/well).

    • Using an automated liquid handler or multichannel pipette, dispense 100-200 µL of the cell suspension into each well of an ultra-low attachment (ULA) 96-well round-bottom plate.[16]

    • Centrifuge the plate briefly (e.g., 100 x g for 3 minutes) to aggregate the cells at the bottom of the well.[16]

    • Incubate for 2-3 days under standard cell culture conditions (37°C, 5% CO₂) to allow for spheroid formation.[9]

  • ADC Treatment:

    • Prepare dilutions of your fluorescently labeled this compound ADC in fresh culture medium. Include an isotype control labeled ADC.

    • Carefully remove approximately half of the medium from each well and replace it with the medium containing the ADC at the desired final concentration.

    • Incubate for the desired time points (e.g., 4, 24, 48 hours).

  • Staining and Fixation:

    • Add a nuclear counterstain (e.g., Hoechst 33342) to each well and incubate for 30-60 minutes.[9]

    • Gently wash the spheroids by removing and replacing the medium with PBS.

    • Fix the spheroids by adding 4% paraformaldehyde (PFA) in PBS and incubating for 1 hour at room temperature.

    • Wash the spheroids three times with PBS.

  • Imaging and Analysis:

    • Image the spheroids using a high-content confocal microscope.[9] Acquire a Z-stack of images for each spheroid.[10]

    • Identify the central Z-slice for each spheroid.[10]

    • Using image analysis software, create a mask based on the nuclear stain to define the spheroid boundary.[10]

    • Measure the mean fluorescence intensity of the labeled ADC in concentric rings (e.g., 10 µm steps) from the edge to the center of the spheroid.[10]

    • Plot the mean fluorescence intensity as a function of depth into the spheroid to visualize the penetration gradient.[10]

Protocol 2: In Vivo Co-administration of Unconjugated Antibody

Objective: To determine if co-administration of unconjugated antibody improves the tumor penetration and efficacy of a this compound ADC in a xenograft model.

Methodology:

  • Xenograft Model Establishment:

    • Implant tumor cells subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, ADC alone, Unconjugated Antibody alone, ADC + Unconjugated Antibody at various ratios).

  • Dosing:

    • Prepare the this compound ADC and unconjugated antibody formulations for intravenous (IV) injection.

    • For the combination groups, the ADC and unconjugated antibody can be co-formulated or injected sequentially.

    • Administer a single IV bolus injection for each treatment group. For example:

      • Group 1 (ADC alone): 3 mg/kg this compound ADC.

      • Group 2 (Combination): 3 mg/kg this compound ADC + 9 mg/kg Unconjugated Antibody (3:1 ratio).

      • Group 3 (Combination): 3 mg/kg this compound ADC + 24 mg/kg Unconjugated Antibody (8:1 ratio).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

    • Monitor animal body weight as a measure of toxicity.

    • Continue monitoring until tumors reach a predetermined endpoint. Plot tumor growth curves and perform statistical analysis.

  • Biodistribution and Penetration Assessment (Satellite Group):

    • Use a fluorescently labeled version of the this compound ADC.

    • At selected time points post-injection (e.g., 24, 48, 96 hours), euthanize a subset of mice from each group.

    • Excise tumors and major organs.

    • Tumors can be flash-frozen for cryosectioning and fluorescence microscopy to visualize ADC distribution relative to blood vessels (identified by staining for CD31).

    • Alternatively, fluorescence of bulk tissues can be measured to quantify overall ADC uptake in the tumor and other organs.[11]

Visualizations

Caption: The Binding Site Barrier Effect.

G start Start: Cancer Cell Culture spheroid_formation Seed cells in ULA 96-well plate start->spheroid_formation incubation Incubate 2-3 days (Spheroid Formation) spheroid_formation->incubation treatment Treat with fluorescent This compound ADC incubation->treatment staining Counterstain nuclei (e.g., Hoechst) & Fix treatment->staining imaging Acquire Z-stack images (Confocal Microscopy) staining->imaging analysis Quantify fluorescence vs. depth from edge imaging->analysis end End: Penetration Profile analysis->end

Caption: Experimental Workflow for 3D Spheroid Penetration Assay.

G start Poor in vivo efficacy of this compound ADC check_uptake Assess tumor uptake (Biodistribution/Imaging) start->check_uptake uptake_low Is tumor uptake low? check_uptake->uptake_low check_penetration Assess intratumoral penetration (Microscopy of tumor sections) uptake_low->check_penetration Yes other_issues Investigate other resistance mechanisms: - Linker stability - Target downregulation - Drug efflux pumps uptake_low->other_issues No penetration_poor Is penetration perivascular? check_penetration->penetration_poor strategy_coadmin Strategy: Co-administer unconjugated Ab penetration_poor->strategy_coadmin Yes strategy_lower_dar Strategy: Test lower DAR variant penetration_poor->strategy_lower_dar Yes penetration_poor->other_issues No

Caption: Logical Workflow for Troubleshooting Poor In Vivo Efficacy.

References

Technical Support Center: Overcoming Multidrug Resistance to Maytansinoid-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with maytansinoid-based antibody-drug conjugates (ADCs). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate and overcome the challenges of multidrug resistance (MDR) in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding resistance to maytansinoid-based ADCs.

Q1: What is the primary mechanism of resistance to maytansinoid-based ADCs?

The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein or ABCB1).[1][2] Maytansinoids, such as DM1 and DM4, are substrates for these transporters, which actively pump the cytotoxic payload out of the cancer cell, reducing its intracellular concentration and thus its efficacy.[1][2] Other described mechanisms of resistance include downregulation of the target antigen (e.g., HER2), alterations in ADC trafficking pathways, and defects in apoptotic signaling.[3][4][5][6][7]

Q2: My ADC is potent against the parental cell line, but a sub-clone shows high resistance. What could be the cause?

This is a classic sign of acquired resistance. Chronic exposure of cancer cells to an ADC can lead to the selection and growth of cells with resistance-conferring traits.[4] The most likely cause is the upregulation of drug efflux pumps like ABCB1 (MDR1/P-gp) or ABCC1 (MRP1).[4][5][8][9] Another significant possibility is the reduction of target antigen expression on the cell surface, which would reduce the amount of ADC that can bind and be internalized.[3][5]

Q3: What is the difference between cleavable and non-cleavable linkers in the context of MDR?

The linker determines how the maytansinoid payload is released inside the cell.[10]

  • Non-cleavable linkers (e.g., SMCC used in T-DM1) require degradation of the antibody in the lysosome to release the payload, typically as an amino acid-linker-drug metabolite (e.g., Lysine-SMCC-DM1). This charged metabolite can be a substrate for MDR transporters.[2][11]

  • Cleavable linkers (e.g., those containing a valine-citrulline peptide) are designed to be cleaved by lysosomal proteases, releasing a less polar, often uncharged payload.[11] In some cases, changing from a non-cleavable to a cleavable linker can help overcome resistance mediated by certain transporters.[5][8][11]

Q4: Can changing the payload help overcome maytansinoid resistance?

Yes. If resistance is mediated by a specific transporter that recognizes maytansinoids, switching to a payload that is not a substrate for that transporter can restore cytotoxic activity.[5] For example, some tumor cells resistant to maytansinoid-ADCs (tubulin inhibitors) may retain sensitivity to ADCs with DNA-damaging payloads, such as derivatives of duocarmycin or topoisomerase I inhibitors like deruxtecan.[3][5][6]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem: High IC50 values observed for my maytansinoid-ADC in a specific cell line.

  • Possible Cause 1: High expression of MDR transporters.

    • Solution: Verify the expression of transporters like ABCB1 (P-gp) and ABCC1 (MRP1) using qPCR, Western blot, or flow cytometry (see Protocol 2). To confirm their role, perform the cytotoxicity assay in the presence of a known MDR inhibitor. A significant decrease in IC50 (fold-reversal) in the presence of the inhibitor points to transporter-mediated resistance.

Table 1: Example of MDR Inhibitor Effect on ADC Potency
Cell Line ADC Treatment IC50 (ng/mL) without Inhibitor IC50 (ng/mL) with Verapamil (P-gp Inhibitor)
NCI/ADR-RES (High P-gp)Maytansinoid-ADC150050
MCF7 (Low P-gp)Maytansinoid-ADC3025
This table presents illustrative data. Actual values will vary based on the specific ADC, cell line, and experimental conditions.
  • Possible Cause 2: Low or absent target antigen expression.

    • Solution: Quantify the antigen expression level on your target cells using flow cytometry or quantitative Western blotting. Compare the expression to a known sensitive (high-expressing) cell line. If antigen expression is low, the cell line may not be a suitable model for your ADC.

  • Possible Cause 3: Impaired ADC internalization or lysosomal trafficking.

    • Solution: Perform an internalization assay to confirm that the ADC is being taken up by the cells after binding to the antigen (see Protocol 3). You can use a fluorescently labeled ADC and track its localization over time using confocal microscopy or flow cytometry.[12]

Problem: My ADC with a hydrophilic linker is still not effective against MDR-expressing cells.

  • Possible Cause: The resulting metabolite is still a substrate for an efflux pump.

    • Solution: While hydrophilic linkers (e.g., PEG4Mal) can reduce the ability of some MDR transporters to efflux the resulting metabolite, this strategy is not universally effective.[1][2][13] The resistance may be mediated by a different transporter (e.g., ABCC1 instead of ABCB1) that still recognizes the metabolite.[8][9] Consider switching to a different payload class entirely or combining the ADC with a broad-spectrum MDR inhibitor.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the concentration of ADC required to inhibit the growth of a cell line by 50% (IC50).

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of your maytansinoid-ADC in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the ADC dilutions. Include a vehicle-only control.

    • For MDR inhibitor studies: Pre-incubate the cells with a non-toxic concentration of the inhibitor (e.g., Verapamil, Cyclosporin A) for 1-2 hours before adding the ADC dilutions (which should also contain the inhibitor).

  • Incubation: Incubate the plate for 72-120 hours, as maytansinoids are anti-mitotic and require cells to enter mitosis.[14]

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and read the plate according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the ADC concentration. Fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Quantification of ABC Transporter Expression (Western Blot)

This protocol measures the protein level of key MDR transporters.

  • Cell Lysis: Harvest parental and suspected resistant cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the transporter of interest (e.g., anti-ABCB1/P-gp, anti-ABCC1/MRP1). Also, probe a separate membrane or the same one (after stripping) for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity and normalize the transporter signal to the loading control to compare expression levels between cell lines.

Protocol 3: ADC Internalization Assay (Flow Cytometry)

This protocol assesses the uptake of the ADC by target cells.

  • ADC Labeling: Label your ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.

  • Cell Treatment: Resuspend target cells and incubate them with the fluorescently labeled ADC (at a concentration determined by a prior titration experiment) at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate cells with the ADC on ice (4°C) to allow binding but prevent active internalization.

  • Quenching/Washing: For surface-bound signal quenching, add a quenching agent like trypan blue just before analysis. Alternatively, wash the cells with cold PBS to remove unbound ADC.

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: The increase in mean fluorescence intensity (MFI) at 37°C over time, compared to the 4°C control, indicates the extent of ADC internalization.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate key concepts in maytansinoid-ADC resistance.

Maytansinoid ADC Mechanism and Resistance Pathway

MDR_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell ADC Maytansinoid-ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Maytansinoid (DM1/DM4) Lysosome->Payload_Released 4. Payload Release Tubulin Microtubules Payload_Released->Tubulin 5. Target Engagement MDR_Pump MDR1/P-gp (Efflux Pump) Payload_Released->MDR_Pump RESISTANCE Apoptosis Apoptosis Tubulin->Apoptosis 6. Mitotic Arrest MDR_Pump->ADC 7. Efflux

Caption: Mechanism of action and P-gp mediated resistance to maytansinoid-ADCs.

Experimental Workflow for Investigating ADC Resistance

Troubleshooting_Workflow Start Start: ADC shows high IC50 in Cell Line X CheckAntigen 1. Quantify Target Antigen (Flow Cytometry / WB) Start->CheckAntigen AntigenResult Antigen Level? CheckAntigen->AntigenResult LowAntigen Conclusion: Low antigen is the cause. (Model not suitable) AntigenResult->LowAntigen Low CheckTransporter 2. Quantify MDR Transporters (qPCR / WB) AntigenResult->CheckTransporter SufficientAntigen SufficientAntigen Sufficient Low Low/Absent TransporterResult Transporter (e.g., P-gp) Overexpressed? CheckTransporter->TransporterResult ConfirmTransporter 3. Test ADC with MDR Inhibitor TransporterResult->ConfirmTransporter HighTransporter CheckOther Investigate other mechanisms: - ADC Internalization - Apoptosis Pathway Defects TransporterResult->CheckOther NormalTransporter HighTransporter Yes NormalTransporter No InhibitorResult IC50 Reversed? ConfirmTransporter->InhibitorResult ConclusionTransporter Conclusion: Resistance is mediated by transporter efflux. InhibitorResult->ConclusionTransporter Reversed InhibitorResult->CheckOther NotReversed Reversed Yes NotReversed No

Caption: A logical workflow for troubleshooting maytansinoid-ADC resistance in vitro.

Apoptosis Signaling Pathway for Maytansinoids

Apoptosis_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion DM1 Maytansinoid (DM1) Tubulin Tubulin Polymerization DM1->Tubulin Inhibits Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) MitoticArrest->Bcl2 Phosphorylation (Inactivation) BaxBak Bax / Bak Activation MitoticArrest->BaxBak Induces Bcl2->BaxBak Inhibits CytoC Cytochrome c Release BaxBak->CytoC Promotes Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC->Casp9 Activates

References

Technical Support Center: Process Improvements for Ravtansine ADC Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Ravtansine antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound ADCs?

A1: The primary challenges in this compound ADC purification include:

  • Aggregate Removal: this compound and its linkers are often hydrophobic, which can lead to the formation of soluble high molecular weight (HMW) aggregates during the conjugation process. These aggregates must be removed as they can be immunogenic.[1][2][3]

  • Control of Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the efficacy and safety of the ADC. The purification process must be able to separate species with undesirable DAR values.[4][5][]

  • Removal of Free Drug and Other Impurities: Unconjugated this compound (free drug), residual solvents, and reagents from the conjugation reaction must be effectively cleared to ensure the safety and purity of the final product.[7]

  • Maintaining ADC Stability: The purification process, including buffer conditions and temperature, must be carefully controlled to prevent deconjugation or degradation of the ADC.[8][9][10]

Q2: Which chromatography techniques are most effective for this compound ADC purification?

A2: A multi-step chromatography approach is typically employed. The most common techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity, making it ideal for DAR fractionation and removing both under-conjugated and over-conjugated species.[11][12][13][14]

  • Cation Exchange Chromatography (CEX): CEX is effective for removing aggregates and other charge-related impurities. It can be operated in either bind-and-elute or flow-through mode.[7][15][16][17]

  • Size Exclusion Chromatography (SEC): SEC is used to remove high molecular weight aggregates and for buffer exchange.[18]

  • Mixed-Mode Chromatography (MMC): MMC combines multiple interaction types (e.g., ion exchange and hydrophobic interaction) and can be used to achieve multiple purification objectives in a single step, such as the simultaneous removal of aggregates and modulation of the DAR profile.[19]

Q3: How can I control the Drug-to-Antibody Ratio (DAR) during purification?

A3: The DAR is primarily determined by the conjugation reaction conditions, but the purification process plays a critical role in narrowing the distribution of DAR species in the final product. Hydrophobic Interaction Chromatography (HIC) is the most common method for modulating the DAR profile. By carefully optimizing the salt concentration and gradient elution, it is possible to selectively remove ADC species with undesirable DAR values (e.g., DAR0, or high DAR species that can lead to faster clearance and toxicity).[5][11][12] Mixed-mode chromatography can also be employed for DAR enrichment.

Troubleshooting Guides

Issue 1: High Levels of Aggregates in the Purified ADC

Possible Causes:

  • Hydrophobicity of the Payload: The hydrophobic nature of this compound can promote self-association and aggregation of the ADC.[1][2]

  • Unfavorable Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain excipients in the purification buffers can lead to ADC instability and aggregation.[1][20]

  • Inefficient Chromatography Step: The chosen chromatography method may not have sufficient resolution to effectively remove aggregates.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Cation Exchange Chromatography (CEX):

      • Screen different CEX resins to find one with better selectivity for aggregate removal.[16]

      • Optimize the pH and conductivity of the equilibration and elution buffers to improve the separation of monomer from aggregates.[17] A pH-conductivity hybrid gradient elution method can be effective.[16]

    • Size Exclusion Chromatography (SEC):

      • Ensure the column is properly packed and calibrated for the molecular weight range of the ADC and its aggregates.

      • Optimize the flow rate to enhance resolution.

  • Adjust Buffer Composition:

    • Evaluate the impact of different buffer salts and excipients on ADC stability. Some stabilizers can be included in the purification buffers to minimize aggregation.[10]

    • Ensure the pH of the buffers is in a range where the ADC is most stable.[20]

  • Consider Alternative Purification Strategies:

    • Mixed-Mode Chromatography: Can offer unique selectivity for aggregate removal.

    • Immobilization Techniques: Immobilizing the antibody on a solid support during conjugation can prevent aggregation from occurring in the first place.[1][2][3]

Issue 2: Undesirable Drug-to-Antibody Ratio (DAR) Profile

Possible Causes:

  • Suboptimal Conjugation Reaction: The primary cause of an undesirable DAR is often the conjugation process itself.

  • Ineffective Purification of DAR Species: The chromatography method may not be adequately resolving the different DAR species.

Troubleshooting Steps:

  • Optimize Hydrophobic Interaction Chromatography (HIC):

    • Resin Selection: Screen different HIC resins (e.g., Phenyl, Butyl, Ether) to find the one that provides the best separation of your specific this compound ADC.[11][12]

    • Salt Type and Concentration: The type and concentration of the salt in the mobile phase significantly impact retention and selectivity. Ammonium sulfate is commonly used, but sodium chloride can be an alternative to improve yield in some cases.[18]

    • Gradient Optimization: A shallow gradient can improve the resolution of different DAR species.[14]

    • Temperature Control: Temperature can affect hydrophobic interactions; therefore, maintaining a consistent temperature is important for reproducibility.[14]

  • Implement Mixed-Mode Chromatography (MMC):

    • MMC can provide orthogonal selectivity to HIC and may be effective in separating challenging DAR species.[19]

  • Review and Optimize the Conjugation Process:

    • Carefully control the molar ratio of the linker-drug to the antibody during the conjugation reaction.

    • Optimize reaction time, temperature, and pH to favor the desired DAR.

Quantitative Data Summary

Table 1: Typical Performance of Cation Exchange Chromatography for Aggregate Removal

ParameterStarting MaterialPurified ProductReference
Aggregate Level (%)5-10%< 1%[15][17]
Monomer Recovery (%)N/A> 90%[16]

Table 2: Example of DAR Profile Modulation by Hydrophobic Interaction Chromatography

DAR Species% in Crude ADC% in Purified ADC (Target DAR4)Reference
DAR015< 2[11][12]
DAR23010[11][12]
DAR440> 80[11][12]
DAR610< 5[11][12]
DAR85< 1[11][12]

Experimental Protocols

Protocol 1: Aggregate Removal using Cation Exchange Chromatography (Bind-and-Elute Mode)
  • Resin: Strong cation exchange resin (e.g., POROS XS, Eshmuno® CMX).

  • Equilibration Buffer: 20 mM Sodium Acetate, pH 5.0.

  • Elution Buffer: 20 mM Sodium Acetate, 500 mM NaCl, pH 5.0.

  • Procedure: a. Equilibrate the CEX column with at least 5 column volumes (CVs) of Equilibration Buffer. b. Load the crude this compound ADC onto the column. The loading capacity will need to be determined experimentally but is often in the range of 30-50 g/L. c. Wash the column with 5-10 CVs of Equilibration Buffer to remove unbound impurities. d. Elute the bound ADC using a linear gradient of 0-100% Elution Buffer over 20 CVs. e. Collect fractions and analyze for aggregate content using Size Exclusion Chromatography (SEC). f. Pool the fractions containing the monomeric ADC with the desired purity. g. Regenerate the column with a high salt buffer (e.g., 1-2 M NaCl) followed by a sanitization step (e.g., 0.1-0.5 M NaOH).

Protocol 2: DAR Fractionation using Hydrophobic Interaction Chromatography
  • Resin: HIC resin (e.g., Phenyl Sepharose, Butyl Sepharose).

  • Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.

  • Procedure: a. Equilibrate the HIC column with at least 5 CVs of Binding Buffer. b. Adjust the salt concentration of the crude ADC sample to match the Binding Buffer by adding a concentrated stock of ammonium sulfate. c. Load the sample onto the column. d. Wash the column with 3-5 CVs of Binding Buffer. e. Elute the ADC species using a linear gradient from 0% to 100% Elution Buffer over 20-30 CVs. Species with lower DAR will elute earlier. f. Collect fractions across the gradient. g. Analyze the fractions by HIC-HPLC or RP-HPLC to determine the DAR of each fraction. h. Pool the fractions containing the ADC with the desired DAR profile.

Visualizations

ADC_Purification_Workflow cluster_conjugation Conjugation Step cluster_purification Purification Steps cluster_final Final Product Crude_ADC Crude this compound ADC (Mixture of DARs, Aggregates, Free Drug) CEX Cation Exchange Chromatography (Aggregate Removal) Crude_ADC->CEX HIC Hydrophobic Interaction Chromatography (DAR Fractionation) CEX->HIC SEC Size Exclusion Chromatography (Polishing & Buffer Exchange) HIC->SEC Purified_ADC Purified this compound ADC (Controlled DAR, Low Aggregates) SEC->Purified_ADC

Caption: A typical multi-step purification workflow for this compound ADCs.

DAR_Separation_Principle cluster_hic_column HIC Column column Hydrophobic Stationary Phase DAR2 DAR 2 DAR0 DAR 0 DAR0->DAR2 Increasing Hydrophobicity DAR4 DAR 4 DAR2->DAR4 DAR6 DAR 6 DAR4->DAR6

Caption: Principle of DAR separation by Hydrophobic Interaction Chromatography.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem High Aggregates in Purified ADC Cause1 Payload Hydrophobicity Problem->Cause1 Cause2 Unfavorable Buffer Conditions Problem->Cause2 Cause3 Inefficient Chromatography Problem->Cause3 Solution2 Adjust Buffer Composition (pH, Excipients) Cause1->Solution2 Cause2->Solution2 Solution1 Optimize Chromatography (Resin, Gradient, Flow Rate) Cause3->Solution1 Solution3 Consider Alternative Methods (MMC, Immobilization) Cause3->Solution3

Caption: A logical troubleshooting guide for addressing high aggregate levels.

References

Validation & Comparative

Ravtansine vs. DM1: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapies, particularly antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of efficacy. Among the potent tubulin inhibitors utilized are Ravtansine (DM4) and its close analog, DM1. This guide provides a detailed comparison of their cytotoxic activity against various cancer cell lines, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Executive Summary

Both this compound (DM4) and DM1 are highly potent maytansinoid derivatives that induce cell death by inhibiting microtubule polymerization. While structurally similar, subtle differences in their chemical makeup can influence their cytotoxic potency. This comparison reveals that both agents exhibit picomolar to nanomolar cytotoxicity across a range of cancer cell lines. Notably, their metabolites, particularly S-methyl-DM1 and S-methyl-DM4, are also highly active and contribute to the overall anti-cancer effect.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (DM4) and DM1 and their metabolites in various cancer cell lines, providing a direct comparison of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (pM)
S-methyl-DM1KBCervical Adenocarcinoma22[1]
S-methyl-DM4KBCervical Adenocarcinoma26[1]

Mechanism of Action: Microtubule Disruption

Ravatansine and DM1 exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.

G cluster_cell Cancer Cell Maytansinoid Ravatansine (DM4) or DM1 Tubulin Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Polymer Maytansinoid->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound and DM1.

As illustrated in the diagram, this compound and DM1 bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.

Experimental Protocols

The determination of cytotoxic activity, typically reported as IC50 values, is performed using in vitro cell-based assays. A common method is the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (Plate cancer cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of this compound or DM1) A->B C 3. Incubation (Incubate for a defined period, e.g., 72 hours) B->C D 4. MTT Addition (Add MTT reagent to each well) C->D E 5. Formazan Solubilization (Add solubilizing agent, e.g., DMSO) D->E F 6. Absorbance Reading (Measure absorbance at ~570 nm) E->F G 7. IC50 Calculation (Determine the concentration for 50% inhibition) F->G

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: this compound and DM1 are serially diluted to a range of concentrations.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation with MTT: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a suitable curve-fitting model.

Conclusion

Ravatansine (DM4) and DM1 are both exceptionally potent cytotoxic agents with a shared mechanism of action targeting microtubule dynamics. The available data on their active metabolites, S-methyl-DM1 and S-methyl-DM4, indicate comparable picomolar potency in killing cancer cells. The choice between these payloads for ADC development may depend on other factors such as the linker chemistry, drug-to-antibody ratio, and the specific characteristics of the target cancer. The provided experimental framework for cytotoxicity testing serves as a foundational method for the evaluation and comparison of these and other cytotoxic payloads.

References

Ravtansine vs. MMAE: A Comparative Analysis of Bystander Killing Potential in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is significantly influenced by the bystander killing effect, a phenomenon where the cytotoxic payload, upon release from the target cancer cell, diffuses and eliminates neighboring antigen-negative tumor cells. This mechanism is critical for treating heterogeneous tumors with varied antigen expression. This guide provides an objective, data-driven comparison of the bystander killing potential of two prominent ADC payloads: Ravtansine (a derivative of maytansine, DM4) and Monomethyl Auristatin E (MMAE).

Introduction to this compound and MMAE

Ravatansine (DM4) is a potent microtubule-depolymerizing agent belonging to the maytansinoid family. It is a synthetic derivative of maytansine. When conjugated to an antibody via a cleavable linker, typically a disulfide-based linker, the released DM4 is a neutral and cell-permeable molecule capable of inducing bystander killing.

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent and a potent inhibitor of tubulin polymerization. It is part of the auristatin family, derived from the sea hare Dolabella auricularia. Typically attached to antibodies through a valine-citrulline (vc) peptide linker, MMAE is released in a cell-permeable form upon proteolytic cleavage within the target cell, enabling it to exert a bystander effect.

Comparative Data on Bystander Killing Potential

The bystander effect is largely governed by the physicochemical properties of the released payload, particularly its ability to traverse cell membranes. While direct head-to-head studies quantitatively comparing the bystander killing of this compound and MMAE under identical conditions are limited, we can infer their potential based on their properties and data from individual studies.

PropertyThis compound (DM4)Monomethyl Auristatin E (MMAE)Reference
Payload Class MaytansinoidAuristatin[]
Mechanism of Action Microtubule DepolymerizationTubulin Polymerization Inhibition[2]
Typical Linker Disulfide-based (e.g., SPDB)Valine-Citrulline (vc)[]
Hydrophobicity (AlogP) Less hydrophobic than MMAE-based ADCsMore hydrophobic than maytansinoid-based ADCs[2]
Cell Permeability Cell-permeableCell-permeable[]
In Vitro Bystander Effect Demonstrated in co-culture assaysPotent bystander killing observed in co-culture assays[3][4]
In Vivo Bystander Effect Effective in admixed tumor modelsSignificant tumor regression in admixed tumor models[3]

Note: The hydrophobicity data is based on a comparison of ADC constructs and not the free payloads alone. However, it provides a relevant indication of the general properties of the drug-linker combinations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander killing potential of ADCs. Below are representative protocols for in vitro and in vivo assays.

In Vitro Co-culture Bystander Killing Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein, e.g., GFP, for easy identification)

  • Cell culture medium and supplements

  • ADC constructs (e.g., anti-Her2-vc-MMAE, anti-Mesothelin-SPDB-DM4)

  • Control ADC (non-binding IgG conjugated with the same payload)

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the assay duration. Include wells with only Ag- cells as a control.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the ADC and the control ADC. Include an untreated control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of apoptosis (typically 72-120 hours).

  • Data Acquisition:

    • Fluorescence Imaging: Capture images of the wells at different time points to visually assess the reduction in the GFP-positive (Ag-) cell population.

    • Viability Assay: At the end of the incubation period, measure cell viability using a luminescent or fluorescent-based assay.

  • Data Analysis:

    • Quantify the number of viable Ag- cells in the co-cultures treated with the ADC compared to the untreated control and the control ADC-treated wells.

    • Calculate the percentage of bystander killing by comparing the viability of Ag- cells in the co-culture to the viability of Ag- cells in monoculture treated with the same ADC concentration.[4]

In Vivo Admixed Tumor Model for Bystander Killing

This model assesses the bystander effect in a more physiologically relevant setting.[3]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines

  • Matrigel or other appropriate extracellular matrix

  • ADC constructs and control ADC

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Prepare a suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1, 1:4) in a suitable medium, often mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell mixture into the flanks of the immunodeficient mice.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and control ADC intravenously at a specified dose and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure tumor volumes using calipers at regular intervals throughout the study. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors. The tumors can be processed for immunohistochemistry (IHC) to visualize the distribution of Ag+ and Ag- cells or for LC-MS analysis to quantify intratumoral drug concentration.[3]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare the tumor growth inhibition in the ADC-treated groups to the control groups. Significant inhibition of tumor growth in the admixed model, especially at lower Ag+ to Ag- ratios, indicates a potent bystander effect.[3]

Visualizing Mechanisms and Workflows

Bystander_Killing_Mechanism cluster_1 Antigen-Negative (Ag-) Cell Apoptosis_Ag_Negative Apoptosis of Ag- Cell Payload_Release Payload_Release Payload_Release->Apoptosis_Ag_Negative Diffusion of cell-permeable payload

Experimental_Workflow

Conclusion

Both this compound (DM4) and MMAE are potent cytotoxic payloads that, when coupled with a cleavable linker, can induce significant bystander killing. The choice between these payloads for ADC development depends on a multitude of factors, including the target antigen density, the tumor microenvironment, and the desired safety profile.

  • MMAE , being generally more hydrophobic, is a well-validated payload with proven potent bystander activity.[2] Its ability to efficiently cross cell membranes contributes to its effectiveness in heterogeneous tumors.[3]

The selection of the optimal payload requires careful consideration and empirical testing using robust in vitro and in vivo models as described in this guide. The continued development of novel linkers and payloads will further refine the ability to modulate the bystander effect, optimizing the therapeutic window of next-generation ADCs.

References

Validating the Target Specificity of Ravtansine ADCs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in vivo validation of target specificity for Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload Ravtansine, with a particular focus on Anetumab this compound. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of methodologies, supporting experimental data, and detailed protocols.

Introduction to this compound ADCs and Target Specificity

Ravatansine, a maytansinoid derivative (DM4), is a potent microtubule-inhibiting agent used as a cytotoxic payload in ADCs. The efficacy and safety of this compound ADCs are critically dependent on their ability to selectively bind to and be internalized by tumor cells expressing the target antigen, thereby minimizing off-target toxicity to healthy tissues. Validating this target specificity in vivo is a crucial step in the preclinical development of these promising cancer therapeutics.

Anetumab this compound is an investigational ADC comprising a human anti-mesothelin monoclonal antibody conjugated to DM4 via a cleavable disulfide linker.[1] Mesothelin is a tumor-associated antigen overexpressed in various solid tumors, including mesothelioma, ovarian, and pancreatic cancers, with limited expression in normal tissues, making it an attractive target for ADC therapy.[1]

Key In Vivo Validation Strategies

A robust in vivo validation of target specificity for a this compound ADC like Anetumab this compound involves a multi-pronged approach encompassing efficacy, biodistribution, and toxicity studies. These studies are designed to answer critical questions:

  • Does the ADC accumulate preferentially in the tumor?

  • Is the anti-tumor efficacy dependent on target expression?

  • What are the on-target and off-target toxicities?

The following sections detail the experimental protocols and comparative data for these key validation studies.

Efficacy Studies in Xenograft Models

Efficacy studies in tumor-bearing animal models are fundamental to demonstrating target-specific anti-tumor activity. These studies typically involve comparing the ADC's effect on tumor growth in models with varying levels of target antigen expression.

Comparison of Efficacy in Target-Positive vs. Target-Negative Tumors

A critical experiment to validate target specificity is to compare the anti-tumor efficacy of the this compound ADC in xenograft models engineered to have high, low, or no expression of the target antigen.

Table 1: In Vivo Efficacy of Anetumab this compound in Ovarian Cancer Xenograft Models with Varying Mesothelin Expression [2]

Xenograft ModelMesothelin Expression (H-Score)Treatment GroupTumor Growth Inhibition (TGI) (%)
OVCAR-3High (>200)Anetumab this compound>90
ST081Medium (51-200)Anetumab this compound74
Ov6645NegativeAnetumab this compoundNo significant efficacy
ST2054NegativeAnetumab this compoundNo significant efficacy

TGI data is estimated from published tumor growth curves. H-Score is a semi-quantitative measure of protein expression.

The data clearly demonstrates that the anti-tumor activity of Anetumab this compound is directly correlated with the level of mesothelin expression in the tumor models.[2] Potent tumor growth inhibition was observed in models with medium to high mesothelin expression, while no significant efficacy was seen in mesothelin-negative models.[2]

Experimental Protocol: Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study using a cell line-derived or patient-derived xenograft (PDX) model.

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a target-positive xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Target-positive human cancer cell line (e.g., OVCAR-3 for Anetumab this compound) or PDX tissue

  • Matrigel or other appropriate extracellular matrix

  • This compound ADC (e.g., Anetumab this compound)

  • Isotype control ADC (non-binding antibody with the same linker-payload)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the target-positive cancer cells under appropriate conditions.

    • Harvest and resuspend the cells in a mixture of media and Matrigel.

    • Subcutaneously implant the cell suspension (typically 5 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n ≥ 8 per group).

  • Treatment Administration:

    • Administer the this compound ADC, isotype control ADC, and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).

  • Data Collection:

    • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.

    • Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to confirm target expression).

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Biodistribution Studies

Biodistribution studies are essential to quantify the accumulation of the ADC in the tumor and other major organs. This provides direct evidence of target engagement and potential for off-target toxicities. Radiolabeling the ADC is a common and effective method for these studies.

While specific biodistribution data with %ID/g for Anetumab this compound is not publicly available, data for a radiolabeled anti-mesothelin antibody can serve as a surrogate to illustrate the principle of targeted delivery.

Table 2: Representative Biodistribution of a Radiolabeled Anti-Mesothelin Antibody in a Pancreatic Cancer Xenograft Model

TissuePercent Injected Dose per Gram (%ID/g) at 144h Post-Injection
Tumor (Mesothelin-Positive) 14.2
Blood3.6
Liver2.5
Spleen1.8
Kidneys2.1
Lungs1.5

This data is representative and illustrates the principle of preferential accumulation in a target-positive tumor.

Experimental Protocol: Biodistribution Study

Objective: To determine the tissue distribution and tumor uptake of a this compound ADC.

Materials:

  • This compound ADC

  • Radiolabeling agent (e.g., Zirconium-89, Indium-111) and appropriate chelator

  • Tumor-bearing mice

  • Gamma counter or SPECT/CT imaging system

Procedure:

  • Radiolabeling of ADC:

    • Conjugate the ADC with a chelator.

    • Radiolabel the chelated ADC with the chosen radionuclide.

    • Purify the radiolabeled ADC to remove unconjugated radionuclide.

  • Administration:

    • Inject a known amount of the radiolabeled ADC intravenously into tumor-bearing mice.

  • Sample Collection/Imaging:

    • At various time points (e.g., 24, 48, 72, 144 hours) post-injection, euthanize a cohort of mice.

    • Collect blood and dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).

    • Alternatively, perform longitudinal imaging using SPECT/CT at the specified time points.

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percent injected dose per gram (%ID/g) for each tissue.

    • %ID/g = (Radioactivity in tissue / Total injected radioactivity) / Tissue weight (g) x 100.

In Vivo Toxicity Assessment

Assessing the toxicity profile of a this compound ADC is crucial to determine its therapeutic window. This involves evaluating both on-target and off-target toxicities.

  • On-target toxicity: Occurs when the target antigen is expressed on normal tissues, leading to ADC-mediated damage.

  • Off-target toxicity: Can result from premature cleavage of the linker in circulation, leading to systemic exposure to the free payload, or non-specific uptake of the ADC.

The DM4 payload is known to be associated with certain toxicities, including peripheral neuropathy and ocular toxicities.

Table 3: Comparison of Common In Vivo Toxicities of ADCs with Different Payloads

Payload ClassRepresentative PayloadsCommon In Vivo Toxicities
Maytansinoids DM1, DM4 (Ravatansine) Peripheral neuropathy, ocular toxicities, hepatotoxicity, thrombocytopenia
AuristatinsMMAE, MMAFMyelosuppression (neutropenia), peripheral neuropathy
CalicheamicinsOzogamicinMyelosuppression, hepatotoxicity (veno-occlusive disease)
CamptothecinsSN-38, DeruxtecanMyelosuppression, gastrointestinal toxicity (diarrhea), interstitial lung disease
Experimental Protocol: In Vivo Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and assess the toxicity profile of a this compound ADC.

Materials:

  • Healthy, non-tumor-bearing rodents (e.g., mice or rats)

  • This compound ADC

  • Vehicle control

  • Hematology analyzer

  • Clinical chemistry analyzer

  • Histopathology equipment

Procedure:

  • Dose Escalation:

    • Administer escalating doses of the this compound ADC to different cohorts of animals.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Collect blood samples at regular intervals for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy.

    • Collect major organs for histopathological examination by a veterinary pathologist.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause unacceptable toxicity.

    • Identify any target organs for toxicity.

Visualizing the Validation Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in validating the target specificity of this compound ADCs.

in_vivo_validation_workflow cluster_preclinical Preclinical In Vivo Validation Efficacy Studies Efficacy Studies Target-Specific Tumor Inhibition Target-Specific Tumor Inhibition Efficacy Studies->Target-Specific Tumor Inhibition Biodistribution Studies Biodistribution Studies SPECT/CT Imaging SPECT/CT Imaging Biodistribution Studies->SPECT/CT Imaging Preferential Tumor Accumulation Preferential Tumor Accumulation Biodistribution Studies->Preferential Tumor Accumulation Toxicity Studies Toxicity Studies Histopathology Histopathology Toxicity Studies->Histopathology Therapeutic Window Assessment Therapeutic Window Assessment Toxicity Studies->Therapeutic Window Assessment Target-Positive Xenograft Target-Positive Xenograft Target-Positive Xenograft->Efficacy Studies Target-Negative Xenograft Target-Negative Xenograft Target-Negative Xenograft->Efficacy Studies Radiolabeled ADC Radiolabeled ADC Radiolabeled ADC->Biodistribution Studies Dose Escalation Dose Escalation Dose Escalation->Toxicity Studies

Caption: Workflow for in vivo validation of this compound ADC target specificity.

adc_mechanism_of_action cluster_cell Tumor Cell cluster_bystander Bystander Effect ADC Binding ADC Binding Internalization Internalization ADC Binding->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Microtubule Disruption Microtubule Disruption Payload Release->Microtubule Disruption Payload Efflux Payload Efflux Payload Release->Payload Efflux Apoptosis Apoptosis Microtubule Disruption->Apoptosis Ravatansine ADC Ravatansine ADC Ravatansine ADC->ADC Binding Target Antigen Target Antigen Target Antigen->ADC Binding Neighboring Cell Uptake Neighboring Cell Uptake Payload Efflux->Neighboring Cell Uptake Neighboring Cell Death Neighboring Cell Death Neighboring Cell Uptake->Neighboring Cell Death

Caption: Mechanism of action and bystander effect of a this compound ADC.

Conclusion

Validating the target specificity of this compound ADCs in vivo is a complex but essential process for their successful preclinical development. A combination of well-designed efficacy, biodistribution, and toxicity studies provides the necessary evidence to demonstrate that the ADC preferentially targets and kills tumor cells while minimizing harm to healthy tissues. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret their own in vivo validation studies for this promising class of anti-cancer therapeutics.

References

A Head-to-Head Comparison of Ravtansine and Auristatin-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. Among the most clinically relevant payloads are ravtansine (a maytansinoid derivative) and auristatins (such as MMAE and MMAF), both of which function by disrupting microtubule dynamics. While they share a common cellular target, their distinct mechanisms, potencies, and physicochemical properties lead to significant differences in efficacy, safety, and therapeutic application.

This guide provides an objective, data-driven comparison of this compound and auristatin-based ADCs to inform preclinical and clinical development decisions.

Mechanism of Action: A Tale of Two Binding Sites

Both maytansinoids and auristatins induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization. However, they bind to different sites on tubulin.[1]

  • Ravatansine (and other Maytansinoids like DM1/DM4): These agents bind to the maytansine site on tubulin.[1][2] This binding event prevents the formation of mature microtubules by capping the "plus" end of growing microtubules, which ultimately leads to the disassembly of the mitotic spindle.[2]

  • Auristatins (MMAE/MMAF): These payloads bind to the vinca alkaloid site, located at the interface of tubulin dimers.[1] This interaction disrupts microtubule assembly, preventing the formation of the mitotic spindle and halting cells in the G2/M phase of the cell cycle.[2]

The distinct binding sites are a critical differentiator, influencing the specific interactions and downstream cellular consequences of each payload class.

MoA_Comparison cluster_this compound Ravatansine (Maytansinoid) cluster_Auristatin Auristatin (e.g., MMAE) R_ADC This compound ADC R_Internalize Internalization & Lysosomal Trafficking R_ADC->R_Internalize R_Release Payload Release (e.g., DM4) R_Internalize->R_Release R_Bind Binds to Maytansine Site R_Release->R_Bind R_Tubulin Tubulin Dimer R_Tubulin->R_Bind R_Disrupt Microtubule Disassembly R_Bind->R_Disrupt R_Arrest Mitotic Arrest (G2/M Phase) R_Disrupt->R_Arrest R_Apoptosis Apoptosis R_Arrest->R_Apoptosis A_ADC Auristatin ADC A_Internalize Internalization & Lysosomal Trafficking A_ADC->A_Internalize A_Release Payload Release (e.g., MMAE) A_Internalize->A_Release A_Bind Binds to Vinca Site A_Release->A_Bind A_Tubulin Tubulin Dimer A_Tubulin->A_Bind A_Disrupt Inhibits Polymerization A_Bind->A_Disrupt A_Arrest Mitotic Arrest (G2/M Phase) A_Disrupt->A_Arrest A_Apoptosis Apoptosis A_Arrest->A_Apoptosis

Caption: Mechanisms of action for this compound and Auristatin ADCs.

Payload Characteristics and In Vitro Potency

The intrinsic potency of the payload is a critical factor in ADC design. While IC50 values can vary significantly based on the cell line and experimental conditions, general trends have been established.[3] Auristatins and maytansinoids are both highly potent, with activities in the picomolar to nanomolar range.

FeatureThis compound (DM4)Auristatin (MMAE)Auristatin (MMAF)
Class MaytansinoidAuristatinAuristatin
Tubulin Binding Site Maytansine siteVinca alkaloid siteVinca alkaloid site
Typical Free Drug IC50 Sub-nanomolar to low nanomolarPicomolar to sub-nanomolarLow nanomolar
Hydrophobicity ModerateHighLow (hydrophilic due to charged C-terminus)[4][5]
Membrane Permeability ModerateHighLow[4]
Bystander Effect ModerateStrongWeak/Negligible[5]

Note: IC50 values are representative and can vary widely depending on the cell line and assay conditions.[3][6]

The Bystander Effect: Killing the Neighbors

The bystander effect, where the released payload diffuses from the target cell to kill adjacent antigen-negative tumor cells, is a crucial mechanism for overcoming tumor heterogeneity.[7] This property is largely governed by the membrane permeability of the payload.

  • Auristatin-MMAE: Being hydrophobic and membrane-permeable, MMAE can efficiently diffuse across cell membranes to induce potent bystander killing.[2][8] This is highly advantageous in tumors with heterogeneous antigen expression.

  • Ravatansine (DM4): Maytansinoids like DM4 are generally considered to have a moderate bystander effect. They are less permeable than MMAE but can still impact nearby cells.

  • Auristatin-MMAF: In contrast, MMAF has a charged C-terminal phenylalanine, making it hydrophilic and largely membrane-impermeable.[4][9] This confines its cytotoxic activity primarily to the antigen-positive cell it was delivered to, resulting in a minimal bystander effect.[5]

Bystander_Effect cluster_ADC ADC Action cluster_Payloads Payload Diffusion ADC ADC Binds to Antigen-Positive Cell Internalize Internalize & Release Payload ADC->Internalize Ag_Pos Antigen-Positive Cell (Target) Ag_Pos->Ag_Pos MMAF (Low Permeability) Ag_Neg1 Antigen-Negative Cell (Neighbor) Ag_Pos->Ag_Neg1 MMAE (High Permeability) Ag_Neg2 Antigen-Negative Cell (Neighbor) Ag_Pos->Ag_Neg2 DM4 (Moderate Permeability)

Caption: Bystander effect based on payload membrane permeability.

Comparative Toxicity Profiles

The payload class significantly influences the clinical toxicity profile of an ADC. These off-target toxicities often dictate the therapeutic window and maximum tolerated dose.

Toxicity TypeThis compound (Maytansinoids)Auristatins (MMAE/MMAF)
Most Common Hepatotoxicity, ThrombocytopeniaPeripheral Neuropathy, Neutropenia
Ocular Toxicity Known, can be dose-limitingLess common, but reported
Neuropathy Less common than with auristatinsCommon, especially with MMAE, due to microtubule disruption in neurons[8]
Rationale The specific mechanisms for off-target toxicities are complex and not fully elucidated but are linked to payload distribution and sensitivity of different tissues.The high incidence of neuropathy with MMAE-ADCs is thought to be related to its ability to affect microtubule function in neurons.[8]

Experimental Protocols

Accurate head-to-head comparisons rely on standardized and robust experimental procedures.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is used to determine the IC50 (the concentration of ADC required to inhibit the growth of 50% of cells) in both antigen-positive and antigen-negative cell lines.[10][11]

Methodology:

  • Cell Plating: Seed target cancer cells (e.g., 1,000-10,000 cells/well) in 96-well or 384-well plates and allow them to adhere overnight.[10][12]

  • ADC Treatment: Prepare serial dilutions of the this compound-ADC and auristatin-ADC. Add the diluted ADCs to the cells in triplicate. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 3 to 5 days at 37°C with 5% CO2.[12]

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[12][13]

    • For MTT assays, add MTT solution, incubate for 1-4 hours, then add a solubilizing agent (e.g., SDS-HCl) and read absorbance at 570 nm.[10][13]

  • Data Analysis: Plot cell viability against the logarithm of ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each ADC.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the ADCs in a living organism.

Xenograft_Workflow Start Tumor Cell Culture (e.g., HER2+ NCI-N87) Implant Subcutaneous Implantation of Cells into Immunodeficient Mice Start->Implant Growth Tumor Growth Monitoring (Volume = 0.5 x L x W^2) Implant->Growth Grouping Randomize Mice into Treatment Groups (e.g., n=8) when tumors reach ~100-200 mm³ Growth->Grouping Dosing Administer Treatment: - Vehicle Control - this compound-ADC - Auristatin-ADC - Isotype Control ADC Grouping->Dosing Monitor Measure Tumor Volume and Body Weight (2-3 times per week) Dosing->Monitor Endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Survival Analysis Monitor->Endpoint Stop Study Conclusion Endpoint->Stop

Caption: Standard workflow for an in vivo ADC efficacy study.

Methodology:

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Balb/c nude).

  • Tumor Growth: Monitor tumor growth with calipers. Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups.[14]

  • Dosing: Administer the ADCs (e.g., via intravenous injection) at specified dose levels and schedules. Include vehicle and isotype control ADC groups.

  • Monitoring: Measure tumor volume and animal body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or at a set time point. Efficacy is reported as Tumor Growth Inhibition (TGI) and statistical significance is determined.

Conclusion

The choice between a this compound or auristatin payload is a critical decision in ADC design and depends heavily on the target biology and desired therapeutic outcome.

  • Auristatin-MMAE is an excellent choice when targeting tumors with heterogeneous antigen expression, as its potent bystander effect can eradicate surrounding antigen-negative cells. However, developers must be prepared to manage its associated neurotoxicity.

  • Ravatansine (DM4) offers a balance of high potency and a moderate bystander effect, potentially with a different and sometimes more manageable toxicity profile compared to MMAE.

  • Auristatin-MMAF is suited for applications where a contained, cell-specific killing is desired, with minimal risk to adjacent healthy tissue. This is particularly relevant for targets that may have some level of expression on normal tissues, as the lack of a bystander effect can improve the safety margin.

Ultimately, a thorough evaluation using standardized in vitro and in vivo models is essential to select the optimal payload for a given antibody target and clinical indication.

References

Unraveling the Complexities of Cross-Resistance: A Comparative Analysis of Ravtansine and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of action and resistance of two potent microtubule-targeting agents, Ravtansine and Paclitaxel, reveals a nuanced landscape of potential cross-resistance. While both drugs converge on the same cellular machinery, their distinct modes of action give rise to overlapping and unique resistance pathways, a critical consideration for researchers and drug development professionals in oncology.

This guide provides a comprehensive comparison of this compound and Paclitaxel, focusing on their mechanisms of action, established resistance pathways, and the potential for cross-resistance. Experimental data from various studies are summarized to support the analysis, and detailed protocols for key experiments are provided to facilitate further research in this area.

Mechanisms of Action: A Tale of Two Microtubule Inhibitors

Ravatansine (DM4), a potent maytansinoid derivative, and Paclitaxel, a well-known taxane, both exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. However, they do so through opposing mechanisms.

Ravatansine , often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), functions as a microtubule depolymerizer . It binds to the vinca domain on the β-subunit of tubulin, inhibiting the assembly of microtubules and actively promoting their disassembly.[1] This disruption of microtubule polymerization leads to mitotic arrest and ultimately, apoptosis (programmed cell death).

In stark contrast, Paclitaxel acts as a microtubule stabilizer . It binds to a different site on the β-tubulin subunit, known as the taxane-binding site.[2] This binding event promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization. The formation of these hyper-stable, non-functional microtubules also leads to mitotic arrest and apoptosis.

The Landscape of Drug Resistance

The development of drug resistance is a major obstacle in cancer chemotherapy. Both this compound and Paclitaxel are susceptible to various resistance mechanisms, some of which may contribute to cross-resistance.

Table 1: Comparison of Resistance Mechanisms
Resistance MechanismThis compound (Maytansinoids)PaclitaxelPotential for Cross-Resistance
Drug Efflux Pumps Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1 (MRP1), can efflux maytansinoid metabolites.Overexpression of P-glycoprotein (P-gp/ABCB1) is a major mechanism of resistance, actively pumping Paclitaxel out of the cell.[3][4][5][6][7][8][9][10]High. Overexpression of certain ABC transporters can confer resistance to a broad range of substrates, making this a likely mechanism for cross-resistance.
Target Alterations Mutations in the tubulin genes, particularly in the vinca binding site, could potentially reduce binding affinity.Mutations in the β-tubulin gene, particularly in the taxane-binding site, can prevent Paclitaxel from binding effectively.[2][11][12][13] Alterations in tubulin isotype expression have also been implicated.[2]Moderate. While the binding sites are distinct, some tubulin mutations might induce conformational changes that affect the binding of both drugs or alter overall microtubule dynamics.
Altered Apoptotic Pathways Evasion of apoptosis is a general mechanism of drug resistance.Reduced function of key apoptotic proteins, such as Bcl-2 and p53, can confer resistance.High. Alterations in downstream apoptotic signaling are likely to confer resistance to a wide range of cytotoxic agents that induce apoptosis.
ADC-Specific Resistance (for this compound) Reduced expression of the target antigen, impaired internalization of the ADC, and inefficient lysosomal degradation of the ADC can prevent the release of the active maytansinoid payload.Not ApplicableLow. These mechanisms are specific to the antibody-drug conjugate delivery system of this compound.

Investigating Cross-Resistance: A Summary of Preclinical Findings

Direct experimental studies exclusively focused on the cross-resistance between this compound and Paclitaxel are limited. However, by examining studies that have generated drug-resistant cell lines and profiled their sensitivity to a panel of other cytotoxic agents, we can infer the potential for cross-resistance.

Table 2: Experimental Data on Cross-Resistance
Cell LineDrug ResistanceCross-Resistance to Other Microtubule AgentsKey FindingsReference
OVCAR8 PTX RPaclitaxelNot explicitly tested against maytansinoids, but showed continued sensitivity to carboplatin.Resistance was mediated by a significant increase in P-glycoprotein expression.[5]
MGC803/PTXPaclitaxelShowed cross-resistance to 5-fluorouracil and adriamycin.Resistance was associated with increased expression of P-gp, Bcl-2, and PARP.[3]
KPTA5PaclitaxelDid not exhibit significant cross-resistance to Vinca alkaloids.Resistance was not mediated by P-gp but was associated with alterations in β-tubulin isotype expression.[14]
361-TMTrastuzumab-maytansinoid ADCRetained sensitivity to auristatin-based ADCs. Minimal resistance to unconjugated mertansine (DM1).Resistance was associated with increased ABCC1 (MRP1) drug efflux protein.[2]
JIMT1-TMTrastuzumab-maytansinoid ADCShowed cross-resistance to other trastuzumab-ADCs. Minimal resistance to unconjugated mertansine (DM1).Resistance was associated with decreased Her2 expression.[2]

These findings suggest that the mechanism of resistance plays a crucial role in determining the cross-resistance profile. Resistance mediated by the overexpression of broad-spectrum drug efflux pumps like P-glycoprotein is more likely to result in cross-resistance between this compound and Paclitaxel. Conversely, resistance due to target-specific alterations, such as mutations in the respective binding sites on tubulin, may not necessarily lead to cross-resistance.

Experimental Protocols

To facilitate further investigation into the cross-resistance between this compound and Paclitaxel, detailed methodologies for key experiments are provided below.

Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[15][16]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Ravatansine or Paclitaxel

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.

  • Monitor and Subculture: Monitor the cells for growth. When the cells reach approximately 80% confluency and show signs of recovery and stable growth, subculture them.

  • Dose Escalation: Gradually increase the concentration of the drug in the culture medium with each passage. The increments should be small enough to allow for cell adaptation (e.g., 1.5 to 2-fold increases).

  • Establishment of Resistance: Continue this process for several months until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial IC50).

  • Characterization: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance. The resistant phenotype should be stable in the absence of the drug for several passages.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a compound.[1][17][18]

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Ravatansine and Paclitaxel stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the drug (Ravatansine or Paclitaxel). Include a vehicle control (medium with the same concentration of the drug's solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental workflows described, the following diagrams have been generated using the DOT language.

Mechanism of Action: this compound vs. Paclitaxel cluster_Ravatansine Ravatansine (Maytansinoid) cluster_Paclitaxel Paclitaxel (Taxane) This compound Ravatansine vinca_domain Vinca Domain on β-Tubulin This compound->vinca_domain Binds to inhibit_poly Inhibition of Microtubule Polymerization vinca_domain->inhibit_poly depolymerization Microtubule Depolymerization inhibit_poly->depolymerization mitotic_arrest Mitotic Arrest depolymerization->mitotic_arrest paclitaxel Paclitaxel taxane_site Taxane Site on β-Tubulin paclitaxel->taxane_site Binds to promote_poly Promotion of Microtubule Polymerization taxane_site->promote_poly stabilization Microtubule Stabilization promote_poly->stabilization stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Potential Mechanisms of Cross-Resistance cluster_mechanisms Shared Resistance Mechanisms This compound Ravatansine efflux Increased Drug Efflux (e.g., P-gp, MRP1) This compound->efflux tubulin_alt Tubulin Alterations (Mutations/Isotypes) This compound->tubulin_alt apoptosis_alt Altered Apoptotic Pathways This compound->apoptosis_alt paclitaxel Paclitaxel paclitaxel->efflux paclitaxel->tubulin_alt paclitaxel->apoptosis_alt resistance Cross-Resistance efflux->resistance tubulin_alt->resistance apoptosis_alt->resistance Experimental Workflow for Cross-Resistance Investigation start Parental Cancer Cell Line generate_res Generate Resistant Cell Lines (Continuous Drug Exposure) start->generate_res rav_res Ravatansine-Resistant Cell Line generate_res->rav_res pac_res Paclitaxel-Resistant Cell Line generate_res->pac_res cytotoxicity Cytotoxicity Assay (MTT) (Determine IC50 values) rav_res->cytotoxicity pac_res->cytotoxicity compare_rav Test Paclitaxel Sensitivity cytotoxicity->compare_rav compare_pac Test this compound Sensitivity cytotoxicity->compare_pac analysis Analyze and Compare IC50 Fold-Change compare_rav->analysis compare_pac->analysis

References

Cleavable vs. Non-Cleavable Linkers for Ravtansine ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design feature in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of cleavable and non-cleavable linkers for Ravtansine-based ADCs, supported by experimental data and detailed methodologies.

The efficacy and safety of an ADC are profoundly influenced by the stability of the linker connecting the antibody to the cytotoxic payload. This compound, a potent maytansinoid tubulin inhibitor (a derivative of which is DM4), requires precise delivery to tumor cells to maximize its therapeutic window. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, biodistribution, and overall anti-tumor activity.

Mechanisms of Action: A Tale of Two Linkers

Cleavable and non-cleavable linkers employ fundamentally different strategies for payload release, each with distinct advantages and disadvantages.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell.[1] Common cleavage mechanisms include:

  • Enzyme-sensitive linkers: Utilizing proteases like cathepsin B, which are often overexpressed in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).[2]

  • pH-sensitive linkers: Exploiting the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to hydrolyze acid-labile groups like hydrazones.

  • Redox-sensitive linkers: Containing disulfide bonds that are reduced in the high glutathione concentrations found within the cytoplasm of tumor cells.[2] Anetumab this compound, for instance, utilizes a reducible disulfide linker to deliver its DM4 payload.[3]

A key advantage of cleavable linkers is their ability to induce a bystander effect .[1] Once the payload is released, its membrane permeability allows it to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[4]

Non-Cleavable Linkers: In contrast, these linkers form a stable covalent bond that is resistant to enzymatic or chemical cleavage.[5] The payload is only released after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[6] This process results in the payload being released with an attached amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7] However, they are generally unable to induce a bystander effect as the released payload is typically charged and less membrane-permeable.[1]

Linker_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization into Target Cell ADC_C->Internalization_C Lysosome_C Endosome/Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, Redox) Lysosome_C->Cleavage Payload_Release_C Released Permeable this compound Cleavage->Payload_Release_C Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release_C->Bystander_Cell Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Released this compound-Amino Acid Adduct Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

Fig. 1: Mechanisms of Action for Cleavable and Non-Cleavable Linkers.

Performance Comparison: Experimental Data

Direct comparative studies of cleavable versus non-cleavable linkers for this compound ADCs are limited. However, studies comparing the closely related maytansinoid DM4 (a this compound derivative) with DM1, using different linkers, provide valuable insights.

In Vitro Cytotoxicity

Studies have shown that the choice of linker can significantly impact the in vitro potency of a maytansinoid ADC. In a comparative study, an ADC with a cleavable sulfo-SPDB linker attached to DM4 demonstrated superior cytotoxicity against certain cancer cell lines compared to an ADC with a non-cleavable SMCC linker and DM1.[1] This difference in potency can be attributed to the efficient release of the permeable DM4 payload from the cleavable linker, allowing for effective intracellular accumulation.

Linker-PayloadTarget Cell LineIC50 (nM)Reference
Cleavable (sulfo-SPDB-DM4)OVCAR3~0.1Bialucha et al., 2017
Non-cleavable (SMCC-DM1)OVCAR3~1.0Bialucha et al., 2017
Cleavable (SPDB-DM4)HCC70~0.05Notz et al., 2017
Non-cleavable (SMCC-DM1)HCC70~0.5Notz et al., 2017

Table 1: Comparative In Vitro Cytotoxicity of Maytansinoid ADCs.

In Vivo Efficacy

In vivo studies in xenograft models have often shown that maytansinoid ADCs with cleavable linkers exhibit more potent anti-tumor activity compared to their non-cleavable counterparts. For instance, a CDH6-targeting ADC with a cleavable sulfo-SPDB-DM4 linker induced durable tumor regression in ovarian cancer xenografts, whereas the non-cleavable SMCC-DM1 version only resulted in modest tumor growth inhibition.[1] This enhanced efficacy is likely due to a combination of efficient payload release and the bystander effect.

Linker-PayloadXenograft ModelDosingTumor Growth InhibitionReference
Cleavable (sulfo-SPDB-DM4)OVCAR35 mg/kg, single doseDurable regressionBialucha et al., 2017
Non-cleavable (SMCC-DM1)OVCAR35 mg/kg, single doseModest inhibitionBialucha et al., 2017
Cleavable (SPDB-DM4)HCC705 mg/kg, single doseSignificant regressionNotz et al., 2017
Non-cleavable (SMCC-DM1)HCC705 mg/kg, single doseModerate inhibitionNotz et al., 2017

Table 2: Comparative In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the stability and clearance of ADCs. Non-cleavable linkers are generally associated with greater stability in circulation.[7] Studies comparing different non-cleavable linkers for maytansinoid ADCs have shown similar and stable pharmacokinetic profiles in vivo.[8] While direct comparative PK data for cleavable versus non-cleavable this compound ADCs is scarce, it is generally accepted that the enhanced stability of non-cleavable linkers can lead to a longer plasma half-life of the intact ADC.

ParameterCleavable Linker (Predicted)Non-Cleavable Linker (Observed)
ADC Stability in Plasma LowerHigher
Premature Payload Release Higher riskLower risk
ADC Half-life ShorterLonger

Table 3: Predicted Pharmacokinetic Differences.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with serial dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-120 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solvent Add solubilization solution Incubate3->Add_Solvent Read Read absorbance at 570 nm Add_Solvent->Read Analyze Calculate IC50 values Read->Analyze

Fig. 2: Workflow for an In Vitro Cytotoxicity MTT Assay.
  • Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.[9][10]

  • ADC Treatment: Treat the cells with a serial dilution of the this compound ADCs (both cleavable and non-cleavable linker versions) and control articles.[10]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.[9]

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.

In Vivo Efficacy in Xenograft Models

This experiment evaluates the anti-tumor activity of the ADCs in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[5][11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC, and relevant controls) and administer the treatments intravenously.[5]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[11]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Analysis: Compare the tumor growth inhibition between the different treatment groups.

Pharmacokinetic Analysis

This analysis determines the concentration of the ADC and its metabolites in plasma over time.

  • Dosing: Administer a single intravenous dose of the ADC to animals (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[6]

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Total Antibody: Use a ligand-binding assay (LBA), such as an ELISA, to quantify the total antibody concentration (both conjugated and unconjugated).

    • Intact ADC: Employ a combination of affinity capture and liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the intact ADC.[12]

    • Free Payload: Use LC-MS/MS to quantify the concentration of released this compound in the plasma.

  • Data Analysis: Plot the plasma concentration of each analyte versus time and determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

Conclusion

The selection of a cleavable or non-cleavable linker for a this compound ADC is a critical decision that depends on the specific therapeutic goals and the characteristics of the target antigen and tumor.

  • Cleavable linkers are generally favored for their ability to induce a potent bystander effect, which can be advantageous in treating heterogeneous tumors. The experimental data available for maytansinoid ADCs suggests that cleavable linkers can lead to superior in vitro cytotoxicity and in vivo efficacy.

  • Non-cleavable linkers offer the significant advantage of enhanced plasma stability, potentially leading to a better safety profile and a wider therapeutic window. However, their efficacy may be limited in tumors with heterogeneous antigen expression due to the lack of a bystander effect.

Ultimately, the optimal linker choice must be determined empirically for each specific ADC construct through rigorous preclinical evaluation, including the detailed experimental protocols outlined in this guide.

References

Preclinical Superiority of Ravtansine ADCs: A Comparative Analysis Against Traditional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of Ravtansine-based Antibody-Drug Conjugates (ADCs) against traditional chemotherapy agents. The data presented herein, derived from peer-reviewed studies, demonstrates the potential of this compound ADCs as a more potent and targeted therapeutic approach in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.

Executive Summary

Ravatansine, a potent maytansinoid tubulin inhibitor, when conjugated to a monoclonal antibody, offers a targeted delivery of cytotoxic payload to tumor cells, thereby enhancing therapeutic efficacy while potentially reducing systemic toxicity associated with conventional chemotherapy. Preclinical studies on Anetumab this compound, a mesothelin-targeting ADC, in ovarian cancer models have shown significant anti-tumor activity, outperforming or showing synergistic effects with standard-of-care chemotherapies. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the underlying mechanisms of action.

Mechanism of Action: this compound ADC vs. Chemotherapy

Ravatansine ADCs leverage the specificity of a monoclonal antibody to bind to a tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, and the this compound payload (DM4) is released, leading to cell death. This targeted approach contrasts with the systemic distribution of traditional chemotherapy, which affects both cancerous and healthy rapidly dividing cells.

cluster_ADC Ravatansine ADC Mechanism cluster_Chemo Conventional Chemotherapy Mechanism ADC Anetumab this compound (ADC) Receptor Mesothelin Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload DM4 (Ravatansine) Release Lysosome->Payload Tubulin Tubulin Polymerization Inhibition Payload->Tubulin Arrest Mitotic Arrest (G2/M) Tubulin->Arrest Apoptosis_ADC Apoptosis Arrest->Apoptosis_ADC Chemo Systemic Chemotherapy (e.g., Doxorubicin) Healthy Healthy Dividing Cells Chemo->Healthy Cancer Cancer Cells Chemo->Cancer Toxicity Systemic Toxicity Healthy->Toxicity DNA_damage DNA Damage Cancer->DNA_damage Apoptosis_Chemo Apoptosis DNA_damage->Apoptosis_Chemo start Seed ovarian cancer cells in 96-well plates treat Treat cells with serial dilutions of Anetumab this compound or chemotherapy start->treat incubate Incubate for 72 hours treat->incubate assay Add CellTiter-Blue® reagent incubate->assay read Measure fluorescence to determine cell viability assay->read calc Calculate IC50 values read->calc start Implant ovarian cancer cells or PDX fragments subcutaneously into immunocompromised mice tumor Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->tumor random Randomize mice into treatment groups (Vehicle, ADC, Chemo, Combination) tumor->random treat Administer treatments intravenously at specified doses and schedules random->treat measure Measure tumor volume and body weight twice weekly treat->measure end Euthanize mice when tumors reach a predetermined size or at study endpoint measure->end analyze Calculate Tumor Growth Inhibition (TGI) end->analyze

Evaluating the Therapeutic Index of Ravtansine-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the window between its therapeutic effect and its toxic effects. For antibody-drug conjugates (ADCs), a class of targeted cancer therapies, a wide therapeutic index is paramount. This guide provides a comprehensive comparison of the therapeutic index of ADCs utilizing the ravtansine (a DM4 maytansinoid derivative) payload with other prominent ADC payloads. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid researchers in their evaluation.

Understanding the Payloads: A Head-to-Head Comparison

The choice of the cytotoxic payload is a determining factor in the therapeutic index of an ADC. Here, we compare this compound (DM4) with other clinically relevant payloads, including maytansinoid derivatives (DM1), auristatins (MMAE), pyrrolobenzodiazepines (PBDs), topoisomerase I inhibitors (SN-38), and calicheamicins.

Quantitative Comparison of Preclinical and Clinical Data

The following tables summarize key preclinical and clinical data to facilitate a comparative assessment of the therapeutic index. The therapeutic index is often estimated in preclinical studies as the ratio of the maximum tolerated dose (MTD) or the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). In clinical settings, the therapeutic window is assessed by comparing the MTD with the dose required for a therapeutic response.

Table 1: Preclinical Therapeutic Index Data for Various ADC Payloads in Rodent Models

Payload ClassADC ExampleTumor ModelEfficacy (ED50 or Effective Dose)Toxicity (MTD or LD50)Estimated Therapeutic Index (Toxicity/Efficacy)Reference
Maytansinoid (Ravatansine - DM4) Anetumab this compoundOvarian Cancer XenograftEfficacious at 2.5 mg/kgMTD not explicitly stated; well-tolerated at efficacious dosesNot directly calculable from available data[1]
Maytansinoid (DM1) Trastuzumab Emtansine (T-DM1)HER2+ Gastric Cancer XenograftTumor regression at 15 mg/kgMTD in rats: ~20 mg/kg~1.3[2]
Auristatin (MMAE) Brentuximab VedotinHodgkin Lymphoma XenograftTumor regression at 1 mg/kgMTD in rats: ~3 mg/kg~3[2]
Pyrrolobenzodiazepine (PBD) PBD-based ADCProstate Cancer XenograftAntitumor activity at 0.5 mg/kg (fractionated)MTD in rats (single dose): < 1.5 mg/kgNot directly comparable due to dosing[3]
Topoisomerase I Inhibitor (SN-38) Sacituzumab GovitecanTriple-Negative Breast Cancer XenograftTumor regression at 10 mg/kgMTD in mice not explicitly statedNot directly calculable from available data[4][5]
Calicheamicin Gemtuzumab OzogamicinAML XenograftTumor-free survivors at 50 µg/kgNot specified in equivalent termsNot directly calculable from available data[6]

Note: Direct comparison of therapeutic indices across different studies can be challenging due to variations in experimental models, dosing schedules, and endpoint measurements.

Table 2: Clinical Data Overview for this compound-Based ADCs and Alternatives

ADCPayloadTargetKey Efficacy FindingsDose-Limiting Toxicities (DLTs) & MTDReference
Anetumab this compound This compound (DM4)MesothelinORR: ~7% in a heavily pretreated population with mesothelin-expressing solid tumors.Ocular toxicity (keratitis), peripheral neuropathy; MTD: 6.5 mg/kg q3w[7][8]
Tusamitamab this compound This compound (DM4)CEACAM5Stable disease in ~36-40% of patients with advanced solid tumors.Ocular toxicity (keratopathy), transaminase elevation; MTD: 170 mg/m² q3w[9][10]
Trastuzumab Emtansine (T-DM1) DM1HER2ORR: ~30-40% in previously treated HER2+ metastatic breast cancer.Thrombocytopenia, hepatotoxicity; Recommended dose: 3.6 mg/kg q3w[2]
Brentuximab Vedotin MMAECD30ORR: ~75% in relapsed/refractory Hodgkin lymphoma.Peripheral neuropathy, neutropenia; Recommended dose: 1.8 mg/kg q3w[2]
Sacituzumab Govitecan SN-38TROP-2ORR: ~33% in metastatic triple-negative breast cancer.Neutropenia, diarrhea; Recommended dose: 10 mg/kg on days 1 and 8 of a 21-day cycle[4][5]
Gemtuzumab Ozogamicin CalicheamicinCD33CR rate: ~16-30% in relapsed acute myeloid leukemia.Myelosuppression, hepatotoxicity (VOD); Recommended dose: 3 mg/m² on days 1, 4, and 7[11]

Mechanism of Action: this compound's Impact on Microtubule Dynamics

Ravatansine (DM4) is a potent microtubule inhibitor. Upon internalization of the ADC and release of the payload within the cancer cell, DM4 binds to tubulin, disrupting microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following diagram illustrates this signaling pathway.

Ravtansine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Internalization cluster_lysosome Lysosomal Degradation cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis ADC Ravatansine-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Lysosome->Ravatansine Linker Cleavage Tubulin α/β-Tubulin Dimers Ravatansine->Tubulin Binding Microtubule Microtubule (Dynamic Instability) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action of this compound-based ADCs.

Experimental Protocols for Evaluating Therapeutic Index

Accurate determination of the therapeutic index relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

  • Complete cell culture medium.

  • Ravatansine-based ADC and a non-binding control ADC.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound-based ADC and the control ADC in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include wells with medium only as a blank control.

  • Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[3][12]

MTT_Assay_Workflow Start Start Seed_Cells Seed antigen-positive and antigen-negative cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_ADC Prepare serial dilutions of Ravatansine-ADC and control ADC Incubate_Overnight->Prepare_ADC Treat_Cells Treat cells with ADC dilutions Prepare_ADC->Treat_Cells Incubate_Treatment Incubate for 72-120 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance on microplate reader Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro cytotoxicity (MTT) assay.
Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[13][14]

Objective: To assess the bystander effect of a this compound-based ADC.

Materials:

  • Antigen-positive cancer cell line.

  • Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP).

  • Complete cell culture medium.

  • Ravatansine-based ADC.

  • 96-well plates.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios.

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the this compound-based ADC.

  • Incubate for a suitable period (e.g., 72-96 hours).

  • Analyze the viability of the fluorescent antigen-negative cells using flow cytometry or by counting under a fluorescence microscope.

  • Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells to quantify the bystander effect.[15]

In Vivo Efficacy Study (Mouse Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Objective: To determine the in vivo efficacy and effective dose (e.g., ED50) of a this compound-based ADC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Antigen-positive human tumor cells.

  • Ravatansine-based ADC, vehicle control, and isotype control ADC.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle, isotype control, and various doses of the this compound-based ADC).

  • Administer the treatments intravenously at a predetermined schedule.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • The study is typically terminated when tumors in the control group reach a specified size.

  • Plot tumor growth curves and calculate tumor growth inhibition to assess efficacy.[16]

Xenograft_Study_Workflow Start Start Implant_Cells Implant tumor cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_ADC Administer this compound-ADC, vehicle, and isotype controls Randomize->Administer_ADC Monitor_Tumors Measure tumor volume and body weight regularly Administer_ADC->Monitor_Tumors Endpoint Terminate study when control tumors reach endpoint Monitor_Tumors->Endpoint Analyze_Data Analyze tumor growth inhibition and toxicity Endpoint->Analyze_Data End End Analyze_Data->End

References

Ravtansine: A Potency Comparison of Maytansinoid Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potency of Ravtansine (DM4) with other prominent maytansinoid payloads, including Mertansine (DM1), DM3, and the parent compound, maytansine. The information is supported by experimental data from various studies to aid in the selection of payloads for antibody-drug conjugate (ADC) development.

Unveiling the Potency of Maytansinoids

Maytansinoids are a class of highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1] Their exceptional cytotoxicity, with IC50 values often in the sub-nanomolar range, makes them attractive payloads for ADCs.[2] These agents are reported to be up to 1000 times more potent than conventional chemotherapeutic agents like doxorubicin.[2] The primary maytansinoid derivatives utilized in clinical and preclinical ADC development include DM1 (Mertansine) and DM4 (this compound).[2]

Comparative In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity (IC50) data for this compound (DM4), its methylated metabolite (S-methyl-DM4), Mertansine (DM1), its methylated metabolite (S-methyl-DM1), and Maytansine across various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

PayloadCell LineCancer TypeIC50 (pM)
Maytansine KBHuman nasopharynx carcinoma8
P-388Murine lymphocytic leukemia0.6
L1210Murine leukemia2
MCF7Breast Cancer710
DM1 (Mertansine) ---
S-methyl-DM1MCF7Breast Cancer330
DM4 (this compound) ---
S-methyl-DM4Most cell linesVariousIn the picomolar range

Data sourced from multiple studies.[2][3] Note: The cytotoxicities of thiol-containing maytansinoids like DM1 and DM4 are often assessed using their more stable S-methylated derivatives in cell-based assays.

Studies have shown that the metabolites of DM1 and DM4, namely S-methyl-DM1 and S-methyl-DM4, are highly potent, with some research indicating they may be even more potent than the parent compound, maytansine.[3] For instance, S-methyl-DM1 was found to be slightly more potent than maytansine in MCF7 cells.[3]

Mechanism of Action: Microtubule Disruption

Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the mitotic spindle required for cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Maytansinoid_Mechanism_of_Action cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., HER2, CEACAM5) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Maytansinoid Released Maytansinoid (e.g., this compound) Lysosome->Maytansinoid Linker Cleavage & Payload Release Tubulin Tubulin Dimers Maytansinoid->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a maytansinoid-based ADC.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to determine the potency of maytansinoid payloads.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Maytansinoid payloads (this compound, DM1, etc.)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the maytansinoid payloads in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • Maytansinoid payloads

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at an optimal density in 100 µL (for 96-well plates) of complete culture medium.

  • Compound Treatment: Add the desired concentrations of maytansinoid payloads to the wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay, using the luminescence signal as a measure of cell viability.

Conclusion

This compound (DM4) and other maytansinoid derivatives are exceptionally potent cytotoxic agents that are well-suited for use as payloads in antibody-drug conjugates. While direct comparative data across a wide range of cell lines in a single study is limited, the available evidence suggests that both DM1 and DM4, along with their metabolites, exhibit sub-nanomolar to picomolar cytotoxic activity. The choice between these payloads may depend on factors such as the specific linker chemistry, the target antigen, and the characteristics of the tumor microenvironment. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative potency studies.

References

Validation of Biomarkers for Predicting Response to Ravtansine ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in precision oncology. Ravtansine-based ADCs, which utilize the potent microtubule-inhibiting maytansinoid payloads DM1 and DM4, have shown considerable promise in treating various solid tumors. The efficacy of these targeted therapies is often contingent on the expression of specific biomarkers. This guide provides a comparative overview of the validation of biomarkers for predicting response to two prominent this compound ADCs: Tusamitamab this compound (SAR408701) and Trastuzumab Emtansine (T-DM1), alongside a look at alternative ADCs.

Data Presentation: Quantitative Comparison of Biomarker Performance

The following tables summarize the quantitative data on the predictive performance of key biomarkers for this compound ADCs and their alternatives.

Table 1: Biomarkers for Predicting Response to Tusamitamab this compound (SAR408701)

BiomarkerAnalytical MethodBiomarker Cutoff for "High" ExpressionObjective Response Rate (ORR) - High ExpressionObjective Response Rate (ORR) - Moderate/Low ExpressionReference
CEACAM5 Immunohistochemistry (IHC)≥50% of tumor cells with ≥2+ intensity20.3%7.1%[1]

Table 2: Biomarkers for Predicting Response to Trastuzumab Emtansine (T-DM1)

BiomarkerAnalytical MethodBiomarker CutoffProgression-Free Survival (PFS) / Overall Survival (OS)Objective Response Rate (ORR)Reference
HER2 Immunohistochemistry (IHC) / Fluorescence In Situ Hybridization (FISH)IHC 3+ or IHC 2+/FISH+Median OS: 30.9 months (vs. 25.1 months for lapatinib + capecitabine)43.6% (in second-line setting)[2][3]
HER2 mRNA Quantitative Reverse Transcriptase PCR (qRT-PCR)≥ median expressionEnhanced PFS benefit with T-DM1 in patients with HER2 mRNA ≥ medianNot explicitly correlated with ORR in the study[4]

Table 3: Comparison with Alternative ADCs

ADCTargetPayloadBiomarkerKey Efficacy DataReference
M9140 CEACAM5Exatecan (Topoisomerase I inhibitor)CEACAM5 ExpressionDisease Control Rate of 70% in a dose escalation study[5]
BAT8001 HER2Batansine (Maytansinoid)HER2 OverexpressionPhase I/II trials ongoing, showing promising results[6]
CAT-01-106 HER2MaytansineHER2 OverexpressionDemonstrated better in vivo efficacy than T-DM1 at equal payload dosing[7]
Trastuzumab Deruxtecan (T-DXd) HER2Deruxtecan (Topoisomerase I inhibitor)HER2 Expression (including HER2-low)Approved for HER2-positive and HER2-low breast cancer

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are outlines of key experimental protocols.

CEACAM5 Immunohistochemistry (IHC) for Tusamitamab this compound

This protocol is based on the validated "CEACAM5 IHC 769" assay.

  • Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are required. Sections of 4-5 µm are cut and mounted on charged slides.

  • Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval using a low pH target retrieval solution.

  • Primary Antibody Incubation: The proprietary mouse anti-CEACAM5 monoclonal antibody (clone 769) is applied to the slides and incubated.

  • Detection System: A polymer-based detection system is used to visualize the primary antibody binding.

  • Chromogen: Diaminobenzidine (DAB) is used as the chromogen, which produces a brown precipitate at the site of antibody binding.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Scoring: A pathologist scores the percentage of viable tumor cells with membranous CEACAM5 staining at different intensities (0, 1+, 2+, 3+). "High expression" is defined as ≥50% of tumor cells staining with at least a 2+ intensity[1].

HER2 Quantification for Trastuzumab Emtansine

Multiple methods are used to assess HER2 status.

  • a) Immunohistochemistry (IHC):

    • Principle: Detects the HER2 protein on the cell surface.

    • Procedure: Similar to the CEACAM5 IHC protocol, using an anti-HER2 primary antibody.

    • Scoring: The American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines are followed. Scores are 0, 1+, 2+ (equivocal), or 3+ (positive).

  • b) Fluorescence In Situ Hybridization (FISH):

    • Principle: Detects amplification of the ERBB2 gene (which codes for HER2).

    • Procedure: A fluorescently labeled DNA probe binds to the ERBB2 gene in the cell nucleus. A second probe for chromosome 17 is used as a control.

    • Scoring: The ratio of ERBB2 gene signals to chromosome 17 signals is calculated. A ratio ≥ 2.0 is considered amplified.

  • c) Quantitative Immunofluorescence (QIF):

    • Principle: Provides a more continuous and objective measure of HER2 protein expression.

    • Procedure:

      • FFPE tissue sections are stained with an anti-HER2 primary antibody followed by a secondary antibody conjugated to a fluorophore.

      • A fluorescent DNA dye (like DAPI) is used to identify nuclei and create a tumor mask.

      • Automated microscopy and image analysis software are used to quantify the fluorescence intensity within the tumor mask.

      • The intensity is often normalized to a set of cell lines with known HER2 expression levels.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ravtansine_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis & Trafficking cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Tumor-Specific Antigen (e.g., CEACAM5, HER2) ADC->Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Early_Endosome Early Endosome ADC_Antigen_Complex->Early_Endosome 2. Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome Late_Endosome->Lysosome This compound Released this compound (DM1/DM4) Lysosome->this compound 4. Payload Release Tubulin Tubulin This compound->Tubulin 5. Tubulin Binding Microtubules Microtubules This compound->Microtubules Inhibition of Polymerization Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADCs.

Biomarker_Validation_Workflow cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_data Data Analysis & Correlation cluster_outcome Outcome Tumor_Biopsy Tumor Biopsy Collection (FFPE) IHC_Staining Immunohistochemistry (IHC) - Staining for Biomarker Tumor_Biopsy->IHC_Staining Other_Assays Other Assays (e.g., FISH, qRT-PCR) Tumor_Biopsy->Other_Assays Image_Analysis Digital Pathology & Image Analysis IHC_Staining->Image_Analysis Scoring Pathologist Scoring (e.g., % positive cells, intensity) Image_Analysis->Scoring Biomarker_Status Biomarker Status Determination (High vs. Low/Negative) Scoring->Biomarker_Status Other_Assays->Biomarker_Status Correlation Correlation Analysis Biomarker_Status->Correlation Clinical_Data Clinical Trial Data (ORR, PFS, OS) Clinical_Data->Correlation Predictive_Biomarker Validated Predictive Biomarker Correlation->Predictive_Biomarker

Caption: General workflow for biomarker validation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm_pathway Cytoplasm cluster_nucleus Nucleus HER2_HER3 HER2/HER3 Dimer PI3K PI3K HER2_HER3->PI3K Activates RAS RAS HER2_HER3->RAS Activates TDM1 Trastuzumab Emtansine (T-DM1) TDM1->HER2_HER3 Binds to HER2, prevents dimerization, and is internalized AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: HER2 signaling pathway and T-DM1 inhibition.

References

Comparative Stability of Ravtansine Antibody-Drug Conjugates: A Linker-Dependent Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) is a critical quality attribute that directly influences their therapeutic index, affecting both efficacy and safety. A key determinant of ADC stability is the chemical linker connecting the antibody to the cytotoxic payload. This guide provides a comparative study of the stability of Ravtansine ADCs featuring two distinct linker technologies: a cleavable disulfide linker and a non-cleavable thioether linker.

This compound, a potent maytansinoid tubulin inhibitor, requires a stable linker to ensure it remains attached to the monoclonal antibody (mAb) in systemic circulation, thereby minimizing off-target toxicity. However, the linker must also allow for efficient release of the cytotoxic payload upon internalization into the target cancer cell. This comparative analysis examines the trade-offs in stability between a reductively cleavable disulfide linker (e.g., SPDB) and a non-cleavable thioether linker (e.g., SMCC) conjugated to a hypothetical anti-tumor mAb targeting a relevant cancer antigen.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the key stability parameters for two hypothetical this compound ADCs, differing only in their linker chemistry. The data is representative of typical outcomes observed in preclinical stability studies.

Stability ParameterThis compound ADC (Cleavable Disulfide Linker)This compound ADC (Non-Cleavable Thioether Linker)
In Vitro Plasma Stability (% Intact ADC after 7 days) 75%>95%
Aggregation (% High Molecular Weight Species by SE-HPLC) 3.5%2.8%
Drug-to-Antibody Ratio (DAR) Stability (% Change after 14 days at 4°C) -15%< -5%

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment of this compound ADCs.

cluster_0 ADC Preparation cluster_1 Stability Assessment cluster_2 Data Analysis mAb mAb Conjugation Conjugation mAb->Conjugation Linker_Payload Linker_Payload Linker_Payload->Conjugation Purification Purification Conjugation->Purification ADC_Cleavable This compound ADC (Cleavable Linker) Purification->ADC_Cleavable ADC_NonCleavable This compound ADC (Non-Cleavable Linker) Purification->ADC_NonCleavable Plasma_Stability In Vitro Plasma Stability Assay ADC_Cleavable->Plasma_Stability Aggregation_Analysis Aggregation Analysis (SE-HPLC) ADC_Cleavable->Aggregation_Analysis DAR_Stability DAR Stability (RP-HPLC) ADC_Cleavable->DAR_Stability ADC_NonCleavable->Plasma_Stability ADC_NonCleavable->Aggregation_Analysis ADC_NonCleavable->DAR_Stability Data_Comparison Comparative Data Analysis Plasma_Stability->Data_Comparison Aggregation_Analysis->Data_Comparison DAR_Stability->Data_Comparison

Comparative stability workflow.

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in human plasma over time by measuring the amount of intact ADC remaining.

Materials:

  • This compound ADC (Cleavable and Non-Cleavable Linker variants)

  • Human plasma (pooled, citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Enzyme-linked immunosorbent assay (ELISA) plates

  • Capture antibody (anti-human IgG)

  • Detection antibody (anti-maytansinoid antibody, HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Dilute the this compound ADCs to a final concentration of 100 µg/mL in human plasma.

  • Incubate the samples at 37°C in a humidified incubator.

  • At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to halt any further degradation.

  • For analysis, coat ELISA plates with the capture antibody overnight at 4°C.

  • Wash the plates with PBS containing 0.05% Tween 20 (PBST).

  • Block the plates with 1% BSA in PBS for 1 hour at room temperature.

  • Thaw the plasma samples and dilute them in blocking buffer.

  • Add the diluted samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plates with PBST.

  • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plates with PBST.

  • Add TMB substrate and incubate in the dark until sufficient color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Aggregation Analysis by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

This method separates and quantifies high molecular weight species (aggregates) from the monomeric ADC.

Instrumentation and Columns:

  • HPLC or UHPLC system with a UV detector

  • Size-exclusion column (e.g., TSKgel G3000SWxl)

Mobile Phase:

  • 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

Procedure:

  • Equilibrate the SE-HPLC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Dilute the this compound ADC samples to a concentration of 1 mg/mL in the mobile phase.

  • Inject a 20 µL sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to high molecular weight species (eluting before the main monomer peak) and the monomer peak.

  • Calculate the percentage of aggregation as the area of the aggregate peaks divided by the total area of all peaks, multiplied by 100.

Drug-to-Antibody Ratio (DAR) Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This assay is used to assess the stability of the drug-linker on the antibody by monitoring changes in the drug-to-antibody ratio over time.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., a C4 or C8 column suitable for proteins)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B.

  • Prepare samples of the this compound ADCs stored under specified conditions (e.g., 4°C for 14 days).

  • Prior to injection, the ADC samples are typically reduced to separate the light and heavy chains. This is achieved by incubating the ADC with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Inject the reduced sample onto the column.

  • Elute the separated chains using a gradient of increasing Mobile Phase B.

  • Monitor the chromatogram at 280 nm (for the protein) and a wavelength appropriate for the this compound payload.

  • The different drug-loaded species of the light and heavy chains will separate based on hydrophobicity.

  • Calculate the average DAR by determining the relative peak areas of the unconjugated and conjugated light and heavy chains.

  • Compare the DAR values of the stored samples to that of a reference standard (time zero sample) to determine the percentage change.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between linker chemistry and the resulting stability profile of the this compound ADC.

cluster_linker Linker Chemistry cluster_stability ADC Stability Profile Cleavable Cleavable Linker (e.g., Disulfide) Plasma_Stability_Low Lower Plasma Stability Cleavable->Plasma_Stability_Low Susceptible to reductive cleavage DAR_Stability_Low Lower DAR Stability Cleavable->DAR_Stability_Low Prone to deconjugation Aggregation_Higher Potentially Higher Aggregation Cleavable->Aggregation_Higher Increased hydrophobicity from exposed payload NonCleavable Non-Cleavable Linker (e.g., Thioether) Plasma_Stability_High Higher Plasma Stability NonCleavable->Plasma_Stability_High Resistant to cleavage DAR_Stability_High Higher DAR Stability NonCleavable->DAR_Stability_High Stable conjugation Aggregation_Lower Potentially Lower Aggregation NonCleavable->Aggregation_Lower More homogenous and stable structure

Linker chemistry's impact on stability.

In Vivo Efficacy of Ravtansine ADCs: A Comparative Analysis Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical performance of ravtansine-based Antibody-Drug Conjugates (ADCs) reveals promising anti-tumor activity in a variety of cancer models. This guide provides a comparative overview of the in vivo efficacy of three prominent this compound ADCs: anetumab this compound, tusamitamab this compound, and praluzatamab this compound, targeting mesothelin, CEACAM5, and CD166, respectively. The data presented herein, derived from preclinical studies, underscores the potential of these ADCs in treating solid tumors and highlights the importance of target expression in determining therapeutic response.

Ritansine, a potent microtubule-inhibiting maytansinoid (DM4), serves as the cytotoxic payload in these ADCs.[1] Its mechanism of action involves binding to tubulin and disrupting microtubule assembly, ultimately leading to cell cycle arrest and apoptosis.[2][3] The targeted delivery of this compound via monoclonal antibodies enhances its therapeutic index by concentrating the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity.

Comparative In Vivo Efficacy of this compound ADCs

The following tables summarize the quantitative in vivo efficacy data for anetumab this compound, tusamitamab this compound, and praluzatamab this compound in various tumor xenograft models. The data is compiled from publicly available preclinical studies and is intended to provide a comparative snapshot of their anti-tumor activity.

Table 1: In Vivo Efficacy of Anetumab this compound in Ovarian Cancer Xenograft Models

Tumor ModelMesothelin ExpressionTreatmentDose (mg/kg)Dosing ScheduleT/C Ratio*Outcome
OVCAR-3HighAnetumab this compound5QW x 40.17Significant tumor growth inhibition
ST081 (PDX)HighAnetumab this compound3.75QW x 30.51Significant tumor growth inhibition
ST103 (PDX)HighAnetumab this compound5QW x 40.00Complete tumor eradication
Ov6645 (PDX)NegativeAnetumab this compound5QW x 4-No efficacy
ST2054 (PDX)NegativeAnetumab this compound5QW x 4-No efficacy

*T/C Ratio: Treatment/Control ratio, representing the relative change in tumor volume in the treated group compared to the control group.

Table 2: Preclinical In Vivo Efficacy of Tusamitamab this compound

Tumor ModelTarget ExpressionTreatmentOutcome
Patient-Derived Xenograft (PDX)CEACAM5-positiveTusamitamab this compoundDemonstrated anti-tumor activity

*Specific quantitative data such as T/C ratio or tumor growth inhibition from preclinical studies were not available in the searched resources. The information is based on mentions of preclinical activity in clinical trial literature.[2][4]

Table 3: Preclinical In Vivo Efficacy of Praluzatamab this compound

Tumor ModelTarget ExpressionTreatmentOutcome
H292 Lung Cancer XenograftCD166-positivePraluzatamab this compoundDemonstrated therapeutic potential

*Specific quantitative data such as T/C ratio or tumor growth inhibition from preclinical studies were not available in the searched resources. The information is based on biodistribution and therapy studies.[1]

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of this compound ADCs in xenograft models is outlined below, supplemented with specific details from the study on anetumab this compound where available.

General In Vivo ADC Efficacy Study Protocol

  • Cell Lines and Animal Models:

    • Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer) or patient-derived tumor fragments are implanted into immunocompromised mice (e.g., female athymic nude mice).[5][6][7][8]

    • For the anetumab this compound study, OVCAR-3 cells were used to establish subcutaneous xenografts.

  • Tumor Establishment and Randomization:

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Mice are then randomized into control and treatment groups based on tumor volume to ensure even distribution.

  • Drug Administration:

    • The ADC is administered intravenously (i.v.) at specified doses and schedules.

    • Anetumab this compound was administered weekly for 3 or 4 weeks at doses ranging from 3.75 to 5 mg/kg.

    • The control group typically receives a vehicle control or a non-targeting ADC.

  • Endpoint Measurement and Data Analysis:

    • Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • The primary efficacy endpoint is often the Treatment/Control (T/C) ratio, calculated as the relative change in tumor volume of the treated group versus the control group. A lower T/C ratio indicates greater efficacy.

    • Tumor Growth Inhibition (TGI) is another common metric.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Signaling Pathways and Mechanism of Action

The efficacy of these this compound ADCs is intrinsically linked to the biology of their respective targets and the cytotoxic mechanism of this compound.

Ritansine Mechanism of Action

The following diagram illustrates the general mechanism of action of a this compound ADC.

Ravtansine_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Ritansine ADC Target_Antigen Target Antigen (e.g., Mesothelin, CEACAM5, CD166) ADC->Target_Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Target_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Ritansine Released this compound (DM4) Lysosome->Ritansine 4. Payload Release Microtubules Microtubules Ritansine->Microtubules 5. Microtubule Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cell Death

Caption: General mechanism of action of a this compound ADC.

Target-Specific Signaling Pathways

The choice of target antigen is critical for the success of an ADC. The following diagrams depict the signaling pathways associated with mesothelin, CEACAM5, and CD166.

Mesothelin Signaling Pathway

Mesothelin_Signaling Mesothelin Mesothelin Akt Akt Mesothelin->Akt ERK ERK1/2 Mesothelin->ERK JNK JNK Mesothelin->JNK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis JNK->Invasion

Caption: Simplified Mesothelin signaling pathway.

CEACAM5 Signaling Pathway

CEACAM5_Signaling CEACAM5 CEACAM5 Integrins Integrins CEACAM5->Integrins associates with Anoikis_Resistance Anoikis Resistance CEACAM5->Anoikis_Resistance FAK FAK Integrins->FAK Src Src FAK->Src Cell_Adhesion Cell Adhesion Src->Cell_Adhesion Migration Cell Migration Src->Migration

Caption: Simplified CEACAM5 signaling pathway.

CD166 (ALCAM) Signaling Pathway

CD166_Signaling CD166 CD166 (ALCAM) Actin_Cytoskeleton Actin Cytoskeleton CD166->Actin_Cytoskeleton interacts with Cell_Adhesion Cell-Cell Adhesion Actin_Cytoskeleton->Cell_Adhesion Migration Cell Migration Actin_Cytoskeleton->Migration Metastasis Metastasis Migration->Metastasis

Caption: Simplified CD166 (ALCAM) signaling pathway.

References

Safety Operating Guide

Proper Disposal of Ravtansine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

This document provides essential safety and logistical information for the proper disposal of ravtansine, a potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for managing this compound-containing waste, minimizing occupational exposure, and ensuring regulatory compliance.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Ravatansine and its conjugates are highly cytotoxic and should be handled with extreme care in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment isolator. All personnel handling this compound waste must be trained in the safe handling of cytotoxic compounds.

Required Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer gloves should be changed immediately upon contamination and every 30-60 minutes during prolonged handling.

  • Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Respiratory Protection: A fit-tested N95 or higher-level respirator should be used when handling powdered forms of this compound or when there is a risk of aerosolization.

This compound Waste Categorization and Segregation

Proper segregation of this compound waste is critical for safe disposal. Waste should be categorized as either "Bulk" or "Trace" cytotoxic waste.

Waste CategoryDescriptionExamples
Bulk Waste Any waste containing more than a residual amount of this compound (generally >3% of the original volume). This includes unused or expired solutions and grossly contaminated items.- Unused or partially used vials of this compound or ADC solutions- Heavily contaminated labware (e.g., beakers, flasks)- Spill cleanup materials from a significant spill- Contaminated sharps (needles, syringes) with visible liquid residue[1]
Trace Waste Items that are contaminated with a minimal, residual amount of this compound.- Empty vials and syringes (no visible liquid)[1]- Used PPE (gloves, gowns, etc.)- Disposable labware (pipette tips, culture plates)- Contaminated bench paper and wipes

All this compound waste must be collected in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[2][3] Bulk and trace waste streams should be kept separate.

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for the disposal of different types of this compound waste.

Disposal of Liquid this compound Waste (Bulk)

For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is recommended prior to final disposal to reduce the hazardous nature of the waste. Oxidation with sodium hypochlorite is a widely applicable method for the degradation of many antineoplastic drugs.[1]

Experimental Protocol for Chemical Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite (household bleach, typically 5.25-8.25%) or a 10% (v/v) bleach solution in water.

  • Inactivation: Slowly add the sodium hypochlorite solution to the liquid this compound waste in a suitable container. A common recommendation for other cytotoxic agents is to use an excess volume of bleach (e.g., 10 volumes of bleach for every 1 volume of drug waste).

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete degradation. The container should be loosely capped to allow for the venting of any gases that may be produced.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess hypochlorite by adding a sodium thiosulfate solution until the oxidizing activity is no longer present (this can be tested with potassium iodide-starch paper).

  • Final Disposal: The treated solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not pour down the drain.

Disposal of Solid this compound Waste

Trace Solid Waste:

  • Collection: Place all trace-contaminated solid waste (e.g., used PPE, empty vials, contaminated lab supplies) directly into a designated yellow chemotherapy waste container lined with a yellow bag.

  • Sealing: When the container is three-quarters full, securely seal the bag and the container lid.

  • Storage: Store the sealed container in a designated secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.

Bulk Solid Waste:

  • Collection: Place all bulk-contaminated solid waste into a designated black chemotherapy waste container. This is for items that are heavily saturated with this compound.

  • Sealing and Storage: Follow the same sealing and storage procedures as for trace solid waste.

Disposal of Sharps Waste
  • Segregation: All sharps contaminated with this compound (e.g., needles, syringes, scalpels) must be disposed of in a puncture-resistant, purple-lidded sharps container clearly labeled for cytotoxic sharps.[2]

  • Full Syringes: Syringes containing more than a residual amount of this compound solution must be disposed of as bulk hazardous chemical waste and not in a sharps container.[1]

  • Disposal: Once the sharps container is full, it should be sealed and placed in the appropriate cytotoxic waste stream for collection and incineration.

Spill Management

In the event of a this compound spill, immediate action is required to contain the spill and decontaminate the area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Containment: For liquid spills, cover the spill with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Cleanup: Working from the outside of the spill inward, carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly. A multi-step process is recommended:

    • First, wash the area with a detergent solution and wipe clean with absorbent pads.

    • Next, decontaminate the area with a freshly prepared 10% bleach solution and allow a contact time of at least 15 minutes.

    • Finally, rinse the area with clean water to remove any bleach residue.

  • Disposal: All cleanup materials are to be disposed of as bulk cytotoxic waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound-containing materials.

RavtansineDisposalWorkflow Ravatansine Waste Disposal Workflow Start Ravatansine Waste Generated IsLiquid Liquid Waste? Start->IsLiquid Categorize Categorize Waste Bulk Bulk Waste (>3% volume) Categorize->Bulk Bulk Trace Trace Waste (<3% volume) Categorize->Trace Trace IsLiquid->Categorize No Inactivate Chemical Inactivation (e.g., Sodium Hypochlorite) IsLiquid->Inactivate Yes IsSharp Sharps Waste? TraceSolidContainer Place in Yellow Trace Cytotoxic Container IsSharp->TraceSolidContainer No, Trace BulkSolidContainer Place in Black Bulk Cytotoxic Container IsSharp->BulkSolidContainer No, Bulk SharpsContainer Place in Purple-Lidded Cytotoxic Sharps Container IsSharp->SharpsContainer Yes Bulk->IsSharp Check if Sharp Trace->IsSharp Check if Sharp HazardousWaste Dispose as Hazardous Chemical Waste Inactivate->HazardousWaste Collection Secure for Licensed Hazardous Waste Collection HazardousWaste->Collection TraceSolidContainer->Collection BulkSolidContainer->Collection SharpsContainer->Collection

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: These procedures are intended as a guide and should be adapted to comply with all applicable local, state, and federal regulations. All personnel should receive appropriate training and have access to the relevant Safety Data Sheets (SDS) before handling this compound or any cytotoxic compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ravtansine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Information for the Handling of Ravtansine in Research Settings.

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, operational procedures, and disposal of this compound, a potent cytotoxic maytansinoid used in the development of antibody-drug conjugates (ADCs). Adherence to these protocols is vital to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to its high potency, a comprehensive PPE ensemble is mandatory for all personnel handling this compound.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove immediately upon contamination.
Body Protection Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin from accidental spills and contamination. The back-closing design offers enhanced frontal protection.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required for handling powdered this compound or when aerosols may be generated.Prevents inhalation of the potent cytotoxic powder or aerosolized particles.
Eye Protection Chemical splash goggles with side shields or a full-face shield.Protects the eyes and face from splashes of this compound solutions.
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the tracking of contamination outside of the designated handling area.

Operational Plan for Handling this compound

A structured and meticulous approach to handling this compound is essential to minimize the risk of exposure. All procedures should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).

Step-by-Step Handling Protocol

1. Preparation and Reconstitution of Lyophilized this compound:

  • Pre-Procedure:

    • Don all required PPE as specified in the table above.

    • Prepare the designated handling area (e.g., BSC) by decontaminating the work surface with an appropriate agent (e.g., 70% isopropyl alcohol).

    • Assemble all necessary materials, including the lyophilized this compound vial, sterile diluent, sterile syringes and needles, and a sharps container.

  • Reconstitution:

    • Carefully remove the cap from the this compound vial and the diluent vial, and wipe the septa with a sterile alcohol pad.

    • Using a sterile syringe, slowly inject the required volume of diluent into the this compound vial, directing the stream against the inner wall to avoid frothing.

    • Gently swirl the vial to dissolve the contents. Do not shake , as this can cause denaturation of the compound if it is part of an ADC.[1]

    • Once dissolved, visually inspect the solution for any particulate matter.

2. Handling of this compound Solutions:

  • Use Luer-Lok syringes and needles to prevent accidental disconnection.

  • When withdrawing the solution, ensure the vial is inverted and the needle tip is below the liquid level to avoid drawing air.

  • All manipulations should be performed over a plastic-backed absorbent pad to contain any potential drips or minor spills.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to contain the contamination and protect personnel.

Spill Cleanup Protocol
Spill SizeProcedure
Small Spill (<5 mL) 1. Alert personnel in the immediate area. 2. Wearing full PPE, gently cover the spill with absorbent pads from a cytotoxic spill kit. 3. Working from the outside in, clean the area with a detergent solution, followed by a disinfectant. 4. Place all contaminated materials, including PPE, into a designated cytotoxic waste container.
Large Spill (>5 mL) 1. Evacuate the area and restrict access. 2. Alert the designated emergency response team or safety officer. 3. The cleanup should only be performed by trained personnel equipped with appropriate respiratory protection and full PPE. 4. Use a cytotoxic spill kit to absorb and contain the spill. 5. Decontaminate the area as per established institutional protocols for hazardous chemical spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal
Waste TypeDisposal ContainerFinal Disposal Method
Sharps Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.High-temperature incineration.
Contaminated PPE and Materials Leak-proof, purple-colored bags or containers labeled "Cytotoxic Waste".[2]High-temperature incineration.
Liquid Waste In a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.Chemical inactivation followed by incineration, or as per institutional and local regulations.

Experimental Protocols

While specific experimental protocols will vary, the principles of safe handling outlined in this document must be integrated into every procedure involving this compound. For conjugation of this compound to an antibody, a general understanding of the process is beneficial for appreciating the handling risks at each stage.

General Workflow for Antibody-Drug Conjugation with this compound

The following diagram illustrates a typical workflow for the creation of a this compound-containing ADC, highlighting stages where careful handling is paramount.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Preparation Reaction Conjugation Reaction mAb->Reaction Linker Activation This compound This compound Reconstitution This compound->Reaction Purification Purification of ADC Reaction->Purification Crude ADC Analysis Characterization and Analysis Purification->Analysis Purified ADC

Figure 1. A generalized workflow for the synthesis of a this compound-based Antibody-Drug Conjugate.

Logical Relationships in Safety Procedures

The decision-making process for handling a potential this compound exposure or spill follows a clear logical path to ensure a rapid and effective response.

Spill_Response_Logic Spill Potential this compound Spill Detected Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<5mL) Assess->SmallSpill Small LargeSpill Large Spill (>5mL) Assess->LargeSpill Large CleanupSmall Contain and Clean with Spill Kit (Trained Personnel) SmallSpill->CleanupSmall Evacuate Evacuate and Restrict Area LargeSpill->Evacuate Decontaminate Decontaminate and Dispose of Waste CleanupSmall->Decontaminate Alert Alert Emergency Response Team Evacuate->Alert Alert->Decontaminate

Figure 2. Decision-making flowchart for responding to a this compound spill.

By implementing these safety protocols and operational plans, research institutions can create a safer environment for their personnel working with the potent cytotoxic agent, this compound, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.